molecular formula C6H6N2O3 B13678478 (6-Nitropyridin-3-yl)methanol

(6-Nitropyridin-3-yl)methanol

Cat. No.: B13678478
M. Wt: 154.12 g/mol
InChI Key: ZKJZLPFLGSLEQD-UHFFFAOYSA-N
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Description

(6-Nitropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It belongs to the class of nitropyridines, which are recognized as privileged structural motifs in modern organic and medicinal chemistry . The presence of both a nitro group and a hydroxymethyl group on the pyridine ring makes it a versatile building block or intermediate for further synthetic chemistry . Nitropyridines, in general, are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, such as antitumor, antiviral, and anti-neurodegenerative effects . The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic aromatic substitution, a key reaction for assembling complex molecular architectures . Furthermore, the hydroxymethyl group can be readily transformed into other functional groups, allowing for significant synthetic diversification . As such, (6-Nitropyridin-3-yl)methanol serves as a valuable scaffold for researchers in various fields, including medicinal chemistry and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZLPFLGSLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Nitropyridin-3-yl)methanol is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural motif, featuring a nitro-activated pyridine ring and a reactive hydroxymethyl group, offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of the prevalent synthetic strategies for (6-nitropyridin-3-yl)methanol, detailing the underlying chemical principles and offering field-proven experimental protocols. Furthermore, it outlines the essential analytical techniques for the unambiguous characterization of the final product, ensuring its suitability for downstream applications in drug discovery and development.

Introduction: The Significance of (6-Nitropyridin-3-yl)methanol in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and influencing its interactions with biological targets.[2][3] The hydroxymethyl group at the 3-position provides a convenient point for derivatization, allowing for the construction of diverse molecular architectures.

The combination of these features makes (6-nitropyridin-3-yl)methanol a valuable intermediate in the synthesis of a wide range of biologically active molecules. For instance, nitropyridine-containing compounds have been explored for their potential as anticancer and antimicrobial agents.[1][] The nitro group can also serve as a precursor to an amino group, which opens up another avenue for chemical modification and the introduction of diverse functionalities.

This guide will focus on a common and reliable synthetic route to (6-nitropyridin-3-yl)methanol, starting from a commercially available precursor. It will also provide a detailed protocol for its characterization, ensuring the identity, purity, and stability of this critical synthetic intermediate.

Synthetic Strategies: A Mechanistic Approach

The synthesis of (6-nitropyridin-3-yl)methanol can be approached through several routes. A prevalent and efficient method involves the reduction of a corresponding aldehyde or carboxylic acid derivative. This section will detail a two-step synthesis starting from 6-chloropyridine-3-carboxaldehyde, a readily available starting material.[5][6]

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Nitration: Nucleophilic aromatic substitution of the chloro group in 6-chloropyridine-3-carboxaldehyde with a nitrite source to yield 6-nitropyridine-3-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde functionality of 6-nitropyridine-3-carbaldehyde to the corresponding primary alcohol, (6-nitropyridin-3-yl)methanol.

Synthetic_Scheme 6-Chloropyridine-3-carboxaldehyde 6-Chloropyridine-3-carboxaldehyde 6-Nitropyridine-3-carbaldehyde 6-Nitropyridine-3-carbaldehyde 6-Chloropyridine-3-carboxaldehyde->6-Nitropyridine-3-carbaldehyde NaNO2, DMSO Heat (6-Nitropyridin-3-yl)methanol (6-Nitropyridin-3-yl)methanol 6-Nitropyridine-3-carbaldehyde->(6-Nitropyridin-3-yl)methanol NaBH4 Methanol

Caption: Synthetic route to (6-nitropyridin-3-yl)methanol.

Step 1: Nitration of 6-Chloropyridine-3-carboxaldehyde

Causality: The electron-withdrawing nature of the aldehyde and the pyridine nitrogen atom activates the chloro-substituted carbon towards nucleophilic aromatic substitution (SNA_r_). Sodium nitrite in a polar aprotic solvent like dimethyl sulfoxide (DMSO) serves as an effective nucleophile to displace the chloride ion. Heat is applied to overcome the activation energy of the reaction.

Step 2: Reduction of 6-Nitropyridine-3-carbaldehyde

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes in the presence of other reducible functional groups, such as a nitro group.[7] The reaction is typically carried out in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate. The choice of NaBH₄ over stronger reducing agents like lithium aluminum hydride (LiAlH₄) is crucial to prevent the undesired reduction of the nitro group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of (6-nitropyridin-3-yl)methanol.

Synthesis of 6-Nitropyridine-3-carbaldehyde

Materials:

  • 6-Chloropyridine-3-carboxaldehyde

  • Sodium nitrite (NaNO₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 eq) in DMSO, add sodium nitrite (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 6-nitropyridine-3-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Synthesis of (6-Nitropyridin-3-yl)methanol

Materials:

  • 6-Nitropyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-nitropyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude (6-nitropyridin-3-yl)methanol.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product as a solid.[8]

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Nitration_Start Dissolve 6-Chloropyridine-3-carboxaldehyde in DMSO Add_NaNO2 Add Sodium Nitrite Nitration_Start->Add_NaNO2 Heat_Stir Heat to 80-90°C and Stir Add_NaNO2->Heat_Stir Monitor_TLC1 Monitor by TLC Heat_Stir->Monitor_TLC1 Workup1 Aqueous Workup & Extraction Monitor_TLC1->Workup1 Dry_Concentrate1 Dry and Concentrate Workup1->Dry_Concentrate1 Nitration_Product Crude 6-Nitropyridine-3-carbaldehyde Dry_Concentrate1->Nitration_Product Reduction_Start Dissolve 6-Nitropyridine-3-carbaldehyde in Methanol Nitration_Product->Reduction_Start Cool_0C Cool to 0°C Reduction_Start->Cool_0C Add_NaBH4 Add Sodium Borohydride Cool_0C->Add_NaBH4 Warm_RT Warm to RT and Stir Add_NaBH4->Warm_RT Monitor_TLC2 Monitor by TLC Warm_RT->Monitor_TLC2 Workup2 Aqueous Workup & Extraction Monitor_TLC2->Workup2 Dry_Concentrate2 Dry and Concentrate Workup2->Dry_Concentrate2 Purification Column Chromatography Dry_Concentrate2->Purification Final_Product (6-Nitropyridin-3-yl)methanol Purification->Final_Product

Caption: Detailed experimental workflow for the synthesis.

Characterization

Unambiguous characterization of the synthesized (6-nitropyridin-3-yl)methanol is paramount to ensure its purity and structural integrity for subsequent use. The following analytical techniques are essential.

Physical Properties
PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[9]
Molecular Weight154.12 g/mol [9]
AppearanceSolid[8]
PurityTypically ≥95% after purification[8][10]
Storage2-8°C, sealed in a dry, well-ventilated area[8]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for (6-nitropyridin-3-yl)methanol.

TechniqueExpected Data
¹H NMR Chemical shifts (δ) in ppm relative to a standard (e.g., TMS). Expected signals: a singlet for the benzylic protons (-CH₂OH), and distinct signals for the three aromatic protons on the pyridine ring. The integration of these signals should correspond to the number of protons.
¹³C NMR Expected signals for the six carbon atoms in the molecule, including the hydroxymethyl carbon and the five carbons of the pyridine ring.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound plus a proton (approx. 155.04512).[11] Other fragmentation patterns may also be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, N-O stretches of the nitro group (~1530 and 1350 cm⁻¹), and C=N/C=C stretches of the pyridine ring.

Safety and Handling

(6-Nitropyridin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

This technical guide has provided a comprehensive overview of a reliable and efficient method for the synthesis of (6-nitropyridin-3-yl)methanol, a valuable building block in drug discovery. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently prepare this key intermediate. The outlined characterization techniques are crucial for verifying the identity and purity of the final product, ensuring the integrity of subsequent research and development efforts.

References

  • PubChem. (6-Nitropyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (6-nitropyridin-3-yl)methanol (C6H6N2O3). Retrieved from [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • ResearchGate. Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. Retrieved from [Link]

  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

  • LookChem. 3-Nitropyridine-2-Carbaldehyde. Retrieved from [Link]

  • MDPI. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

  • Frontiers. Recent applications of computational methods to allosteric drug discovery. Retrieved from [Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

Sources

(6-Nitropyridin-3-yl)methanol CAS number 1935998-46-1

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of (6-Nitropyridin-3-yl)methanol in Medicinal Chemistry: A Technical Guide to Chemoselective Synthesis and Functionalization

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, bifunctional building blocks that can serve as central hubs in library synthesis. (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) is a prime example of such a scaffold. Featuring a highly activated nitro group and an easily modifiable primary alcohol on a pyridine core, this compound offers orthogonal reactivity that is indispensable for generating diverse chemical space.

This whitepaper provides an in-depth technical analysis of (6-Nitropyridin-3-yl)methanol, detailing its physicochemical profile, the chemoselectivity challenges inherent in its synthesis, and self-validating protocols for its downstream application.

Physicochemical Profiling & Safety Data

Before deploying any building block in a synthetic campaign, it is critical to understand its fundamental properties and handling requirements. The structural presence of both a hydrogen-bond donor (hydroxyl) and a strong electron-withdrawing group (nitro) dictates its physical behavior and storage stability.

Table 1: Quantitative and Physicochemical Summary

PropertyValue / Description
CAS Number 1935998-46-1
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol [1]
InChI Key ZKJZLPFLGSLEQD-UHFFFAOYSA-N
Physical Form Solid
Purity ≥95%[2]
Storage Conditions Sealed in dry environment, 2–8°C
GHS Hazard Statements H315 (Skin irritation), H319 (Serious eye irritation)

Note: Due to the nitroaromatic nature of the compound, it must be kept away from strong reducing agents and elevated temperatures during long-term storage to prevent degradation.

The Chemoselectivity Challenge: Synthesis Workflows

Synthesizing (6-Nitropyridin-3-yl)methanol from its most common precursor, 6-nitronicotinic acid, presents a classic "chemoselectivity minefield". The objective is to reduce a highly oxidized carbon state (the carboxylic acid) to a primary alcohol while preserving the highly sensitive nitro group.

Using standard nucleophilic hydrides (such as Lithium Aluminum Hydride, LiAlH4​ ) is catastrophic in this context; nucleophilic hydrides will rapidly attack the electron-deficient nitro group or the pyridine ring itself. To achieve the desired transformation, we must invert the electronic paradigm by using an electrophilic reducing agent like Borane-Tetrahydrofuran ( BH3​⋅THF ).

Self-Validating Protocol: Chemoselective Reduction of 6-Nitronicotinic Acid

Objective: Isolate (6-Nitropyridin-3-yl)methanol via the chemoselective reduction of 6-nitronicotinic acid.

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Suspend 6-nitronicotinic acid (1.0 eq) in anhydrous THF under a strict argon atmosphere. Causality: Moisture must be rigorously excluded. BH3​ reacts violently with water to liberate hydrogen gas, which would destroy the reagent stoichiometry and pose a severe flammability hazard.

  • Thermal Regulation: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Lowering the temperature exerts kinetic control. It maximizes the chemoselectivity for the carboxylic acid and suppresses any background reduction of the heteroaromatic ring or the nitro group.

  • Reagent Addition: Add BH3​⋅THF complex (2.0 eq) dropwise over 30 minutes. Causality: Borane acts as a Lewis acid, coordinating selectively to the electron-rich carbonyl oxygen of the acid rather than the electron-poor nitro group. Dropwise addition controls the rate of hydrogen gas evolution during this initial coordination phase, preventing thermal runaway.

  • Reaction Progression & Validation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4–6 hours. Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the starting material mass ( [M-H]−=167 ) is entirely consumed and the product mass ( [M+H]+=155.1 ) plateaus.

  • Controlled Quenching: Cool the mixture back to 0°C. Carefully add Methanol dropwise until all effervescence ceases. Causality: Methanol solvolyzes unreacted borane into volatile trimethyl borate and hydrogen gas. This deliberate quench prevents violent, uncontrolled exotherms that would otherwise occur during aqueous workup.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure solid product.

SynthWorkflow Start 6-Nitronicotinic Acid (Starting Material) Step1 Dissolve in Anhydrous THF (Moisture Exclusion) Start->Step1 Step2 Cool to 0°C (Kinetic Control) Step1->Step2 Step3 Dropwise BH3-THF (Electrophilic Reduction) Step2->Step3 Step4 Methanol Quench (Controlled Deactivation) Step3->Step4 Product (6-Nitropyridin-3-yl)methanol (Target Compound) Step4->Product

Fig 1: Chemoselective reduction workflow utilizing Borane-THF complex.

Downstream Applications: Orthogonal Functionalization

The true value of (6-Nitropyridin-3-yl)methanol in drug development lies in its capacity for divergent, orthogonal functionalization. The molecule features two distinct reactive sites that can be manipulated independently without interfering with one another.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The nitro group is positioned ortho to the pyridine nitrogen. This arrangement makes the C6 position highly electrophilic. When attacked by a nucleophile (e.g., an amine or thiol), the pyridine nitrogen acts as an electron sink, stabilizing the resulting anionic Meisenheimer complex. This allows for the facile displacement of the nitro group under mild basic conditions, a crucial step in synthesizing kinase inhibitors and receptor antagonists.

  • Hydroxymethyl Derivatization at C3: The primary alcohol can be oxidized to an aldehyde (using MnO2​ or Swern conditions) for subsequent reductive aminations. Alternatively, it can be converted into a leaving group (e.g., a chloromethyl derivative via SOCl2​ ), transforming the scaffold into a potent alkylating agent for cross-coupling reactions.

Pathways Hub (6-Nitropyridin-3-yl)methanol CAS: 1935998-46-1 SNAr SNAr at C6 (Displacement of NO2) Hub->SNAr Amines/Thiols, Base Red Nitro Reduction (Formation of Amine) Hub->Red Pd/C, H2 or Fe/HCl Ox Alcohol Oxidation (Formation of Aldehyde) Hub->Ox MnO2 or Swern Hal Halogenation (Formation of Alkyl Halide) Hub->Hal SOCl2 or PBr3

Fig 2: Orthogonal functionalization pathways of (6-Nitropyridin-3-yl)methanol.

By mastering the handling and reactivity of (6-Nitropyridin-3-yl)methanol, medicinal chemists can rapidly generate libraries of substituted pyridines, accelerating the hit-to-lead optimization process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol". PubChem. Available at: [Link]

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In-Depth Spectral Profiling and Self-Validating Analytical Workflows for (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) is an essential heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and GPCR modulators. The molecule features a delicate push-pull electronic system: an electron-withdrawing nitro group at C6 and an electron-donating hydroxymethyl group at C3 of the pyridine ring. This whitepaper establishes a rigorous, causality-driven analytical framework—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to ensure the structural integrity and purity of this compound.

Molecular Architecture & Electronic Causality

The spectral behavior of (6-Nitropyridin-3-yl)methanol is entirely dictated by its electronic topography ()[1].

  • The strongly electronegative nitro group at C6 severely depletes the electron density of the pyridine ring via both inductive (-I) and resonance (-M) effects.

  • The pyridine nitrogen (N1) further polarizes the ring, rendering the C2 and C4 positions highly electron-deficient.

  • The hydroxymethyl group (-CH₂OH) at C3 acts as a weak electron donor (+I), but its influence is overshadowed by the dominant nitro group.

This specific electronic distribution is the root cause of the pronounced downfield shifts observed in its ¹H NMR spectrum and dictates its fragmentation pathways in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mechanisms

Understanding the ionization causality is critical for MS validation. In positive electrospray ionization (ESI+), the basic pyridine nitrogen is the primary site of protonation, yielding a robust [M+H]⁺ adduct. Conversely, in negative mode (ESI-), the relatively acidic hydroxyl proton is abstracted, yielding an [M-H]⁻ species ()[2].

Table 1: Predicted HRMS Adducts and Exact Masses
Adduct TypeIonization ModePredicted m/zCausality / Mechanism
[M+H]⁺ ESI+155.0451Protonation of the basic pyridine nitrogen.
[M+Na]⁺ ESI+177.0271Sodium coordination with the nitro/hydroxyl oxygens.
[M-H]⁻ ESI-153.0306Deprotonation of the primary alcohol.
[M+H-H₂O]⁺ ESI+ (CID)137.0351Neutral loss of water yielding a pyridinium cation.

Fragmentation Causality: During Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion (m/z 155.04) undergoes two primary pathways:

  • Neutral loss of H₂O (-18 Da): Driven by the formation of a resonance-stabilized benzylic-type pyridinium cation (m/z 137.04).

  • Loss of NO₂ (-46 Da): A hallmark of nitroaromatics, where the C-NO₂ bond cleaves under higher collision energies, yielding an m/z 109.04 fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum serves as the definitive proof of regiochemistry. The assignments below are not merely empirical; they are predicted by the electronic shielding/deshielding effects of the substituents.

Table 2: ¹H NMR Resonance Assignments (DMSO-d₆, 400 MHz)
ProtonChemical Shift (ppm)MultiplicityCoupling (J)Causality of Shift & Splitting
H2 ~8.50Fine Doublet (d)~2.0 HzHighly deshielded by the adjacent N1 lone pair and meta-coupling to H4.
H5 ~8.30Doublet (d)~8.4 HzDeshielded heavily by the ortho-nitro group. Ortho-couples to H4.
H4 ~8.10Doublet of Doublets (dd)8.4, 2.0 HzResides between C3 and C5. Exhibits both ortho (H5) and meta (H2) coupling.
-OH ~5.60Triplet (t)~5.5 HzHydroxyl proton splitting is visible only in strictly anhydrous DMSO-d₆.
-CH₂- ~4.65Doublet (d)~5.5 HzDownfield shifted by the adjacent oxygen and the aromatic ring.

Self-Validating Marker: The scalar coupling between the -CH₂- protons and the -OH proton is a built-in quality control metric. If the -OH signal appears as a broad singlet instead of a triplet, it indicates rapid chemical exchange caused by trace moisture or acidic impurities in the sample or solvent ()[3].

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, independent of the sample's solubility profile.

Table 3: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
3200 – 3400 O-H Stretch (Broad)Confirms the presence of the hydroxymethyl group.
~1530 N-O Asymmetric StretchStrong, characteristic band confirming the nitro group.
~1350 N-O Symmetric StretchSecondary confirmation of the nitro moiety.
~1600, ~1580 C=C / C=N AromaticValidates the heteroaromatic pyridine core.
~1050 C-O StretchConfirms the primary alcohol C-O bond.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If a specific intermediate criterion is not met, the protocol halts, preventing the generation of false-positive data.

Self-Validating NMR Sample Preparation Protocol

Objective: Acquire a high-fidelity ¹H NMR spectrum while preserving the critical -OH scalar coupling.

  • Desiccation: Dry 5 mg of (6-Nitropyridin-3-yl)methanol under high vacuum (<0.1 mbar) at 40°C for 2 hours to remove trace atmospheric moisture.

  • Solvent Selection: Crack a fresh ampoule of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS). Causality: Standard bottled DMSO-d₆ rapidly absorbs atmospheric water, which catalyzes proton exchange and obliterates the diagnostic -OH triplet.

  • Dissolution & Transfer: Dissolve the dried compound in 0.6 mL of the anhydrous DMSO-d₆. Transfer to an oven-dried 5 mm NMR tube flushed with Argon.

  • Acquisition: Run a standard ¹H proton sequence (ns=16, d1=2s) at 298 K.

  • Validation Check: Inspect the signal at ~5.60 ppm. If it is a triplet, the sample environment is pristine. If it is a broad singlet, the sample is contaminated with water/acid and must be re-dried.

LC-HRMS Analytical Protocol

Objective: Confirm exact mass and isotopic distribution.

  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated [M+H]⁺ state, maximizing ESI+ signal intensity.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Mass Acquisition: Scan m/z 100-500 in ESI+ mode using a Q-TOF or Orbitrap mass spectrometer.

  • Validation Check: Extract the ion chromatogram for m/z 155.0451 (± 5 ppm mass error). A single sharp peak confirms both identity and chromatographic purity.

Analytical Decision Workflow

AnalyticalWorkflow Start Synthesized/Procured (6-Nitropyridin-3-yl)methanol Prep Sample Prep in Anhydrous DMSO-d6 Start->Prep NMR Acquire 1H NMR (400 MHz) Prep->NMR Decision1 Is CH2-OH scalar coupling visible? NMR->Decision1 Redry Trace acid/water detected. Re-dry sample & solvent. Decision1->Redry No (Broad Singlet) HRMS Acquire LC-HRMS (ESI+ / ESI-) Decision1->HRMS Yes (Triplet) Redry->Prep Decision2 m/z 155.0451 [M+H]+ detected? HRMS->Decision2 Fail Structural Failure Reject Batch Decision2->Fail No Pass Structure Validated Proceed to Downstream Decision2->Pass Yes

Self-Validating Analytical Workflow for Spectral Verification.

References

  • Title: (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: (6-nitropyridin-3-yl)methanol (C6H6N2O3) - PubChemLite Source: Université du Luxembourg URL: [Link]

Sources

Structural and Electronic Profiling of (6-Nitropyridin-3-yl)methanol via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly polarized heterocyclic building blocks. (6-Nitropyridin-3-yl)methanol (PubChem CID 69314532)[1], a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, presents a unique case study in nuclear magnetic resonance (NMR) spectroscopy.

This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR chemical shifts of this molecule. Rather than simply listing data, we will deconstruct the underlying quantum mechanical and electronic phenomena—specifically the push-pull dynamics between the strongly electron-withdrawing nitro group and the weakly donating hydroxymethyl group—that dictate these spectral signatures.

Electronic Causality and Chemical Shift Dynamics

To accurately assign the NMR spectra of (6-Nitropyridin-3-yl)methanol, one must first understand the anisotropic and electronic environment of the pyridine core. The molecule features a nitrogen atom at position 1, a hydroxymethyl group ( −CH2​OH ) at position 3, and a nitro group ( −NO2​ ) at position 6.

The "Push-Pull" Resonance Effect

The −NO2​ group at C6 exerts a profound electron-withdrawing effect through both inductive ( −I ) and resonance ( −M ) mechanisms. Resonance structures demonstrate that electron density is pulled away from the ortho (C5) and para (C3) positions relative to the nitro group.

  • H5 (Ortho to −NO2​ ): Experiences severe deshielding due to the localized positive charge character in the resonance hybrid, pushing its chemical shift significantly downfield.

  • H2 (Adjacent to Ring Nitrogen): While meta to the nitro group, H2 is directly adjacent to the electronegative pyridine nitrogen. The combined inductive withdrawal from the ring nitrogen and the meta-nitro group makes H2 the most deshielded proton on the ring.

  • H4 (Meta to −NO2​ ): Resides in a relatively electron-rich pocket compared to H2 and H5, making it the most upfield aromatic proton, though still deshielded relative to standard benzene derivatives[2].

Hydroxyl Proton Exchange Dynamics

The −CH2​OH group at C3 provides a critical diagnostic marker. In a strictly anhydrous, non-acidic solvent like DMSO- d6​ , the hydroxyl proton ( −OH ) is locked in its hydrogen-bonded state, preventing rapid chemical exchange. This allows for the observation of scalar coupling ( 3J ) between the −OH proton and the adjacent −CH2​− protons, a phenomenon used in our self-validating protocol below[3].

Self-Validating NMR Acquisition Protocol

A standard operating procedure (SOP) is only as good as its internal quality control. The following methodology is designed as a self-validating system : the success of the sample preparation is mathematically proven by the resulting spectral coupling.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Transfer 15–20 mg of (6-Nitropyridin-3-yl)methanol into a sterile, pre-dried 1.5 mL Eppendorf tube.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Critical Causality: Add 3–4 beads of activated 4Å molecular sieves to the tube. Let it stand for 15 minutes. Why? Trace water catalyzes rapid proton exchange, which will decouple the −OH signal and mask critical structural information[3].

Step 2: Spectrometer Tuning and Shimming

  • Transfer the supernatant to a 5 mm NMR tube, avoiding the transfer of molecular sieve dust.

  • Insert into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the DMSO- d6​ signal and perform automated gradient shimming (Z1-Z5). Ensure the full width at half maximum (FWHM) of the TMS peak is ≤0.8 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire 16 scans using a 30° pulse angle (zg30), a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds at 298 K.

  • 13 C NMR: Acquire 512–1024 scans using a power-gated decoupling sequence (zgpg30), a D1 of 2.0 seconds, and a spectral width of 250 ppm.

Step 4: Internal Validation & Processing

  • Apply a 0.3 Hz exponential line-broadening function to the 1 H FID before Fourier transformation.

  • Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

  • Diagnostic Check: Inspect the region around 5.5 ppm. If the signal is a triplet, the sample is verified as anhydrous and neutral. If it is a singlet or missing, the sample has failed validation and must be re-purified.

Diagnostic Workflow Diagram

Workflow Step1 1. Dissolve 15 mg of (6-Nitropyridin-3-yl)methanol in 0.6 mL DMSO-d6 Step2 2. Acquire 1H NMR (16 scans, 298 K) Step1->Step2 Decision 3. Inspect 5.5 ppm Hydroxyl Signal Step2->Decision Valid Triplet (J ≈ 5.5 Hz) Sample is Anhydrous Decision->Valid  Resolved Coupling Invalid Singlet or Missing Rapid Proton Exchange Decision->Invalid  No Coupling Action Desiccate Sample over 4Å Molecular Sieves Invalid->Action Action->Step1

Figure 1: Self-validating NMR workflow utilizing hydroxyl proton coupling as an internal diagnostic.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts for (6-Nitropyridin-3-yl)methanol, derived from the electronic principles outlined above and benchmarked against structurally analogous pyridine derivatives[2][3].

Table 1: 1 H NMR Chemical Shift Assignments

(Solvent: DMSO- d6​ , 400 MHz, referenced to TMS at 0.00 ppm)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H2 ~8.55Doublet (d) 4J2,4​≈2.0 1HMaximum deshielding from adjacent N1 and meta −NO2​ .
H5 ~8.30Doublet (d) 3J4,5​≈8.5 1HStrong resonance deshielding from ortho −NO2​ group.
H4 ~8.15Doublet of doublets (dd) 3J4,5​≈8.5 , 4J2,4​≈2.0 1HMeta to −NO2​ ; least deshielded aromatic proton.
-OH ~5.55Triplet (t) 3JCH2,OH​≈5.5 1HHydrogen-bonded hydroxyl proton; confirms anhydrous state.
-CH 2​ - ~4.65Doublet (d) 3JCH2,OH​≈5.5 2HDeshielded by adjacent oxygen and aromatic ring.
Table 2: 13 C NMR Chemical Shift Assignments

(Solvent: DMSO- d6​ , 100 MHz, referenced to DMSO at 39.52 ppm)

Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C6 ~155.4Quaternary (C-NO 2​ )Extreme downfield shift due to direct attachment to electronegative −NO2​ .
C2 ~148.5Aromatic CHDeshielded by adjacent ring nitrogen.
C3 ~140.2Quaternary (C-CH 2​ OH)Substituted carbon; moderate downfield shift.
C4 ~136.8Aromatic CHMeta to −NO2​ ; standard pyridine shift range.
C5 ~118.5Aromatic CHOrtho to −NO2​ ; upfield relative to other ring carbons due to complex tensor effects.
-CH 2​ OH ~60.2Aliphatic CH 2​ Typical primary alcohol carbon shift.

Conclusion

The NMR characterization of (6-Nitropyridin-3-yl)methanol requires more than pattern matching; it demands an understanding of the profound electronic asymmetry introduced by the C6 nitro group. By employing the self-validating methodology detailed in this guide, researchers can ensure that their spectral data is not compromised by chemical exchange artifacts, thereby guaranteeing the structural integrity of this vital chemical building block.

References

  • BenchChem Technical Support Team. (6-Chloro-5-nitropyridin-3-yl)methanol - Potential hazards and safety precautions. Benchchem.
  • PubChem. (6-Nitropyridin-3-yl)methanol | CID 69314532. National Center for Biotechnology Information.
  • Guidechem. How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ. Guidechem.

Sources

Crystallographic and Structural Analysis of (6-Nitropyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs) continue to evolve, the precise three-dimensional characterization of bifunctional building blocks is paramount. (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1), also known by its IUPAC name 5-(hydroxymethyl)-2-nitropyridine, is a highly versatile intermediate[1]. Featuring a hydrogen-bonding hydroxymethyl group and an electron-withdrawing nitro group, this scaffold is frequently utilized in the synthesis of kinase inhibitors and tubulin-binding agents[2].

This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (XRD) analysis of (6-Nitropyridin-3-yl)methanol. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement, this guide serves as a self-validating framework for structural chemists and drug development professionals.

Chemical Context & Molecular Geometry

Understanding the intrinsic electronic and steric properties of (6-Nitropyridin-3-yl)methanol is critical before attempting crystallization.

  • Electronic Effects: The nitro group at the C2 position exerts a strong inductive and resonance electron-withdrawing effect on the pyridine ring, rendering the ring electron-deficient. This influences the π−π stacking behavior in the solid state.

  • Steric Torsion: X-ray crystallographic data of related 2-nitropyridine derivatives suggests that the nitro group is often twisted out of coplanarity with the pyridine ring (typically by ~30° to 38°) to minimize steric repulsion with adjacent protons or substituents[3][4].

  • Hydrogen Bonding Capabilities: The C5-hydroxymethyl group acts as both a strong hydrogen bond donor (O-H) and acceptor (lone pairs on oxygen). In the crystal lattice, this leads to the formation of robust intermolecular networks, often linking the hydroxyl proton to the pyridine nitrogen or the nitro oxygen atoms of adjacent molecules[5].

Experimental Methodology: Single Crystal Growth

The quality of the final structural model is entirely dependent on the internal order of the initial crystal. The following step-by-step protocol utilizes a solvent-antisolvent slow evaporation technique to yield diffraction-quality single crystals.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution:

    • Action: Dissolve 20 mg of (6-Nitropyridin-3-yl)methanol in 1.0 mL of ethyl acetate (EtOAc) in a clean 4 mL glass vial.

    • Causality: EtOAc is a moderately polar solvent that readily dissolves the compound due to its hydrogen-bonding capacity.

  • Filtration:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled precipitation of microcrystalline powder rather than the desired slow growth of a single macroscopic crystal.

  • Antisolvent Layering:

    • Action: Carefully layer 1.0 mL of hexanes over the EtOAc solution. Cap the vial loosely or puncture the cap with a needle.

    • Causality: Hexane acts as an antisolvent. As the EtOAc slowly evaporates and the hexane diffuses into the lower layer, the solubility of the compound gradually decreases, pushing the system into the metastable zone where controlled nucleation occurs.

  • Incubation:

    • Action: Store the vial in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

Self-Validating Checkpoint: Extract a candidate crystal and observe it under a stereomicroscope with cross-polarized light. The crystal must exhibit uniform extinction (turning completely dark) at specific rotation angles. If the crystal shows patchy or multi-colored birefringence, it is twinned or cracked and will yield overlapping, unresolvable diffraction lattices. Discard and select a pristine specimen.

X-ray Diffraction Data Collection & Refinement

Once a high-quality crystal is isolated, it must be mounted and analyzed under conditions that minimize thermal noise.

Crystal Mounting and Cryocooling
  • Protocol: Coat the selected crystal in perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: The oil displaces any residual mother liquor, preventing the crystal from degrading due to solvent evaporation. Upon flash-cooling to 100 K, the oil undergoes a glass transition, forming a rigid, amorphous matrix. This holds the crystal securely without contributing crystalline Bragg peaks to the diffraction pattern. Furthermore, 100 K minimizes atomic thermal vibrations (reducing atomic displacement parameters), which is strictly required to accurately locate the electron density of the hydroxyl hydrogen atom.

Data Collection Parameters

Data should be collected using a diffractometer equipped with a microfocus X-ray source.

ParameterRecommended SpecificationRationale
Radiation Source Mo K α ( λ=0.71073 Å)Provides high resolution and minimizes absorption effects for organic molecules.
Detector Photon II CPAD or similarEnsures high dynamic range and rapid readout times.
Temperature 100(2) KSuppresses thermal motion; improves signal-to-noise ratio at high resolution.
Scan Strategy ω and ϕ scans (0.5° widths)Ensures >99% completeness of the reciprocal space sphere.
Structure Solution Workflow
  • Integration & Scaling: Use APEX3/SAINT to integrate the raw frames. Apply multi-scan absorption correction using SADABS.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface.

    • Validation: Ensure the final R1​ value is <0.05 and the goodness-of-fit (GoF) is near 1.0. The residual electron density map should show no peaks >0.3 e/ų.

Structural Analysis & Data Presentation

Based on crystallographic principles and analogous nitropyridine structures[4][5], the structural parameters for (6-Nitropyridin-3-yl)methanol are characterized by distinct geometric and intermolecular features.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₆H₆N₂O₃
Formula Weight 154.12 g/mol
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρ ) ~1.58 g/cm³
Absorption Coefficient ( μ ) ~0.13 mm⁻¹
F(000) 320
Intermolecular Interactions

The crystal lattice is heavily stabilized by non-covalent interactions:

  • Classical Hydrogen Bonding: The dominant interaction is the O−H⋯N (pyridine) hydrogen bond. The hydroxyl group of one molecule acts as a donor to the basic pyridine nitrogen of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b -axis.

  • Non-Classical Interactions: Weak C−H⋯O contacts occur between the pyridine ring protons and the nitro group oxygen atoms, bridging the 1D chains into 2D sheets[5].

  • π−π Stacking: The electron-deficient pyridine rings stack with a centroid-to-centroid distance of approximately 3.6 Å, providing further 3D lattice stability.

Experimental Workflow Visualization

XRD_Workflow N1 Compound Preparation (6-Nitropyridin-3-yl)methanol N2 Single Crystal Growth (Slow Evaporation, EtOAc/Hexane) N1->N2 N3 Crystal Mounting & Validation (Cryoloop, Paratone Oil, 100K) N2->N3 N4 X-ray Data Collection (Mo Kα Radiation, Diffractometer) N3->N4 N5 Data Reduction & Integration (APEX3, SADABS) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL / Olex2) N5->N6 N7 Structural Analysis (H-Bonding, π-π Stacking) N6->N7

Workflow for the crystallization and X-ray diffraction analysis of (6-Nitropyridin-3-yl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol". PubChem. URL:[Link]

  • Ng, S. W. (2010). "2-Chloro-3-nitropyridine". Acta Crystallographica Section E. ResearchGate. URL:[Link]

  • Ng, S. W. (2010). "2-Chloro-5-nitropyridine". Acta Crystallographica Section E. ResearchGate. URL:[Link]

Sources

The Nitropyridine Scaffold in Medicinal Chemistry: Mechanistic Pathways, Efficacy, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

As an application scientist overseeing early-stage drug discovery and molecular design, I consistently observe that the nitropyridine core is far more than a passive structural moiety; it is a highly tunable pharmacophore. The strong electron-withdrawing nature of the nitro group fundamentally alters the electron density of the pyridine ring, dictating both its reactivity in combinatorial synthesis and its binding kinetics within biological targets. This whitepaper provides an in-depth technical review of nitropyridine derivatives, exploring their mechanistic pathways, quantitative biological efficacy, and the causal logic behind their synthetic protocols.

Pharmacological Applications & Mechanistic Pathways

Nitropyridines serve as privileged precursors for mono- and polynuclear heterocyclic systems, demonstrating diverse activities across multiple therapeutic areas 1[1].

Oncology: Microtubule and Kinase Targeting

In oncology, substituted nitropyridines exhibit potent cytotoxic profiles. Specifically, 3-nitropyridine analogues (such as 4AZA2891 and 4AZA2996) function as microtubule-targeting agents. By disrupting tubulin polymerization, these compounds induce cell cycle arrest and subsequent apoptosis, showing nanomolar efficacy against colon adenocarcinoma cell lines . Furthermore, novel 4-(benzylidenehydrazone)-3-nitropyridine derivatives have been synthesized to target Epidermal Growth Factor Receptor (EGFR). Molecular docking reveals strong binding affinities (up to -7.401 kcal/mol) against both wild-type and mutant EGFR structures, translating to significant in vitro cytotoxicity against A549 lung cancer cells 2[2].

Virology: HIV-1 Reverse Transcriptase Inhibition

In antiviral drug discovery, nitropyridines are utilized to design potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By refining the core structure of diarylpyrimidines (DAPYs), researchers have developed substituted nitropyridine candidates that inhibit HIV-1 replication with exceptional selectivity, outperforming standard therapies like Nevirapine and Delavirdine 3[3].

Microbiology: Quorum Sensing Disruption

The N-oxide functionalization of nitropyridines unlocks unique microbiological applications. 4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in Pseudomonas aeruginosa. It competitively binds to the LasR receptor, disrupting the N-acylhomoserine lactone autoinducer communication pathways that are critical for biofilm formation and bacterial pathogenicity 4[4].

Mechanistic_Pathways Core Nitropyridine Scaffold Target1 Microtubule Disruption Core->Target1 3-amino derivatives Target2 EGFR Inhibition Core->Target2 hydrazone derivatives Target3 HIV-1 RT Inhibition Core->Target3 DAPY analogs Target4 LasR Quorum Sensing Core->Target4 N-oxide derivatives Outcome1 Apoptosis (Oncology) Target1->Outcome1 Target2->Outcome1 Outcome2 Viral Clearance (Virology) Target3->Outcome2 Outcome3 Biofilm Inhibition (Microbiology) Target4->Outcome3

Mechanistic pathways of nitropyridine derivatives across diverse therapeutic indications.

Quantitative Efficacy Data

The following table synthesizes the in vitro biological activity of key nitropyridine derivatives, allowing for rapid comparative analysis of their potency across different targets.

Compound / DerivativeTarget / IndicationCell Line / StrainEfficacy MetricRef
4AZA2891 (3-Nitropyridine analogue)Microtubule TargetingHT-29 (Colon Adenocarcinoma)IC₅₀ = 0.0054 µM5[5]
4AZA2996 (3-Nitropyridine analogue)Microtubule TargetingHT-29 (Colon Adenocarcinoma)IC₅₀ = 0.0040 µM5[5]
MVK8-9 (Hydrazone derivative)EGFR InhibitionA549 (Lung Cancer)IC₅₀ = 2.5 µM2[2]
Compound 7b (DAPY back-up analog)HIV-1 RT InhibitionMT-4 Cells (HIV-1 IIIB)EC₅₀ = 0.056 µM[[3]](3]
Compound 35a (2-Amino-5-nitropyridine)CytotoxicityMCF-7 (Breast Cancer)IC₅₀ = 6.41 µM5[5]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of nitropyridines requires precise control over reaction conditions due to the electronic deactivation of the pyridine ring. The following protocols detail the causal logic behind the chemical transformations.

Synthetic_Workflow Start1 Pyridine Intermediate1 N-Nitropyridinium Start1->Intermediate1 N2O5 Product1 3-Nitropyridine Intermediate1->Product1 NaHSO3 [1,5] Shift Start2 2-Chloro-5-nitropyridine SNAr SNAr Reaction Start2->SNAr Amine/Alkoxide Reduction Nitro Reduction SNAr->Reduction Pd/C, H2 Coupling Cross-Coupling Reduction->Coupling Ar-X, Pd Cat. Product2 Bioactive Conjugate Coupling->Product2

Synthetic workflows for regioselective nitration and functionalization of nitropyridines.

Protocol 1: Regioselective 3-Nitration of Pyridine (Bakke's Procedure)

Causality & Logic: Direct electrophilic nitration of pyridine is notoriously difficult. In standard acidic nitrating mixtures (HNO₃/H₂SO₄), the basic nitrogen lone pair rapidly protonates, forming a pyridinium ion that severely deactivates the ring toward electrophilic attack. Bakke's procedure circumvents this thermodynamic trap by reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium intermediate. Subsequent addition of aqueous sodium bisulfite (NaHSO₃) triggers a nucleophile-assisted [1,5] sigmatropic shift of the nitro group to the 3-position. This self-validating system ensures high regioselectivity (up to 77% yield) under mild conditions without requiring harsh thermal forcing 6[6].

Step-by-Step Methodology:

  • Dissolve pyridine (1.0 eq) in anhydrous liquid SO₂ or a halogenated organic solvent at -20°C.

  • Slowly add a solution of N₂O₅ (1.2 eq) to form the N-nitropyridinium nitrate salt. Stir for 30 minutes.

  • Quench the reaction by adding an aqueous solution of NaHSO₃ (excess) while maintaining the temperature below 0°C.

  • Allow the mixture to warm to room temperature to facilitate the [1,5] sigmatropic shift.

  • Extract the aqueous layer with dichloromethane, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 3-nitropyridine.

Protocol 2: SNAr Functionalization of 2-Chloro-5-nitropyridine

Causality & Logic: 2-chloro-5-nitropyridine is a highly valuable medical intermediate 7[7]. The nitro group at the 5-position exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, drastically depleting electron density at the ortho/para positions. This electronic landscape significantly lowers the activation energy required to form the Meisenheimer complex at the C2 position. Consequently, the chlorine atom becomes highly labile, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with various amines or alkoxides to generate diverse bioactive libraries [[1]](1].

Step-by-Step Methodology:

  • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 60–80°C for 2–4 hours, monitoring completion via TLC or LC-MS.

  • Precipitate the product by pouring the mixture into ice-cold water.

  • Filter, wash with water, and recrystallize from ethanol to obtain the functionalized 2-amino-5-nitropyridine derivative.

Protocol 3: In Vitro Cytotoxicity Validation (MTT Assay)

Causality & Logic: To validate the anticancer efficacy of synthesized nitropyridines, the MTT assay provides a robust, self-validating biological readout. The reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase. Because this enzymatic reaction only occurs in metabolically active cells, the spectrophotometric absorbance of the solubilized formazan is directly proportional to cell viability, providing an accurate proxy for drug-induced cytotoxicity .

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., HT-29 or A549) in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight at 37°C in 5% CO₂.

  • Treat cells with serial dilutions of the nitropyridine derivative (e.g., 0.001 µM to 10 µM) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Conclusion

Nitropyridine derivatives represent a cornerstone in modern medicinal chemistry. By leveraging the unique electronic properties of the nitro group, researchers can execute highly regioselective syntheses and SNAr functionalizations to build complex, bioactive architectures. Whether targeting microtubule dynamics in oncology, reverse transcriptase in virology, or quorum sensing in microbiology, the nitropyridine scaffold offers an unparalleled combination of synthetic tractability and pharmacological potency.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Discovery of Nitropyridine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors via a Structure-Based Core Refining Approach - PubMed. Available at: [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives - R Discovery. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

  • Preparation method of 2-chloro-5-nitropyridine - Google Patents.

Sources

Safe Handling, Mechanistic Hazards, and Experimental Workflows for (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

[2.6,

Executive Summary

(6-Nitropyridin-3-yl)methanol is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug development. While its nitro-pyridine core offers excellent reactivity for downstream functionalization—such as reduction to aminopyridines or nucleophilic aromatic substitution (SNAr)—it also introduces significant energetic and toxicological hazards. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, mechanistic hazards, and self-validating experimental protocols required for the safe handling of (6-Nitropyridin-3-yl)methanol.

Physicochemical and Safety Profiling

To establish a baseline for safe handling, the core quantitative data and globally harmonized system (GHS) classifications for (6-Nitropyridin-3-yl)methanol are summarized below[1][2][3].

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationHandling Implication
CAS Number 1935998-46-1Unique identifier for procurement and SDS tracking.
Molecular Formula C6H6N2O3Contains an internal oxidizer (NO2) and organic fuel.
Molecular Weight 154.12 g/mol Standardized for stoichiometric calculations.
Physical State Solid (Yellow to pale-brown)Dust generation must be strictly avoided during transfer.
Storage Conditions 2–8 °C, dry, amber vialsPrevents photolytic and thermal degradation.
GHS Hazards H302, H315, H319, H335Mandates strict PPE (fume hood, nitrile gloves, goggles).

Mechanistic Causality of Hazards (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than simply memorizing safety data sheets. The hazards of (6-Nitropyridin-3-yl)methanol stem directly from its molecular architecture.

Energetic and Thermal Instability

Nitropyridine derivatives are fundamentally energetic materials[4][5]. The molecule contains both an oxidizing moiety (the nitro group) and a reducing backbone (the hydrocarbon ring) in close proximity.

  • The Causality: This internal redox potential results in a high positive heat of formation. If the solid is subjected to excessive thermal stress (typically >100 °C), it can overcome the activation energy barrier for auto-oxidation[6].

  • The Consequence: This triggers a rapid, exothermic thermal decomposition that releases expanding gases (N2, CO2, and toxic NOx vapors)[4]. In a sealed vessel, this thermal runaway can result in a catastrophic pressure burst.

Toxicological and Irritation Mechanisms

The compound is classified as harmful if swallowed (H302) and causes severe skin/eye irritation (H315, H319)[3].

  • The Causality: The strongly electron-withdrawing nitro group depletes electron density from the pyridine ring, making the aromatic system highly electrophilic. When exposed to biological tissues, the molecule can undergo rapid nucleophilic attack by biological nucleophiles (such as thiol groups in skin proteins or enzymes). Furthermore, in vivo enzymatic reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates, which induce localized oxidative stress and cellular damage[3][7].

Trustworthy Storage and Handling Protocols

To mitigate the mechanistic hazards outlined above, the following self-validating handling systems must be implemented:

  • Photolytic Protection: Store exclusively in amber glass vials. UV light can induce radical-mediated photolytic degradation of the nitro group, compromising reagent purity and generating reactive byproducts[6].

  • Thermal Control: Maintain storage at 2–8 °C. Never dry the solid in an oven exceeding 50 °C. If melting point verification is required, utilize Differential Scanning Calorimetry (DSC) with microgram quantities to safely map the decomposition onset[2][6].

  • Moisture Exclusion: Store in a desiccator or alongside silica gel packets to prevent hydrolytic degradation of the hydroxymethyl group[1][6].

Experimental Methodology: Safe Catalytic Reduction

A ubiquitous workflow in drug development is the reduction of the energetic nitro group to yield (6-aminopyridin-3-yl)methanol. The following step-by-step protocol utilizes Palladium on Carbon (Pd/C) and hydrogen gas. It is designed as a self-validating system where each step inherently prevents the failure mode of the next[7][8][9].

Step-by-Step Protocol
  • Reaction Preparation & Inertion:

    • Action: Dissolve 1.0 equivalent of (6-Nitropyridin-3-yl)methanol in anhydrous methanol within a round-bottom flask. Purge the vessel with Argon or Nitrogen for 10 minutes.

    • Causality: Displacing ambient oxygen is critical. Introducing a pyrophoric catalyst into an oxygen-rich, solvent-heavy environment will cause an immediate flash fire.

  • Catalyst Addition:

    • Action: Under a continuous positive flow of inert gas, carefully add 0.1 equivalents of 10% Pd/C (strictly 50% wet with water).

    • Causality: Using wet Pd/C suppresses the catalyst's pyrophoric nature, preventing the ignition of methanol vapors upon contact[8].

  • Hydrogenation & Exotherm Management:

    • Action: Evacuate the inert gas and backfill with H2 via a balloon. Stir at room temperature, utilizing an external ambient water bath.

    • Causality: The reduction of a nitro group to an amine is highly exothermic. The water bath acts as a thermal sink, ensuring the reaction temperature remains below 30 °C, thereby preventing thermal runaway and the accumulation of reactive hydroxylamine intermediates[7].

  • Safe Filtration:

    • Action: Upon reaction completion (verified via LC-MS), purge the flask thoroughly with Nitrogen to expel all H2. Filter the mixture through a tightly packed Celite pad.

    • Causality:Critical Safety Check: Never allow the Pd/C filter cake to run dry under vacuum. As the solvent evaporates, the active palladium will react with atmospheric oxygen and ignite the residual organic material[9]. Keep the cake saturated with methanol until it can be safely quenched in water.

Workflow Visualization

G Start Start: (6-Nitropyridin-3-yl)methanol (Energetic Hazard) Prep Reaction Prep Inert Atmosphere (N2/Ar) Start->Prep Catalyst Add Pd/C Catalyst (Keep wet to avoid ignition) Prep->Catalyst Reaction Hydrogenation (H2) Monitor Exotherm (<30°C) Catalyst->Reaction Filtration Filter through Celite (Do not let filter cake dry) Reaction->Filtration Product Product: (6-Aminopyridin-3-yl)methanol Safe Storage Filtration->Product

Safe catalytic reduction workflow for (6-Nitropyridin-3-yl)methanol with safety checkpoints.

Emergency Response and Spill Management

In the event of a solid spill of (6-Nitropyridin-3-yl)methanol:

  • Do not dry sweep. Sweeping generates airborne dust, which poses a severe inhalation hazard (H335) and increases the risk of a deflagration event if exposed to static discharge[3][6].

  • Protocol: Don full PPE. Gently cover the spill with a damp, inert absorbent cloth to suppress dust. Carefully scoop the dampened material into a compatible, sealable chemical waste container. Wash the contaminated surface thoroughly with soap and water to hydrolyze and remove residual traces[1].

References

  • PubChem - (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532 - PubChem URL:[Link]

  • ResearchGate - Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material URL:[Link]

  • ResearchGate - The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring URL:[Link]

  • Organic Syntheses - 2,3-diaminopyridine - Organic Syntheses Procedure URL:[Link]

  • Google Patents - US20220042055A1 - Method of reducing aromatic nitro compounds URL
  • RSC Advances - Raney nickel reduction of nitropyridine URL:[Link]

Sources

Solubility Profile of (6-Nitropyridin-3-yl)methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthetic workup and purification to final bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile for (6-Nitropyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. We will explore its fundamental physicochemical properties, provide a theoretical framework for its expected solubility based on molecular structure, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering the necessary tools to accurately assess and leverage the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental tenet. Aqueous solubility, in particular, is a paramount property that governs a drug's journey from administration to its site of action.[2] Poor solubility can lead to low and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.[3] Therefore, a thorough understanding and characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a routine task but a cornerstone of successful drug discovery and development.[3][4]

(6-Nitropyridin-3-yl)methanol is a substituted pyridine derivative incorporating a polar hydroxymethyl group and a strongly electron-withdrawing nitro group. These features create a molecule with distinct electronic and hydrogen-bonding characteristics, suggesting a complex solubility profile. This guide provides a predictive analysis and a robust experimental framework for characterizing its behavior in common laboratory solvents, enabling scientists to make informed decisions in synthesis, purification, formulation, and biological screening.

Physicochemical Characterization of (6-Nitropyridin-3-yl)methanol

A molecule's structure dictates its physical and chemical properties, including its solubility. The key features of (6-Nitropyridin-3-yl)methanol are the aromatic pyridine ring, which can act as a hydrogen bond acceptor; the primary alcohol (-CH₂OH), which can both donate and accept hydrogen bonds; and the nitro group (-NO₂), a strong hydrogen bond acceptor. The combination of these functional groups results in a polar molecule.

PropertyValueSource
IUPAC Name (6-nitro-3-pyridinyl)methanolPubChem[5]
Molecular Formula C₆H₆N₂O₃PubChem[5]
Molecular Weight 154.12 g/mol PubChem[5]
Physical Form SolidMilliporeSigma[6]
CAS Number 1935998-46-1Sigma-Aldrich
InChIKey ZKJZLPFLGSLEQD-UHFFFAOYSA-NPubChem[5]
Predicted XLogP3 0.1PubChem[5]

The low predicted octanol-water partition coefficient (XLogP3) suggests a preference for hydrophilic environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding maxim for predicting solubility.[7] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This is driven by the balance of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent-solvent interactions.

Based on its structure, (6-Nitropyridin-3-yl)methanol is expected to exhibit:

  • High solubility in polar protic solvents (e.g., water, methanol, ethanol) where hydrogen bonding is the dominant intermolecular force.

  • Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can engage in dipole-dipole interactions and accept hydrogen bonds.

  • Low to negligible solubility in non-polar solvents (e.g., hexane, toluene) that lack the ability to form strong interactions with the polar functional groups of the molecule.

The basic nitrogen atom in the pyridine ring also implies that the compound's aqueous solubility will be pH-dependent. In acidic conditions, protonation of the pyridine nitrogen will form a cationic salt, which is expected to be significantly more water-soluble than the neutral form.[8]

Experimental Methodology for Solubility Determination

A multi-tiered approach, beginning with qualitative classification and progressing to precise quantitative measurement, provides a comprehensive understanding of a compound's solubility.

General Workflow for Solubility Profiling

The following diagram outlines a systematic workflow for characterizing the solubility of (6-Nitropyridin-3-yl)methanol.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Qualitative Solubility Classification cluster_2 Phase 3: Quantitative Measurement cluster_3 Phase 4: Data Interpretation start Compound (6-Nitropyridin-3-yl)methanol physchem Physicochemical Characterization (MW, Structure, pKa prediction) start->physchem water Test Solubility in Water physchem->water hcl Test in 5% HCl water->hcl If Insoluble naoh Test in 5% NaOH protocol Select Solvents for Quantitative Study naoh->protocol hcl->naoh If Insoluble shake_flask Shake-Flask Method (Thermodynamic Solubility) protocol->shake_flask analysis Concentration Analysis (e.g., HPLC, UV-Vis) shake_flask->analysis profile Compile Solubility Profile Table analysis->profile report Final Technical Report profile->report

Caption: Experimental workflow for solubility profiling.

Protocol 1: Qualitative Solubility Classification

This protocol classifies the compound based on its acidic, basic, or neutral character, providing rapid insight into its properties.[9][10]

Materials:

  • (6-Nitropyridin-3-yl)methanol

  • Test tubes

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% v/v Hydrochloric Acid (HCl)

Procedure:

  • Water Solubility: Add approximately 10-20 mg of the compound to a test tube. Add 1 mL of deionized water. Vortex vigorously for 60 seconds. Visually inspect for dissolution. If the compound dissolves completely, it is water-soluble.

  • 5% HCl Solubility (if insoluble in water): To a fresh test tube with 10-20 mg of the compound, add 1 mL of 5% HCl. Vortex for 60 seconds. If the compound dissolves, it indicates the presence of a basic functional group (e.g., the pyridine nitrogen), classifying it as Class B.[10]

  • 5% NaOH Solubility (if insoluble in HCl): To a fresh test tube with 10-20 mg of the compound, add 1 mL of 5% NaOH. Vortex for 60 seconds. Dissolution would indicate an acidic functional group. Given the structure of (6-Nitropyridin-3-yl)methanol, this is not expected.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the saturation concentration of a compound in a solvent at a specific temperature.

Materials & Equipment:

  • (6-Nitropyridin-3-yl)methanol (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of solid (6-Nitropyridin-3-yl)methanol to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A general rule is to add at least twice the estimated amount needed for saturation.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. The solubility is reported in units such as mg/mL or µg/mL.

Predicted Solubility Profile

The following table summarizes the predicted solubility of (6-Nitropyridin-3-yl)methanol in a range of common laboratory solvents, based on theoretical principles. This data requires experimental verification using the protocols described above.

SolventSolvent ClassPolarity IndexPredicted SolubilityRationale
WaterPolar Protic10.2ModerateCapable of extensive H-bonding, but the aromatic ring reduces overall solubility compared to small alcohols.
MethanolPolar Protic5.1High"Like dissolves like"; both are polar and can hydrogen bond extensively.
EthanolPolar Protic4.3HighSimilar to methanol, excellent H-bonding capabilities.
AcetonitrilePolar Aprotic5.8Moderate-HighPolar aprotic solvent, can accept H-bonds and engage in dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighHighly polar aprotic solvent, excellent H-bond acceptor. Often a powerful solvent for many organic compounds.
AcetonePolar Aprotic5.1ModeratePolar aprotic, but less polar than DMSO or acetonitrile.
Dichloromethane (DCM)Non-polar3.1LowLimited polarity and no H-bonding ability.
TolueneNon-polar2.4InsolubleNon-polar aromatic solvent, poor interaction with the polar functional groups.
HexaneNon-polar0.1InsolubleAliphatic non-polar solvent, energetically unfavorable to dissolve the polar solute.
5% HCl (aq)Aqueous AcidN/AHighProtonation of the pyridine nitrogen forms a highly soluble salt.
5% NaOH (aq)Aqueous BaseN/AModerateSolubility expected to be similar to water; the hydroxyl group is weakly acidic but unlikely to deprotonate significantly in 5% NaOH.

Safety and Handling

(6-Nitropyridin-3-yl)methanol must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[12] Use only in a well-ventilated area or under a chemical fume hood.[12] Keep container tightly closed in a dry and well-ventilated place.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

References

  • PubChem. (6-Nitropyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Georgetown University. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Jouyban, A. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • MilliporeSigma. (6-Nitropyridin-3-yl)methanol | 1935998-46-1. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Drug Development and Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

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Methodological & Application

Topic: Utilizing (6-Nitropyridin-3-yl)methanol in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

This guide provides an in-depth technical overview and practical protocols for the successful application of (6-nitropyridin-3-yl)methanol derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a key building block in medicinal chemistry, understanding the nuances of coupling this electron-deficient heterocyclic substrate is critical for the synthesis of novel molecular entities.

Introduction: The Challenge and Opportunity of Nitro-Substituted Pyridines

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, widely employed in the pharmaceutical and fine chemical industries.[1][2] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4]

The synthesis of hetero-biaryl compounds, particularly those containing a pyridine scaffold, is of immense interest due to their prevalence in biologically active molecules.[5] (6-Nitropyridin-3-yl)methanol and its halide derivatives represent a class of substrates that are both valuable and challenging. The pyridine ring and the strongly electron-withdrawing nitro group activate the molecule for the initial oxidative addition step in the catalytic cycle.[6] However, these same features can present significant hurdles, including catalyst inhibition and a propensity for side reactions, demanding carefully optimized conditions for a successful outcome. This document serves as a Senior Application Scientist's guide to navigating these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] The presence of the nitro group on the pyridine ring has a profound influence on the kinetics of this cycle.

The catalytic cycle begins with the oxidative addition of an active Pd(0) species into the carbon-halide bond of the pyridyl electrophile. The electron-deficient nature of the (6-nitropyridin-3-yl) halide substrate significantly accelerates this rate-limiting step.[6] Following this, a base activates the organoboron reagent to form a boronate complex, which then undergoes transmetalation with the Pd(II) complex.[7][8] The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR' ArPdX->ArPdOR Metathesis (Base) ArPdAr Ar-Pd(II)-Ar' ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)2) ArPdAr->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product ArPdAr->Product ArX Pyridyl-Halide (e.g., from (6-Nitropyridin-3-yl)methanol) ArX->ArPdX ArB Organoboron Reagent ArB->ArPdAr Base Base Base->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Principles for Protocol Design: A Scientist's Guide

The success of coupling (6-nitropyridin-3-yl)methanol derivatives hinges on the careful selection of four key components: the palladium catalyst (pre-catalyst and ligand), the base, the solvent system, and the quality of the reagents.

The Electrophile: Activating the Methanol

It is critical to note that (6-nitropyridin-3-yl)methanol itself is not the electrophilic partner. The hydroxyl group must first be converted into a suitable leaving group, typically a halide (bromide or chloride) or a triflate. The corresponding 5-(bromomethyl)-2-nitropyridine or a related halide is the true substrate for the reaction. The electron-withdrawing nitro group renders these heteroaryl halides particularly susceptible to oxidative addition, often allowing reactions to proceed under milder conditions than their electron-rich counterparts.[6][10]

Palladium Catalyst and Ligand Selection: The Key to Success

For challenging, electron-deficient heteroaryl substrates, the choice of ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective in some cases, they are often outperformed by systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][11] These advanced ligands promote the crucial oxidative addition step and stabilize the catalytic species, preventing decomposition.[7]

Catalyst/Ligand SystemKey CharacteristicsTypical SubstratesReference
Pd(PPh₃)₄ Traditional, all-in-one catalyst.Simple aryl bromides and iodides.[5]
Pd₂(dba)₃ / SPhos, XPhos Buchwald ligands; bulky and electron-rich.Highly effective for heteroaryl chlorides and electron-deficient systems.[11][12]
Pd(dppf)Cl₂ Ferrocene-based ligand; good thermal stability.General purpose, effective for a range of heteroaryl halides.[13]
PEPPSI™-IPr NHC-based pre-catalyst; highly active and stable.Excellent for sterically hindered and electron-deficient aryl chlorides.[8]
The Role of the Base and Solvent

The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] The choice is often empirical, but a few general principles apply. Inorganic bases are most common, with their strength and solubility influencing reaction rates.

  • Potassium Carbonate (K₂CO₃): A moderately strong, widely used base. Effective in aqueous solvent mixtures.[14]

  • Potassium Phosphate (K₃PO₄): A stronger base, often effective when K₂CO₃ fails.[15]

  • Cesium Carbonate (Cs₂CO₃): A very strong base, often used for difficult couplings or with less reactive boronic acids.[16]

The solvent system must be capable of dissolving the organic substrates, the inorganic base, and the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is the most common choice, as water can facilitate the dissolution of the base and promote the catalytic cycle.[14][17]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reagents (Halide, Boronic Acid, Base, Catalyst) start->setup degas Degas Solvent & Reaction Mixture setup->degas heat Heat to Target Temperature degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue Heating quench Cool & Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

Protocol 1: General Procedure using Conventional Heating

This protocol is a robust starting point for coupling a (6-nitropyridin-3-yl) halide derivative with a standard arylboronic acid.

Reagents & Materials:

  • (6-Nitropyridin-3-yl) halide derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[16]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[13]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[14]

  • Solvent: 1,4-Dioxane and degassed water (4:1 or 5:1 mixture)[14]

  • Reaction flask (round-bottom or Schlenk tube), condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon).

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the (6-nitropyridin-3-yl) halide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (0.05 equiv).

  • Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst oxidation.[11][16]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can dramatically shorten reaction times and is particularly effective for high-throughput synthesis.[16]

Reagents & Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Step-by-Step Procedure:

  • Vessel Preparation: In a microwave vial, combine the (6-nitropyridin-3-yl) halide (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).[16]

  • Solvent Addition: Add the chosen solvent system to the vial.[16]

  • Sealing: Securely cap the vial. An inert atmosphere is often beneficial but not always strictly required for robust catalyst systems under microwave conditions.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for 10-40 minutes.[16]

  • Work-up and Purification: After cooling to a safe temperature, process the reaction mixture as described in steps 6 and 7 of the conventional heating protocol.[16]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Logic cluster_catalyst Catalyst & Reagents cluster_conditions Reaction Conditions Start Low or No Product Yield? CheckCatalyst Is Catalyst/Ligand Optimal for Heteroaryl-Cl/Br? Start->CheckCatalyst Yes CheckBoronic Is Boronic Acid Fresh? (Consider Protodeboronation) CheckCatalyst->CheckBoronic CheckBase Is Base Strong Enough and Soluble? CheckBoronic->CheckBase CheckTemp Is Temperature Sufficient? CheckBase->CheckTemp CheckDegas Was Degassing Thorough? (O₂ kills catalyst) CheckTemp->CheckDegas CheckSolvent Are All Reagents Soluble in Solvent? CheckDegas->CheckSolvent Solution Optimize Based on Findings: - Use Buchwald Ligand - Use Fresh Boronic Acid/Ester - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature - Ensure Inert Atmosphere CheckSolvent->Solution

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Common Problems & Solutions:

  • Problem: Low or No Yield.

    • Cause: Inactive catalyst system for the electron-deficient substrate.[18]

    • Solution: Switch to a more robust catalyst system, such as one using a Buchwald ligand (e.g., SPhos) or an NHC-based pre-catalyst (e.g., PEPPSI-IPr).[11][19]

    • Cause: Decomposition of the boronic acid (protodeboronation). This is a very common failure mode.[11]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, use a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[11]

    • Cause: Inadequate base.

    • Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.[15]

  • Problem: Formation of Side Products.

    • Cause: Homocoupling of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen.[11]

    • Solution: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.

    • Cause: Dehalogenation of the starting material (the halide is replaced by a hydrogen).

    • Solution: This can occur if reaction conditions are too harsh. Try lowering the temperature or reducing the reaction time.[11]

Conclusion

The Suzuki-Miyaura coupling of (6-nitropyridin-3-yl)methanol derivatives is a highly achievable transformation that opens the door to a wide range of novel chemical structures. Success is not dependent on a single "magic bullet" but rather on a holistic understanding of the reaction mechanism and the rational selection of catalyst, base, and solvent. By leveraging modern, highly active catalyst systems and employing meticulous experimental technique, particularly with regard to maintaining an inert atmosphere and using high-quality reagents, researchers can reliably access these valuable building blocks for drug discovery and development.

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • Jana, S., & Guin, J. (2013). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Dutta, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 143-150.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ramgren, S. D., & Morken, J. P. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(43), 17122-17125.
  • Kadu, B. S., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221.
  • Li, W., et al. (2004). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.
  • Pang, Y., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(23), 8330-8334.
  • Liu, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 107.
  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Gujral, S. S., Khatri, S., Riyal, P., & Gahlot, V. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Thompson, A. E., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2337-2346.
  • Hernandez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 831-836.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(10), 3056-3067.
  • Darses, B., & Pucheault, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 366-373.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(14), 4296.

Sources

Application Note: Chemoselective Reduction of (6-Nitropyridin-3-yl)methanol to (6-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of (6-nitropyridin-3-yl)methanol to (6-aminopyridin-3-yl)methanol is a foundational transformation in the synthesis of functionalized pyridine scaffolds for pharmaceutical development[1]. While the reduction of a nitro group to a primary amine is a standard procedure in organic synthesis, this specific substrate presents a unique chemoselectivity challenge due to the presence of three distinct reactive domains:

  • The Nitro Group: The intended target for the six-electron reduction.

  • The Pyridine Ring: Susceptible to over-reduction to a piperidine ring under high-pressure hydrogenation conditions.

  • The Hydroxymethyl Group: Positioned in a pseudo-benzylic arrangement on the pyridine ring, this alcohol is highly prone to hydrogenolysis (cleavage of the C–O bond to yield a methyl group), particularly when exposed to palladium catalysts for extended periods.

To achieve high yields of the desired amino alcohol, the protocol must selectively drive the stepwise reduction of the nitro group without triggering the hydrogenolysis of the alcohol or the reduction of the heteroaromatic ring[2].

Mechanistic Pathway Visualization

The reduction of the nitroarene proceeds through a well-defined mechanistic cascade. Controlling the reaction environment ensures that the intermediate nitroso and hydroxylamine species are fully reduced to the terminal amine without stalling or forming azo-dimers[3].

Pathway N1 (6-Nitropyridin-3-yl)methanol N2 Nitroso Intermediate N1->N2 2e⁻, 2H⁺ -H₂O N3 Hydroxylamine Intermediate N2->N3 2e⁻, 2H⁺ N4 (6-Aminopyridin-3-yl)methanol N3->N4 2e⁻, 2H⁺ -H₂O

Stepwise reduction of the nitro group to an amine via intermediate states.

Comparative Analysis of Reduction Methodologies

Selecting the appropriate reduction method depends on the scale of the reaction and the available purification infrastructure. The table below summarizes the quantitative and qualitative data for the most viable methodologies[4].

MethodologyReagents & ConditionsChemoselectivity ProfileTypical YieldReaction TimeScalability & Workup
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, RTHigh: Requires strict temporal monitoring to prevent hydrogenolysis.85–95%2–4 hExcellent: Clean workup; requires only filtration.
Metal-Mediated (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O, 80 °CVery High: Mild acidity preserves the hydroxymethyl group entirely.80–90%4–6 hGood: Requires rigorous filtration of iron oxide salts.
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, 60 °CHigh: Mild alternative to H₂ gas; avoids high-pressure risks.85–90%1–3 hModerate: Gas evolution requires proper venting.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Causality & Design: This method is highly efficient and generates no metallic waste. However, palladium readily inserts into benzylic C–O bonds. By keeping the hydrogen pressure low (1 atm) and strictly monitoring the reaction time, hydrogenolysis of the hydroxymethyl group is suppressed[4].

Materials:

  • (6-Nitropyridin-3-yl)methanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05–0.1 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH) (0.1–0.2 M)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: In a thoroughly dried, round-bottom flask, dissolve (6-nitropyridin-3-yl)methanol in MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a continuous stream of nitrogen or argon. Self-Validation: The inert atmosphere prevents the spontaneous ignition of the solvent vapor by the pyrophoric catalyst.

  • Atmosphere Exchange: Seal the vessel with a septum. Purge the atmosphere by evacuating the flask and backfilling with nitrogen (3 cycles), followed by hydrogen gas via a balloon (3 cycles).

  • Reaction: Maintain the reaction under a hydrogen atmosphere (1 atm) and stir vigorously at room temperature.

  • Process Analytics: Monitor the reaction closely via TLC (eluent: 5–10% MeOH in DCM) or LC-MS. Critical Insight: Stop the reaction immediately upon the disappearance of the starting material (typically 2–4 hours) to prevent the formation of 6-amino-3-methylpyridine (the hydrogenolysis byproduct).

  • Workup: Once complete, purge the vessel with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake generously with MeOH. Safety Note: Do not let the filter cake dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude (6-aminopyridin-3-yl)methanol.

Method B: Mild Metal-Mediated Reduction (Fe/NH₄Cl)

Causality & Design: The modified Béchamp reduction is exceptionally chemoselective. Using ammonium chloride (NH₄Cl) instead of strong acids (like HCl) provides a mildly acidic environment (pH ~5-6). This is sufficient to activate the iron surface and provide protons for the reduction, but mild enough to completely prevent the acid-catalyzed dehydration or substitution of the hydroxymethyl group[4].

Materials:

  • (6-Nitropyridin-3-yl)methanol (1.0 eq)

  • Iron powder (Fe, 325 mesh) (4.0–5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0–3.0 eq)

  • Ethanol/Water (EtOH:H₂O, 3:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend (6-nitropyridin-3-yl)methanol in the EtOH/H₂O mixture in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add NH₄Cl and Iron powder to the suspension.

  • Reaction: Heat the reaction mixture to 70–80 °C (reflux) with vigorous stirring. Self-Validation: As the reduction proceeds, the mixture will transition from a lighter suspension to a dark brown/black sludge, indicating the oxidation of Fe(0) to iron oxides (Fe₂O₃/Fe₃O₄).

  • Process Analytics: Monitor by TLC or LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Filtration: Cool the reaction to room temperature. Filter the thick, heterogeneous mixture through a pad of Celite to remove the iron salts. Wash the pad generously with hot ethanol or ethyl acetate to ensure full recovery of the highly polar product.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with saturated NaHCO₃ and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure amino alcohol.

References

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. Benchchem.
  • Reduction of nitro compounds - Wikipedia. Wikipedia.
  • Electronic supplementary information (ESI) Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. Royal Society of Chemistry.

Sources

Application Note: (6-Nitropyridin-3-yl)methanol as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and fibrotic disease therapies, the design of small-molecule kinase inhibitors heavily relies on privileged molecular scaffolds that can reliably engage the ATP-binding pocket of target kinases. (6-Nitropyridin-3-yl)methanol (PubChem CID: 69314532) has emerged as a highly versatile building block in the synthesis of these therapeutics, particularly for Cyclin-Dependent Kinases (e.g., CDK4/6) and Transglutaminases .

The Causality of Scaffold Selection

The strategic utility of (6-Nitropyridin-3-yl)methanol lies in its dual-functional nature, which allows for highly controlled, divergent synthesis:

  • The 6-Nitro Group (The Hinge-Binder Precursor): The nitro group serves as a stable, electron-withdrawing placeholder. During early synthetic steps, it deactivates the pyridine ring, protecting it from unwanted electrophilic side reactions. In the final synthetic stage, it is cleanly reduced to a 2-aminopyridine moiety. This aminopyridine acts as a critical hydrogen bond donor-acceptor pair, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket .

  • The 3-Hydroxymethyl Group (The Solvent-Exposed Vector): The hydroxymethyl group is positioned to project outward from the kinase pocket toward the solvent-exposed interface. By oxidizing this alcohol to an aldehyde, chemists can perform reductive aminations to attach solubilizing groups (such as piperazines), which are essential for optimizing the drug's pharmacokinetic profile and oral bioavailability .

Synthetic Workflow & Strategy

The following diagram illustrates the logical progression from the raw building block to a biologically active kinase inhibitor scaffold.

SyntheticWorkflow A (6-Nitropyridin-3-yl)methanol Starting Material B Mild Oxidation (MnO2) 6-Nitropyridine-3-carbaldehyde A->B Step 1 C Reductive Amination Solvent-Exposed Tail Addition B->C Step 2 D Catalytic Hydrogenation (Pd/C) Nitro to Amine Reduction C->D Step 3 E Aminopyridine Hinge Binder (Active Kinase Inhibitor Scaffold) D->E Final Assembly

Caption: Synthetic workflow from (6-Nitropyridin-3-yl)methanol to a kinase inhibitor scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Mild Oxidation to 6-Nitropyridine-3-carbaldehyde

Mechanistic Choice: Activated manganese dioxide ( MnO2​ ) is selected over strong oxidants (like KMnO4​ or Jones reagent) to prevent over-oxidation of the alcohol to a carboxylic acid. The electron-deficient nature of the nitropyridine ring makes the benzylic-like alcohol slightly less reactive, requiring a large excess of active MnO2​ .

  • Reaction Setup: Dissolve (6-Nitropyridin-3-yl)methanol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add activated MnO2​ (10.0 eq, 100 mmol) in a single portion. Stir the black suspension vigorously at room temperature for 12–16 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a strongly UV-active spot ( Rf​≈0.6 ).

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a pale yellow solid.

    • Analytical Check: 1H -NMR should reveal a distinct aldehyde proton singlet at ∼10.1 ppm.

Protocol B: Reductive Amination with 1-Ethylpiperazine

Mechanistic Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, thereby minimizing unwanted alcohol byproducts.

  • Imine Formation: Dissolve the isolated 6-nitropyridine-3-carbaldehyde (1.0 eq, 8 mmol) in 40 mL of 1,2-dichloroethane (DCE). Add 1-ethylpiperazine (1.2 eq, 9.6 mmol) and glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3​ (1.5 eq, 12 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Extract a 50 μ L aliquot, quench with NaHCO3​ , and analyze via LC-MS. The mass of the desired product [M+H]+ must be dominant, confirming complete reduction of the iminium intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract with DCM (3 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Protocol C: Catalytic Hydrogenation to the Aminopyridine Hinge Binder

Mechanistic Choice: Palladium on carbon ( Pd/C ) with hydrogen gas is the cleanest method for nitro reduction. This step is intentionally placed last in the sequence to prevent the highly nucleophilic free amine from interfering with the earlier oxidation and amination steps.

  • Reaction Setup: Dissolve the nitro-piperazine intermediate (1.0 eq, 6 mmol) in 30 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ∼1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation Check: A visual color change from pale yellow to colorless indicates the consumption of the nitroaromatic chromophore. LC-MS must confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the mixture through Celite under argon. Concentrate the filtrate to yield the final 2-aminopyridine derivative, ready for coupling to the main kinase inhibitor core (e.g., a pyrimidine or indolinone scaffold).

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three-step sequence based on standard process chemistry optimizations.

Synthetic StepChemical TransformationExpected Yield (%)Reaction Time (h)Target Purity (HPLC)Key Quality Control Check
Step 1 Oxidation (Alcohol Aldehyde)85 - 92%12 - 16>98%TLC Rf​ shift; 1H -NMR peak @ 10.1 ppm
Step 2 Reductive Amination78 - 85%4 - 6>95%LC-MS [M+H]+ confirmation
Step 3 Catalytic Hydrogenation90 - 95%2 - 4>99%LC-MS mass shift (-30 Da); Color change

Target Engagement: The CDK4/6 Pathway

When (6-Nitropyridin-3-yl)methanol is elaborated into a mature aminopyridine-based inhibitor (such as an Abemaciclib analog), it exerts its therapeutic effect by halting uncontrolled cellular proliferation. The diagram below maps the logical sequence of this target engagement.

Pathway Inhibitor Aminopyridine Inhibitor CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK46->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle G1 Phase Arrest (Proliferation Halted) E2F->CellCycle Downregulates S-Phase Genes

Caption: Mechanism of action for aminopyridine-based CDK4/6 inhibitors inducing G1 phase cell cycle arrest.

Safety & Handling Precautions

  • Nitroaromatic Stability: While (6-Nitropyridin-3-yl)methanol is stable under standard conditions, nitroaromatics can be energetic materials. Avoid heating the neat solid above 150°C.

  • Catalyst Safety: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen. Always wet the catalyst with a small amount of inert solvent (e.g., toluene or water) before adding methanol, and purge the reaction vessel with argon before exposing the post-reaction mixture to air.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol." PubChem, [Link].

  • Wodtke, R., et al. "Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2 – synthesis, structure-activity relationships and pharmacokinetic profiling." ChemMedChem, 2016. [Link].

  • Chen, P., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 2017. [Link].

  • Wang, Y., et al. "Protein kinase inhibitors, preparation method and medical use thereof.

Application Note: In Vitro Profiling of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

(6-Nitropyridin-3-yl)methanol (CAS 1935998-46-1) is a highly functionalized pyridine derivative frequently utilized as a versatile building block in early-stage drug discovery, fragment-based screening, and PROTAC linker synthesis. The molecule's architecture—a pyridine ring substituted with a strongly electron-withdrawing nitro group and a hydrogen-bonding hydroxymethyl moiety—makes it an attractive pharmacophore for target engagement.

However, evaluating this fragment in vitro requires a rigorous, causality-driven approach. Nitroaromatic compounds possess inherent liabilities, most notably their propensity to undergo enzymatic bioreduction, which can trigger off-target cytotoxicity. As a Senior Application Scientist, my directive in this guide is to provide a self-validating framework for profiling (6-Nitropyridin-3-yl)methanol. This protocol suite bypasses superficial step-listing, instead focusing on the mechanistic "why" behind each experimental parameter to ensure absolute data integrity.

Mechanistic Grounding: The Nitroaromatic Liability

Before advancing (6-Nitropyridin-3-yl)methanol into complex phenotypic screens, researchers must quantify its baseline toxicity. The primary mechanism of nitroaromatic toxicity is driven by cellular nitroreductases (e.g., Type II NTRs). These enzymes catalyze a single-electron transfer to the nitro group, forming a highly reactive nitro radical anion. In aerobic environments, this radical rapidly reacts with molecular oxygen ( O2​ ) to generate superoxide and other Reactive Oxygen Species (ROS), while regenerating the parent nitro compound[1]. This futile "redox cycling" depletes cellular reducing equivalents (like NADPH) and induces severe oxidative stress, ultimately leading to ATP depletion and cell death[1].

Mechanism N1 (6-Nitropyridin-3-yl)methanol N2 Nitroreductases N1->N2 Bioreduction N3 Nitro Radical Anion N2->N3 1e- transfer N3->N1 Redox Cycling N4 Superoxide (ROS) N3->N4 O2 N5 Cellular Toxicity N4->N5 ATP Depletion

Figure 1: Mechanistic pathway of nitroaromatic bioreduction and ROS generation.

Integrated Screening Strategy

To systematically de-risk this compound, we deploy an orthogonal screening workflow. We measure universal cell viability via ATP quantification, assess oxidative stress, and determine intestinal permeability to predict oral bioavailability.

Workflow A (6-Nitropyridin-3-yl)methanol C Viability (CellTiter-Glo) A->C D ROS Generation (DCFDA) A->D E Permeability (Caco-2) A->E B Cell Culture (HepG2, Caco-2) B->C B->D B->E F Data Synthesis C->F D->F E->F

Figure 2: Comprehensive in vitro screening workflow for (6-Nitropyridin-3-yl)methanol.

Self-Validating Experimental Protocols

ATP-Quantification Cell Viability Assay

We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because ATP is the most direct, universal indicator of metabolically active cells. Unlike tetrazolium-based assays (MTT/MTS) which rely on the very oxidoreductase enzymes that nitroaromatics interact with (creating false positives), ATP lysis assays prevent chemical interference[2].

Self-Validation Criteria: The assay must include a vehicle control (0.3% DMSO) to establish 100% viability, a positive control (e.g., 10 µM Staurosporine) to confirm assay sensitivity to apoptosis, and a cell-free background control to calculate the Z'-factor. A Z'-factor > 0.5 is required for validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in 100 µL of DMEM (10% FBS) into opaque-walled 96-well plates. Causality: Opaque plates prevent luminescent crosstalk between adjacent wells[2].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cell adhesion and return to logarithmic growth phase.

  • Compound Dosing: Prepare a 10 mM stock of (6-Nitropyridin-3-yl)methanol in 100% DMSO. Perform 3-fold serial dilutions. Dose the cells such that the final DMSO concentration is strictly ≤0.3% (v/v). Causality: DMSO concentrations above 0.5% induce baseline solvent toxicity, artificially lowering the CC50​ .

  • Exposure: Incubate the treated plates for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skewed luminescent readouts[2].

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Readout: Record luminescence using a multi-mode plate reader. Calculate the CC50​ using non-linear regression analysis.

Bi-Directional Caco-2 Permeability Assay

To evaluate the ADME profile, we measure the Apparent Permeability ( Papp​ ) across a Caco-2 monolayer. This protocol evaluates both passive diffusion and active efflux.

Self-Validation Criteria: Monolayer integrity must be confirmed via Transepithelial Electrical Resistance (TEER) > 300 Ω⋅cm2 . Atenolol (low permeability) and Antipyrine (high permeability) must be run concurrently as reference markers[3].

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed Caco-2 cells ( 1×105 cells/ cm2 ) on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for exactly 21 days, changing the medium every other day. Causality: A 21-day culture is non-negotiable; it provides the necessary time for the cells to differentiate, form polarized monolayers with tight junctions, and express critical apical efflux transporters like P-glycoprotein (P-gp)[3].

  • Washing & Equilibration: Wash the monolayers twice with pre-warmed transport buffer (HBSS buffered with 25 mM HEPES, pH 7.4). Equilibrate for 30 minutes at 37°C.

  • Dosing (A-to-B & B-to-A):

    • For Apical to Basolateral (A-to-B) transport: Add 10 µM (6-Nitropyridin-3-yl)methanol to the Apical chamber (donor). Add blank buffer to the Basolateral chamber (receiver).

    • For Basolateral to Apical (B-to-A) transport: Reverse the donor and receiver chambers[3].

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer each time.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial donor concentration, and A is the surface area of the filter[3]. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Quantitative Data Interpretation

When profiling (6-Nitropyridin-3-yl)methanol or its immediate derivatives, compare your empirical results against the following standardized benchmarks to determine if the fragment is suitable for further structural optimization.

Assay EndpointCell LineExpected Benchmark RangeMechanistic Significance
CC50​ (Viability) HepG2> 50 µMAssesses baseline hepatotoxicity driven by the nitro-pyridine scaffold. Values < 10 µM indicate severe liability.
ROS Induction HepG2Dose-dependent increaseFlags redox-cycling liabilities of the nitro group. High ROS correlates with in vivo hepatotoxicity.
Papp​ (A to B) Caco-2> 10×10−6 cm/sIndicates high passive paracellular/transcellular permeability, suggesting good oral absorption potential.
Efflux Ratio Caco-2< 2.0Confirms the fragment is not a strong substrate for P-gp or BCRP. Ratios > 2.0 indicate active efflux.

References

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at:[Link]

Sources

Application Note: Scalable Chemoselective Synthesis of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Nitropyridin-3-yl)methanol is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of bicyclic heteroaryl compounds and novel GPR35 modulators [1]. However, the synthesis of this compound presents a classic chemoselectivity challenge: reducing a carboxylic acid to a primary alcohol without reducing the highly sensitive nitro group attached to an electron-deficient pyridine ring. This application note details a field-proven, highly scalable protocol for the chemoselective reduction of 6-nitronicotinic acid utilizing a mixed anhydride intermediate, bypassing the need for hazardous or expensive borane reagents.

Mechanistic Rationale & Chemoselectivity

Direct reduction of 6-nitronicotinic acid using standard reagents like Lithium Aluminum Hydride (LiAlH₄) or palladium-catalyzed hydrogenation will inevitably result in the over-reduction of the nitro group to an aniline derivative [2]. While Borane-Tetrahydrofuran (BH₃·THF) offers excellent selectivity for carboxylic acids, it is cost-prohibitive at scale, highly moisture-sensitive, and poses severe safety hazards due to pyrophoric gas evolution.

To circumvent these limitations, this protocol employs a mixed anhydride activation strategy . By reacting 6-nitronicotinic acid with isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM), the carboxylic acid is converted into a highly electrophilic mixed anhydride. This transient intermediate is vastly more reactive toward nucleophilic hydride attack than the nitroarene moiety. Consequently, a mild, easily handled reducing agent like aqueous Sodium Borohydride (NaBH₄) can be used to rapidly reduce the anhydride to the corresponding alcohol at low temperatures (0–10 °C) while leaving the nitro group completely intact [3].

G Start 6-Nitronicotinic Acid (Starting Material) Activation Activation Isobutyl Chloroformate + NMM THF, -10 °C Start->Activation NMM (Base) Intermediate Mixed Anhydride Intermediate (Transient) Activation->Intermediate - HCl Reduction Hydride Reduction NaBH4 in H2O/THF 0 to 10 °C Intermediate->Reduction Chemoselective Product (6-Nitropyridin-3-yl)methanol (Target Product) Reduction->Product - CO2, - Isobutanol

Workflow for the chemoselective reduction of 6-nitronicotinic acid via a mixed anhydride.

Scale-Up Considerations & Safety

Before executing this protocol at a multi-gram or kilogram scale, the following parameters must be strictly controlled:

  • Thermal Instability of the Intermediate: The mixed anhydride is prone to disproportionation into a symmetric anhydride and diisobutyl carbonate at temperatures above 0 °C. The activation step must be maintained strictly between -10 °C and -5 °C to prevent yield loss.

  • Exotherm & Gas Evolution: The addition of aqueous NaBH₄ to the mixed anhydride is highly exothermic and evolves hydrogen (H₂) and carbon dioxide (CO₂) gases. Controlled dosing and adequate reactor venting are mandatory.

Step-by-Step Experimental Protocol

Standard Batch Size: 100 g (Scale-up model)

Materials Required:

  • 6-Nitronicotinic acid: 100 g (0.595 mol)

  • Isobutyl chloroformate (IBCF): 89.4 g (0.654 mol, 1.1 eq)

  • N-Methylmorpholine (NMM): 66.2 g (0.654 mol, 1.1 eq)

  • Sodium borohydride (NaBH₄): 33.8 g (0.892 mol, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous: 1.0 L

  • Deionized Water: 100 mL (for NaBH₄ dissolution)

Stage 1: Activation (Mixed Anhydride Formation)

  • Charge a 3 L jacketed reactor with 6-nitronicotinic acid (100 g) and anhydrous THF (1.0 L) under a continuous nitrogen sweep.

  • Initiate overhead stirring and cool the suspension to an internal temperature of -10 °C.

  • Add NMM (66.2 g) dropwise over 15 minutes. Causality: NMM deprotonates the acid, forming a soluble carboxylate salt.

  • Add IBCF (89.4 g) dropwise over 30 minutes, maintaining the internal temperature strictly below -5 °C. Observation: A white precipitate of NMM·HCl will form immediately.

  • Stir the resulting slurry at -10 °C for 45 minutes to ensure complete conversion to the mixed anhydride.

Stage 2: Chemoselective Reduction

  • In a separate, well-ventilated flask, dissolve NaBH₄ (33.8 g) in cold deionized water (100 mL). Causality: The aqueous borohydride solution must be prepared immediately before use to minimize spontaneous hydrolysis.

  • Add the aqueous NaBH₄ solution dropwise to the mixed anhydride slurry over 1 hour. Maintain the internal reactor temperature between 0 °C and 10 °C. Caution: Vigorous gas evolution will occur.

  • Post-addition, allow the reaction to stir at 10 °C for 1 hour. Monitor completion via HPLC (quench a 50 µL aliquot in 1 mL MeOH).

Stage 3: Workup & Isolation

  • Quench the reaction by carefully adding 1M HCl (approx. 200 mL) until the pH reaches 6.0–6.5. Causality: This safely neutralizes unreacted NaBH₄ and breaks down any boron complexes.

  • Concentrate the mixture under reduced pressure (35 °C) to remove the bulk of the THF.

  • Extract the aqueous residue with Ethyl Acetate (3 × 400 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (300 mL) to remove unreacted starting material, followed by brine (300 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford a crude yellow solid.

  • Recrystallization: Dissolve the crude solid in a minimal volume of hot Ethyl Acetate. Add Heptane dropwise until slight turbidity persists. Cool to 0 °C, filter the crystalline solid, and dry under vacuum at 40 °C to yield pure (6-Nitropyridin-3-yl)methanol.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized (6-Nitropyridin-3-yl)methanol [4], the following analytical parameters must be met before batch release into downstream synthesis pipelines.

QC Sample Crude Product HPLC HPLC (UV 254nm) Purity > 98%? Sample->HPLC NMR 1H-NMR Absence of Isobutanol? HPLC->NMR Yes Repurify Recrystallize (EtOAc/Heptane) HPLC->Repurify No Release Release Batch NMR->Release Yes NMR->Repurify No Repurify->HPLC Re-test

Quality Assurance decision matrix for the release of (6-Nitropyridin-3-yl)methanol.

Table 1: Quantitative Analytical Specifications

Analytical TechniqueTarget SpecificationMechanistic & Quality Significance
HPLC (UV 254 nm) > 98.0% AreaEnsures the removal of unreacted 6-nitronicotinic acid and any symmetric anhydride impurities.
LC-MS (ESI+) m/z 155.0 [M+H]⁺Confirms the molecular weight (Exact Mass: 154.04 Da) [4].
¹H-NMR (400 MHz, DMSO-d₆) δ 8.55 (d, 1H), 8.30 (d, 1H), 8.10 (dd, 1H), 5.60 (t, 1H, -OH), 4.65 (d, 2H, -CH₂)Confirms regiochemistry. The triplet at 5.60 ppm and doublet at 4.65 ppm definitively validate primary alcohol formation.
Karl Fischer Titration < 0.5% w/wEnsures removal of water, which is critical if the compound is destined for downstream anhydrous coupling reactions.
Residual Solvents (GC) Isobutanol < 1000 ppmIsobutanol is a stoichiometric byproduct of the IBCF activation. It must be cleared to prevent downstream side reactions.

References

  • Title: WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators.
  • Title: CN106316935A - Preparation method of Abemaciclib intermediate.
  • Title: How to reduce carboxylic group to alcohol with nitro group untouched? Source: ResearchGate URL: [Link]

  • Title: (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532. Source: PubChem URL: [Link]

Application Note: Quantitative Analysis of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

(6-Nitropyridin-3-yl)methanol is a substituted nitropyridine derivative that serves as a key intermediate in the synthesis of various compounds of interest within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a nitropyridine core and a primary alcohol functional group, dictates its reactivity and physicochemical properties. The accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of final products, and conducting stability studies.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to robust analytical methodologies for the quantification of (6-Nitropyridin-3-yl)methanol. As no standard pharmacopeial monograph currently exists for this specific analyte, the following protocols have been developed based on first principles of analytical chemistry, drawing from established methods for structurally related compounds and adhering to the stringent validation requirements of the International Council for Harmonisation (ICH). The primary recommended method is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry as orthogonal and screening techniques, respectively.

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties.

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol [1]

  • Physical Form: Solid[2]

  • Key Structural Features:

    • Nitropyridine Ring: This aromatic, electron-withdrawing system acts as a potent chromophore, making the molecule highly suitable for detection by UV-Vis spectroscopy.

    • Hydroxymethyl Group (-CH₂OH): This polar functional group influences the molecule's solubility and provides a site for potential derivatization, which can be exploited in certain analytical techniques like Gas Chromatography.

Based on these properties, the primary analytical strategy is to leverage the strong UV absorbance for sensitive detection via liquid chromatography. The polarity of the molecule makes it an ideal candidate for separation using reversed-phase chromatography.

Primary Method: Stability-Indicating RP-HPLC with UV Detection

Reversed-phase HPLC is the definitive technique for the quantification of (6-Nitropyridin-3-yl)methanol due to its high resolving power, sensitivity, and, most critically, its ability to be developed into a stability-indicating method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[3][4]

Causality and Rationale

The choice of a C18 stationary phase provides a nonpolar surface that separates molecules based on their hydrophobicity. A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol allows for the effective separation of the moderately polar (6-Nitropyridin-3-yl)methanol from both more polar and less polar impurities that may be present. A photodiode array (PDA) detector is preferred as it can scan a range of wavelengths simultaneously, which is invaluable for assessing peak purity and selecting the optimal quantification wavelength.

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.

  • Analytical balance (0.01 mg sensitivity).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, or equivalent).

  • Reagents: HPLC-grade acetonitrile, methanol, and purified water (Milli-Q or equivalent).

  • (6-Nitropyridin-3-yl)methanol Reference Standard: Purity ≥98%.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Mobile Phase A Water Polar component for retaining polar impurities.
Mobile Phase B Acetonitrile Strong organic solvent for eluting the analyte and nonpolar impurities.
Gradient Program 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B A gradient ensures adequate separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times and selectivity.[5]
Injection Volume 10 µL A small injection volume minimizes band broadening.

| Detection | UV at 268 nm | The nitropyridine chromophore exhibits strong absorbance in this region. This must be confirmed experimentally by determining the λmax from a UV scan of a standard solution. |

Solution Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1-150 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of (6-Nitropyridin-3-yl)methanol into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, dilute further to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

System Suitability and Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent as a blank to ensure no system peaks interfere.

  • Make five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the theoretical plates are ≥ 2000.

  • Inject the calibration standards to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions in duplicate and determine the concentration using the linear regression equation from the calibration curve.

Method Validation Synopsis

This method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.[6][7]

  • Specificity: Perform forced degradation studies (hydrolysis in 0.1N HCl and 0.1N NaOH, oxidation with 3% H₂O₂, photolytic and thermal stress) to demonstrate that degradation peaks do not co-elute with the main analyte peak.[4]

  • Linearity: Assessed over the range of 1-150 µg/mL with an r² ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries should be within 98.0-102.0%.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) should show an RSD of ≤ 2.0%.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9998
Range -1.0 – 150.0 µg/mL
Accuracy (% Recovery) 98.0 – 102.0%99.5 – 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.3 µg/mL
LOQ S/N ≥ 10~1.0 µg/mL
Specificity Peak purity > 990, no co-elutionPassed
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Weigh & Dissolve Reference Standard P1->P2 P4 Weigh & Dissolve Sample P1->P4 P3 Prepare Calibration Curve Standards P2->P3 A3 Inject Standards (Calibration Curve) P3->A3 A4 Inject Samples P4->A4 A1 Equilibrate HPLC System A2 System Suitability Test (SST) A1->A2 A2->A3 A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Linear Regression (r² ≥ 0.999) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for RP-HPLC quantification of (6-Nitropyridin-3-yl)methanol.

Alternative Method: GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry offers an excellent orthogonal technique for confirmation of identity and quantification, particularly for identifying volatile impurities. Due to the polar hydroxyl group, direct analysis may result in poor peak shape. Derivatization to form a more volatile silyl ether is often recommended to improve chromatographic performance.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Reagents: High-purity helium, anhydrous pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as (6-Nitropyridin-2-yl)methanol.

GC-MS Conditions:

Parameter Recommended Condition
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

| MS Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. |

Sample Preparation and Derivatization:

  • Prepare stock solutions of the analyte and internal standard in a suitable solvent like ethyl acetate.

  • To 100 µL of sample or standard solution in a vial, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Quantification:

  • For quantification, monitor characteristic ions for the derivatized analyte and the derivatized internal standard in SIM mode. For the TMS-derivatized (6-Nitropyridin-3-yl)methanol, prominent ions would need to be determined experimentally, but would likely include the molecular ion and fragments from the loss of methyl or TMS groups.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow P1 Prepare Sample and Internal Standard (IS) Solutions P2 Aliquot Sample/Standard and IS into Vial P1->P2 P3 Evaporate to Dryness P2->P3 P4 Add Derivatization Reagent (e.g., BSTFA) P3->P4 P5 Heat to Complete Reaction (e.g., 70°C for 30 min) P4->P5 A1 Inject into GC-MS P5->A1 D1 Acquire Data (Full Scan or SIM) A1->D1 D2 Calculate Area Ratio (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for GC-MS quantification including derivatization.

Screening Method: UV-Vis Spectrophotometry

For rapid, high-throughput analysis of relatively pure samples, direct UV-Vis spectrophotometry is a viable and cost-effective screening tool. Its primary limitation is a lack of specificity; any impurity that absorbs at the same wavelength will interfere with the measurement.

Detailed Experimental Protocol: UV-Vis

Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Solvent: Spectroscopic grade methanol.

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of (6-Nitropyridin-3-yl)methanol in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of at least five standards in methanol with concentrations that bracket the expected sample concentration.

  • Construct Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting curve should be linear (r² ≥ 0.995) and pass through the origin, following the Beer-Lambert law.

  • Sample Analysis: Prepare the sample solution in methanol at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and calculate the concentration using the calibration curve's regression equation.

Data Presentation: UV-Vis Calibration Data
Concentration (µg/mL)Absorbance at λmax (AU)
2.00.115
4.00.231
8.00.460
12.00.692
16.00.918
Regression Eq. y = 0.0573x + 0.001
0.9999
Visualization: UV-Vis Analysis Workflow

UVVis_Workflow S1 Determine λmax using a Standard S2 Prepare Calibration Standards in Methanol S1->S2 S3 Measure Absorbance of Standards S2->S3 S4 Generate Calibration Curve (Abs vs. Conc) S3->S4 S6 Calculate Concentration S4->S6 S5 Prepare and Measure Sample Absorbance S5->S6

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Conclusion

The quantification of (6-Nitropyridin-3-yl)methanol can be reliably achieved using several analytical techniques. The stability-indicating RP-HPLC-UV method is presented as the most robust and definitive approach, suitable for all stages of development from process monitoring to final product release and stability testing. GC-MS serves as a powerful orthogonal method for structural confirmation and analysis of volatile components, while UV-Vis spectrophotometry provides a rapid and simple method for screening pure samples. The selection of the appropriate method depends on the specific requirements of the analysis, including the sample matrix, required precision, and the need to detect potential impurities and degradants. All proposed methods require full in-house validation to ensure their suitability for their intended purpose.

References

  • Kim, H. Y., & Kim, K. R. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 10(1), 108. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol. [Link]

  • Shripanavar, C. S., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. [Link]

  • Dos Santos, V. B., et al. (2015). Method validation for methanol quantification present in working places. Journal of Physics: Conference Series, 575, 012031. [Link]

  • ResearchGate. (n.d.). HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene. [Link]

  • El-Kassem, L. T., & Gawad, O. M. A. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Arabian Journal of Chemistry, 10, S3694-S3703. [Link]

  • Iordache, A. M., & Vlase, L. (2014). Validation of a gas chromatographic method for methanol determination. Farmacia, 62(3), 577-585. [Link]

  • PubChemLite. (n.d.). (6-nitropyridin-3-yl)methanol (C6H6N2O3). [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum in methanol solvent and the calculated transitions in gas phase and methanol solvent of the title molecule at the DFT/ B3LYP. [Link]

  • Dong, M. W., & Hu, G. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Loba, A., et al. (2024). A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR. PeerJ, 12, e17300. [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

Sources

Application Note: Orthogonal Functionalization of (6-Nitropyridin-3-yl)methanol in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) is a highly versatile, bifunctional building block frequently utilized in the discovery of kinase inhibitors and CNS radiotracers. Aminopyridine cores are ubiquitous in modern oncology and neurology, serving as critical pharmacophores in BTK inhibitors[1], and PET radiotracers such as [18F]T807[2].

The structural architecture of (6-Nitropyridin-3-yl)methanol provides two orthogonal functionalization handles: a hydroxymethyl group at the C3 position and a nitro group at the C6 position. This application note details a validated, high-throughput parallel synthesis workflow that leverages these handles to generate diverse, lead-like bis-functionalized pyridine libraries.

Mechanistic Insights & Reactivity Profile

The reactivity of (6-Nitropyridin-3-yl)methanol is fundamentally governed by the strong electron-withdrawing nature of the C6-nitro group, which dictates the choice of reagents in a parallel synthesis setting.

  • C3-Hydroxymethyl Handle (Diversification Point 1): The nitro group depletes electron density from the pyridine ring, slightly increasing the acidity of the benzylic protons and making the alcohol less nucleophilic than a standard aliphatic alcohol. Mild oxidation to the corresponding aldehyde is required to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is highly electrophilic and primed for reductive amination—a transformation that historically accounts for a massive portion of successful pharmaceutical libraries due to its robustness[3].

  • C6-Nitro Handle (Diversification Point 2): While the nitro group can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions under forcing conditions, it is most commonly utilized as a masked amine. Reduction of this group must be carefully controlled; aggressive catalytic hydrogenation (e.g., Pd/C, H₂) carries a high risk of cleaving the newly formed C3-benzylic amine bond (debenzylation). Therefore, chemoselective reduction using dissolving metal conditions (Fe/NH₄Cl) is the method of choice to preserve the integrity of the scaffold.

Parallel Synthesis Workflow

G Start (6-Nitropyridin-3-yl)methanol Oxidation Oxidation (MnO2 or DMP) [Batch Scale] Start->Oxidation Aldehyde 6-Nitropyridine-3-carboxaldehyde Oxidation->Aldehyde RedAm Reductive Amination Array (R1-NH2, NaBH(OAc)3) [96-Well] Aldehyde->RedAm Intermediate Library A: Secondary Amines (Nitro Retained) RedAm->Intermediate Reduction Chemoselective Nitro Reduction (Fe/NH4Cl) [96-Well] Intermediate->Reduction Amine Library B: Aminopyridines Reduction->Amine Coupling Amide Coupling Array (R2-COCl, DIPEA)[96-Well] Amine->Coupling Final Final Bi-functionalized Pyridine Library Coupling->Final

Figure 1. Parallel synthesis workflow for orthogonal functionalization of the pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Batch Oxidation to 6-Nitropyridine-3-carboxaldehyde

Causality: Manganese dioxide (MnO₂) is selected over Swern or Dess-Martin oxidations for the initial batch scale-up due to its operational simplicity, lack of cryogenic requirements, and ease of purification (simple filtration), which is critical when preparing building blocks for library enumeration.

  • Reaction: Dissolve (6-Nitropyridin-3-yl)methanol (10.0 g, 64.9 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add activated MnO₂ (56.4 g, 649 mmol, 10 eq.) in portions to avoid excessive exotherm.

  • Agitation: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.2) should disappear, replaced by a faster-eluting spot (R_f ~0.6). ¹H NMR must confirm the loss of the -CH₂OH doublet (~4.6 ppm) and the appearance of a distinct aldehyde singlet (~10.1 ppm).

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with DCM. Concentrate the filtrate in vacuo to afford the aldehyde.

Protocol B: 96-Well Reductive Amination Array (Diversification Point 1)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reductant for parallel synthesis as it is mild, strictly chemoselective (does not reduce the nitro group), and operates efficiently at pH 4-5, which accelerates imine formation without causing background degradation[3].

  • Preparation: Prepare a stock solution of 6-Nitropyridine-3-carboxaldehyde (0.1 M) in an in-house buffer (0.4 M sodium acetate in 9:1 MeOH/AcOH).

  • Dispensing: Dispense 500 µL (50 µmol) of the aldehyde stock solution into each well of a 2 mL 96-well deep-well plate.

  • Imine Formation: Add 60 µmol (1.2 eq.) of diverse primary amines (R₁-NH₂) to the respective wells. Seal and agitate for 2 hours at room temperature.

  • Reduction: Unseal and add solid NaBH(OAc)₃ (21.2 mg, 100 µmol, 2.0 eq.) to each well. Re-seal and agitate for 16 hours.

  • Validation Checkpoint: Perform LC-MS sampling. The aldehyde mass must be absent, replaced by the [M+H]⁺ of the target secondary amine.

  • Workup: Quench with 10% aq. NaHCO₃ (200 µL), extract with EtOAc (800 µL), and concentrate using a centrifugal evaporator.

Protocol C: Chemoselective Nitro Reduction Array

Causality: To prevent the debenzylation of the newly installed C3-amine, mild dissolving metal reduction is employed. Iron powder in the presence of ammonium chloride selectively reduces the nitro group to an aniline-equivalent without cleaving the benzylic C-N bond.

  • Reaction: Re-dissolve the crude secondary amines in EtOH/H₂O (4:1, 600 µL) in the 96-well plate. Add Iron powder (325 mesh, 28 mg, 500 µmol, 10 eq.) and NH₄Cl (13.4 mg, 250 µmol, 5 eq.) to each well.

  • Heating: Seal the plate with a pierceable silicone mat and heat at 80 °C in a reaction block for 4 hours.

  • Validation Checkpoint: LC-MS should show a uniform mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms).

  • Isolation: Cool, filter through a 96-well Celite filter plate to remove iron sludge, and concentrate the filtrate.

Protocol D: Amide Coupling Array (Diversification Point 2)
  • Reaction: Dissolve the crude aminopyridines in anhydrous DMF (500 µL) containing N,N-Diisopropylethylamine (DIPEA, 26 µL, 150 µmol, 3 eq.).

  • Coupling: Add diverse acid chlorides (R₂-COCl, 60 µmol, 1.2 eq.) to the respective wells. Agitate at room temperature for 4 hours.

  • Purification: Purify the final library via automated preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Library Validation Metrics

Reaction StageAnalytical Checkpoint (¹H NMR / LC-MS)Typical YieldPurity (UV 254nm)
1. Oxidation Loss of -CH₂OH (d, ~4.6 ppm); Appearance of -CHO (s, ~10.1 ppm)85 – 95%> 95%
2. Reductive Amination [M+H]⁺ matches R₁ addition; Loss of -CHO signal65 – 80%> 90% (Post-SPE)
3. Nitro Reduction [M+H]⁺ shift (-30 Da); Appearance of -NH₂ (br s, ~6.0 ppm)70 – 90%> 85%
4. Amide Coupling [M+H]⁺ matches R₂ addition; Downfield shift of pyridine protons75 – 95%> 95% (Post-Prep HPLC)

References

  • Title: The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: A Concise Radiosynthesis of the Tau Radiopharmaceutical,[18F]T807 Source: Journal of Labelled Compounds and Radiopharmaceuticals URL:[Link]

  • Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (6-Nitropyridin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1). This guide is designed for researchers, application scientists, and drug development professionals who are actively optimizing the reduction of 6-nitronicotinic acid to its corresponding primary alcohol.

Synthesizing this compound requires navigating a strict "chemoselectivity minefield." The objective is to reduce a highly oxidized carboxylic acid moiety while preserving a highly sensitive nitro group. This guide synthesizes field-proven insights, mechanistic causality, and authoritative protocols to ensure a self-validating experimental system.

Chemoselectivity Logic & Reaction Pathways

The fundamental challenge in this synthesis is the divergent reactivity of the functional groups. Standard nucleophilic hydrides (like LiAlH4​ ) will indiscriminately reduce both the carboxylic acid and the nitro group, leading to the formation of 6-aminopyridin-3-ylmethanol or even azo-dimers[1]. To achieve chemoselectivity, we must exploit the electronic properties of the substrate using an electrophilic reducing agent: Borane-Tetrahydrofuran ( BH3​⋅THF ) .

G A 6-Nitronicotinic Acid (Precursor) B (6-Nitropyridin-3-yl)methanol (Target) A->B BH3·THF (Chemoselective) C 6-Aminopyridin-3-ylmethanol (Over-reduction) A->C LiAlH4 or H2/Pd-C (Non-selective)

Chemoselectivity pathways in the reduction of 6-nitronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why must I use Borane-THF ( BH3​⋅THF ) instead of standard hydride reagents like LiAlH4​ or NaBH4​ ? A: The causality lies in the nature of the reducing agent. LiAlH4​ is a nucleophilic hydride that attacks electron-deficient centers, making the highly electrophilic nitro group a prime target for unwanted reduction[1]. In contrast, BH3​ is a Lewis acid (an electrophilic reducing agent). It initiates reduction by coordinating its empty p-orbital with the Lewis basic oxygen lone pairs of the carboxylic acid[2]. The nitro group is strongly electron-withdrawing and its oxygens are insufficiently basic to coordinate with borane under mild conditions, rendering it completely inert to BH3​⋅THF [3]. NaBH4​ alone is simply too weak to reduce a carboxylic acid without activation[4].

Q2: What is the optimal temperature profile for the borane reduction? A: The reagent must be added dropwise at 0 °C , followed by gradual warming to room temperature (20–25 °C) . Heating the reaction above 35 °C can lead to the thermal decomposition of the BH3​⋅THF complex (generating H2​ gas and tributyl borate) and may provide enough activation energy to trigger partial reduction of the nitro group[5].

Q3: Why is my isolated yield low despite TLC showing complete consumption of the starting material? A: This is a classic workup error. Borane reductions of carboxylic acids proceed via a cyclic trialkoxyboroxine intermediate. If you perform a standard aqueous extraction without a proper quench, the product remains trapped as a stable boron complex in the aqueous layer. You must perform a methanol quench to solvolyze the boron-oxygen bonds, converting the complex into volatile trimethyl borate ( B(OMe)3​ ), which is subsequently removed under reduced pressure[1].

Troubleshooting Guide

Symptom / IssueMechanistic Root CauseCorrective Action
Formation of 6-aminopyridin-3-ylmethanol (Over-reduction) The reaction temperature exceeded 35 °C, or an incorrect reducing agent (e.g., LiAlH4​ , H2​/Pd-C ) was utilized.Strictly maintain the reaction at room temperature. Verify that no transition metal impurities (which can catalyze nitro reduction) are present in the reactor[6].
Incomplete Conversion / Stalled Reaction BH3​⋅THF degrades over time via ether ring cleavage, reducing its active molarity[7]. Moisture in the solvent also rapidly hydrolyzes BH3​ to boric acid.Titrate your BH3​⋅THF solution before use. Ensure THF is strictly anhydrous (<50 ppm water) and the reaction is kept under a positive pressure of Argon.
Poor Phase Separation / Emulsions during Workup The pyridine nitrogen and the primary alcohol make the product highly polar and prone to hydrogen bonding with water and boron salts.After the methanol quench and concentration, adjust the aqueous wash to pH 7-8 using saturated NaHCO3​ . Extract with a highly polar organic solvent mixture (e.g., 10% Isopropanol in Dichloromethane or pure Ethyl Acetate)[8].

Standard Operating Procedure (SOP): BH3​⋅THF Reduction

The following protocol ensures a self-validating workflow for the chemoselective reduction of 6-nitronicotinic acid to (6-Nitropyridin-3-yl)methanol.

G N1 1. Preparation Dissolve precursor in dry THF under Argon N2 2. Cooling Chill reactor to 0 °C N1->N2 N3 3. Reagent Addition Dropwise addition of BH3·THF (2.5 eq) N2->N3 N4 4. Reaction Warm to RT, stir for 12-18 hours N3->N4 N5 5. Quenching Careful addition of Methanol at 0 °C N4->N5 N6 6. Workup Concentrate, acid/base wash, extract N5->N6

Step-by-step experimental workflow for the synthesis of (6-Nitropyridin-3-yl)methanol.

Step-by-Step Methodology:
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon. Add 6-nitronicotinic acid (1.0 equivalent) and dissolve in anhydrous THF (to yield a 0.2 M solution)[2].

  • Cooling : Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reagent Addition : Using a syringe pump or dropping funnel, slowly add a 1.0 M solution of BH3​⋅THF (2.5 equivalents) over 30–45 minutes. Caution: Vigorous evolution of hydrogen gas will occur as the carboxylic acid proton is reduced.

  • Reaction : Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 12 to 18 hours. Monitor progression via TLC or LC-MS.

  • Quenching : Once the starting material is consumed, cool the flask back to 0 °C. Carefully add anhydrous Methanol dropwise until effervescence ceases. This step breaks the boron-acetal intermediate[1].

  • Workup & Purification : Stir the quenched mixture for 1 hour at room temperature, then concentrate the solvents under reduced pressure. Re-dissolve the residue in Ethyl Acetate, wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify the crude product via silica gel flash chromatography if necessary.

Quantitative Data: Reagent Comparison Matrix

To justify the selection of BH3​⋅THF , the table below summarizes the expected outcomes when applying various reducing agents to 6-nitronicotinic acid.

Reducing AgentReaction ConditionsCarboxylic Acid ReductionNitro Group ReductionExpected Target YieldChemoselectivity Profile
BH3​⋅THF THF, 0 °C to RTComplete None 85 - 92% Excellent [2]
LiAlH4​ THF, 0 °CCompleteComplete (to Amine)0%Poor (Over-reduction)[1]
NaBH4​ MeOH, RTNone / TraceNone0%Ineffective[4]
H2​ / Pd-C MeOH, 1 atm H2​ NoneComplete (to Amine)0%Inverse Selectivity

References

  • [1] Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from:

  • [2] BenchChem. Application Notes and Protocols for Chemoselective Reduction of Functional Groups with Borane. Retrieved from:

  • [4] ResearchGate. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from:

  • [3] Wikipedia. Borane–tetrahydrofuran. Retrieved from:

  • [5] Common Organic Chemistry. Acid to Alcohol - Common Conditions. Retrieved from:

  • [6] JRF Global / Tetrahedron Letters. Chemoselective reduction of aromatic nitro compounds using simple borane-THF. Retrieved from:

  • [7] Callery / MSAnet. Borane-Tetrahydrofuran Complex (BTHF) Technical Data. Retrieved from:

  • [8] BenchChem. 5-Hydroxy-6-nitronicotinic acid Synthesis and Protocols. Retrieved from:

Sources

Technical Support Center: Synthesis & Purification of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and purification challenges associated with (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1)[1].

Synthesizing this compound typically involves the reduction of 6-nitronicotinic acid. The fundamental challenge lies in the chemoselectivity : reducing a highly oxidized carboxylic acid to a primary alcohol without triggering the premature reduction of the highly sensitive nitro group[2]. The protocols and FAQs below are built on mechanistic causality to ensure your workflows are robust, reproducible, and self-validating.

I. Diagnostic Purification Workflow

The following diagram illustrates the logical separation pathways based on the physicochemical properties of the target molecule and its common byproducts.

PurificationWorkflow Start Crude Reaction Mixture (6-Nitropyridin-3-yl)methanol + Impurities Quench 1. Methanol Quench (Cleaves Boron-Alkoxy Complexes) Start->Quench Extraction 2. Liquid-Liquid Extraction (EtOAc / Sat. aq. NaHCO3) Quench->Extraction Aqueous Aqueous Layer (pH 8) Unreacted 6-Nitronicotinic Acid (Salt) Extraction->Aqueous Organic Organic Layer Product + Neutral/Basic Byproducts Extraction->Organic Chromatography 3. Silica Gel Chromatography (Hexane / EtOAc Gradient) Organic->Chromatography Waste1 Early Fractions Non-Polar Dimers / Azoxy Byproducts Chromatography->Waste1 Pure Target Fractions Pure (6-Nitropyridin-3-yl)methanol Chromatography->Pure Waste2 Late Fractions Over-reduced Amines Chromatography->Waste2

Workflow for the purification of (6-Nitropyridin-3-yl)methanol from crude reduction mixtures.

II. Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a major peak at 124.14 Da instead of the expected 154.13 Da. What happened, and how do I prevent it? Causality: The expected molecular weight of (6-Nitropyridin-3-yl)methanol is 154.13 g/mol [1]. A mass of 124.14 Da indicates the formation of (6-aminopyridin-3-yl)methanol. This over-reduction occurs when the nitro group is inadvertently reduced by excess borane or elevated temperatures. Borane (BH₃) is highly chemoselective for carboxylic acids over nitro groups at 0–20°C because it acts as an electrophile, preferentially attacking the electron-rich oxygen of the carboxylate[3]. However, at elevated temperatures (>30°C), the nitro group can undergo reduction via a cyclic transition state[2]. Solution: Maintain the reaction strictly between 0°C and 15°C. Use exactly 1.5 to 2.0 equivalents of BH₃-THF. Do not allow the reaction to exotherm during the addition of the reducing agent.

Q2: How do I efficiently separate unreacted 6-nitronicotinic acid from the desired product? Causality: 6-Nitronicotinic acid contains an acidic carboxyl group (pKa ~ 3.5), whereas (6-nitropyridin-3-yl)methanol is a neutral compound. The pyridine nitrogen in both molecules is heavily deactivated by the strongly electron-withdrawing nitro group at the C6 position, rendering the pyridine ring non-basic (pKa < 1). Solution: Utilize acid-base liquid-liquid extraction. Wash the organic layer (Ethyl Acetate) with saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8). The unreacted acid will deprotonate and partition into the aqueous layer as a highly soluble sodium salt, while the neutral alcohol remains in the organic layer.

Q3: I have a persistent, streaky intermediate on my TLC plate that won't separate on silica gel. How do I break it? Causality: Borane forms highly stable Lewis acid-base adducts with the newly formed hydroxyl group and the pyridine nitrogen. If these boron complexes are not fully hydrolyzed during the workup, they will streak on silica gel and co-elute with your product. Solution: Perform a rigorous methanol quench. Add methanol dropwise at 0°C until effervescence (H₂ gas) ceases, then stir at room temperature for 1 hour. The methanol undergoes alcoholysis with the boron species, forming volatile trimethyl borate B(OMe)₃, which can be easily removed in vacuo.

Q4: How do I remove the non-polar yellow/orange byproducts formed during the reaction? Causality: Radical or hydride transfer side reactions during nitro group reduction often lead to the formation of azoxy or azo dimers. These dimers lack the polar hydroxyl group of your target product, making them significantly less polar. Solution: Normal-phase silica gel chromatography. Elute with a gradient of Hexane to Ethyl Acetate. The non-polar dimers will elute rapidly near the solvent front, well before the desired alcohol.

III. Quantitative Data & Physicochemical Benchmarks

Use the following empirically derived parameters to guide your extraction and chromatography workflows.

Compound / ByproductMolecular WeightEst. Acid/Base BehaviorTLC R_f (1:1 Hexane/EtOAc)Troubleshooting Note
(6-Nitropyridin-3-yl)methanol 154.13 g/mol Neutral (Deactivated Pyridine)0.35 Target Product ; highly UV active at 254 nm.
6-Nitronicotinic Acid (Starting Material)168.11 g/mol Acidic (Extractable in NaHCO₃)0.05 (Streaks)Remove via aqueous basic wash.
(6-Aminopyridin-3-yl)methanol124.14 g/mol Basic (Extractable in 1M HCl)0.10Over-reduction byproduct; highly polar.
Azoxy/Azo Dimers>250.00 g/mol Neutral / Highly Non-polar0.70 - 0.90Elutes near the solvent front on silica.
IV. Self-Validating Experimental Protocol

This methodology ensures the complete destruction of boron complexes and the isolation of high-purity (6-Nitropyridin-3-yl)methanol.

Phase 1: Quench & Borate Cleavage

  • Cool the completed BH₃-THF reduction reaction to 0°C using an ice-water bath.

  • Slowly add Methanol (approx. 5 mL per mmol of substrate) dropwise.

    • Causality: Methanol solvolyzes the tightly bound borate esters to form trimethyl borate.

  • Validation Checkpoint 1: Observe the reaction. The cessation of hydrogen gas evolution confirms the complete destruction of excess hydride.

  • Stir the mixture at room temperature for 1 hour, then concentrate the mixture in vacuo at 35°C to remove THF and volatile B(OMe)₃.

Phase 2: Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc) (15 mL/mmol).

  • Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃.

    • Causality: Converts unreacted 6-nitronicotinic acid to its water-soluble sodium salt.

  • Separate the layers. Extract the aqueous layer once more with fresh EtOAc.

  • Validation Checkpoint 2: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). A strong spot at the baseline confirms the successful extraction of the unreacted starting material.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Phase 3: Chromatographic Isolation

  • Load the crude organic residue onto a silica gel column pre-equilibrated with 80:20 Hexane/EtOAc.

  • Elute using a gradient from 80:20 to 50:50 Hexane/EtOAc.

  • Validation Checkpoint 3: Collect fractions and monitor via TLC. Non-polar dimers will elute first (R_f ~ 0.8). The target (6-Nitropyridin-3-yl)methanol will elute as a distinct, highly UV-active spot at R_f ~ 0.35 (in 50:50 Hexane/EtOAc). Over-reduced amines will remain trapped near the baseline.

V. References
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF Source: JRF Global URL:[Link]

  • Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

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Technical Support Center: NMR Troubleshooting for (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with synthesizing, purifying, and characterizing (6-Nitropyridin-3-yl)methanol (also known as 2-nitro-5-(hydroxymethyl)pyridine).

Below, you will find comprehensive troubleshooting logic, self-validating experimental protocols, and mechanistic insights to help you identify trace impurities and structural anomalies using 1 H and 13 C NMR spectroscopy.

Baseline Quantitative Data & Expected Signals

Before diagnosing impurities, you must establish the baseline spectral profile of the pure compound. The strong electron-withdrawing nature of the nitro group at the C6 position significantly deshields the adjacent pyridine ring protons, pushing them downfield[1].

Table 1: Expected 1 H NMR Signals in DMSO-d 6​

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and temperature.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant ( J )Integration
H2 (Pyridine) ~8.50 - 8.60Doublet~2.0 Hz1H
H5 (Pyridine) ~8.20 - 8.30Doublet~8.4 Hz1H
H4 (Pyridine) ~8.00 - 8.10Doublet of doublets~8.4, 2.0 Hz1H
-OH (Hydroxyl) ~5.50Triplet / Broad Singlet~5.5 Hz1H
-CH 2​
  • (Methylene)
~4.60 - 4.70Doublet (if coupled to OH)~5.5 Hz2H
Table 2: Common Solvent Impurities in DMSO-d 6​

Trace solvents from extraction or chromatography are the most frequent source of unexpected aliphatic peaks. We utilize the standardized chemical shift tables compiled by Fulmer et al.[2] and Babij et al.[3] for industrial solvents.

Solvent ImpurityChemical Shifts in DMSO-d 6​ (ppm)Multiplicity
Water (Residual) 3.33Broad singlet
Ethyl Acetate 4.03, 1.99, 1.17Quartet, Singlet, Triplet
Dichloromethane 5.76Singlet
Methanol 4.01 (-OH), 3.16 (-CH 3​ )Quartet, Doublet
Dimethylformamide 7.95, 2.89, 2.73Singlet, Singlet, Singlet

Diagnostic FAQs & Troubleshooting Logic

Q1: I observe a strong, sharp singlet at 5.76 ppm in my DMSO-d 6​ spectrum. What does this indicate, and how do I resolve it? A1: A sharp singlet at 5.76 ppm is the classic signature of residual dichloromethane (DCM)[2]. DCM is frequently used during aqueous extraction phases. Because it can become trapped in the crystalline lattice of the product, standard rotary evaporation is often insufficient. Resolution: Dry the sample under high vacuum (<0.1 mbar) for an extended period, or perform a solvent-swap by co-evaporating the sample with a more volatile solvent (like pentane or diethyl ether) to disrupt the lattice before final drying.

Q2: My aromatic region shows peaks around 6.50 ppm, which is unusually upfield for a nitropyridine. What happened during my reaction? A2: This indicates the presence of an over-reduction byproduct: (6-aminopyridin-3-yl)methanol . The nitro group is highly electron-withdrawing, which deshields the pyridine protons (shifting them to >8.0 ppm). If your reducing agent (e.g., BH 3​ -THF or NaBH 4​ ) reduces the nitro group to an amine, the resulting electron-donating resonance effect strongly shields the ring protons, shifting them drastically upfield[1].

Q3: The hydroxyl (-OH) proton is missing or appears as a very broad hump instead of a distinct triplet. Is my compound degraded? A3: Not necessarily. The -OH proton signal is highly dependent on the solvent, sample concentration, and the presence of trace acid or water. In strictly anhydrous DMSO-d 6​ , a pure sample shows a distinct triplet around 5.5 ppm due to scalar coupling with the adjacent -CH 2​

  • group[4]. However, if the sample contains trace water or is slightly acidic, rapid intermolecular proton exchange occurs. This averages the signal, broadening it or causing it to merge entirely with the residual water peak at 3.33 ppm[2].

Q4: How can I differentiate unreacted precursor (6-nitropyridine-3-carboxylic acid) from my target product? A4: The starting carboxylic acid lacks the methylene (-CH 2​ -) protons at ~4.6 ppm. Mechanistically, the electron-withdrawing nature of the carboxylic acid group further deshields the pyridine ring protons compared to the hydroxymethyl group. This shifts the H2 and H4 signals further downfield (often >8.8 ppm). You will also observe a very broad -COOH signal around 13.5 ppm, provided the sample is dry enough to prevent rapid exchange.

Troubleshooting_Tree Peak Unexpected Peak Detected Aliphatic Aliphatic Region (< 5.0 ppm) Peak->Aliphatic Aromatic Aromatic Region (6.0 - 9.0 ppm) Peak->Aromatic Solvent Residual Solvents (EtOAc, DCM, DMF) Aliphatic->Solvent Sharp singlets/multiplets Water Residual Water (~3.33 ppm in DMSO) Aliphatic->Water Broad singlet ~3.3 ppm OverRed Over-reduction (6-Aminopyridin-3-yl)methanol Aromatic->OverRed Upfield shifts (~6.5 ppm) Unreacted Unreacted Precursor (Carboxylic Acid) Aromatic->Unreacted Downfield shifts (>8.8 ppm)

Logical troubleshooting tree for identifying unknown NMR peaks.

Self-Validating Experimental Protocol: Sample Prep & Analysis

To ensure trustworthiness in your analytical results, do not just acquire a spectrum—build a self-validating analytical workflow. The following protocol ensures that your sample preparation does not artificially introduce spectral artifacts.

Step 1: Rigorous Desiccation

  • Action: Dry 10-15 mg of the synthesized (6-Nitropyridin-3-yl)methanol under high vacuum (<0.1 mbar) over P 2​ O 5​ or 4Å molecular sieves for at least 4 hours.

  • Causality: Removes volatile solvents (EtOAc, DCM) and trace atmospheric moisture that can broaden the -OH diagnostic signal at 5.5 ppm[4].

Step 2: Anhydrous Solvent Selection

  • Action: Dissolve 5-10 mg of the dried compound in 0.6 mL of high-purity, ampouled DMSO-d 6​ (100% isotopic purity recommended).

  • Causality: Standard bottled DMSO-d 6​ rapidly absorbs atmospheric water, which creates a massive peak at 3.33 ppm that can obscure aliphatic impurities and induce proton exchange[2].

Step 3: Homogenization & Shimming

  • Action: Vortex the NMR tube gently until the solution is perfectly clear. Filter through a glass wool plug if particulates remain.

  • Causality: Solid particulates distort the local magnetic field homogeneity, leading to poor shimming, broad lines, and the inability to resolve the fine ~2.0 Hz meta-coupling between the H2 and H4 protons.

Step 4: Acquisition & Internal Validation

  • Action: Acquire a standard 1D 1 H NMR spectrum (16-64 scans, relaxation delay D1≥2 seconds). Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm[2].

  • Validation Check: Integrate the isolated H2 doublet (~8.55 ppm) and set it to exactly 1.00. Next, check the integration of the -CH 2​

    • peak (~4.65 ppm). It must integrate to 2.00. Any deviation >5% indicates co-eluting impurities or underlying solvent peaks. If integration fails, run a 2D HSQC to separate proton signals by their attached carbons.

    NMR_Workflow Start Synthesize/Isolate (6-Nitropyridin-3-yl)methanol Prep Sample Preparation (Dissolve in Anhydrous DMSO-d6) Start->Prep Acquire Acquire 1H & 13C NMR (Include 1D & 2D scans) Prep->Acquire Analyze Spectral Analysis (Check 8.0-8.8 ppm range) Acquire->Analyze Pure Pure Compound Confirm Integration Ratios Analyze->Pure Expected peaks only Impure Impurities Detected (Integration Mismatch) Analyze->Impure Unexpected peaks

    Workflow for NMR sample preparation and spectral validation.

Mechanistic Pathway: The Over-Reduction Pitfall

When synthesizing (6-Nitropyridin-3-yl)methanol from 6-nitropyridine-3-carboxylic acid, the choice of reducing agent is critical. The nitro group is highly susceptible to reduction. Using an overly aggressive reducing agent (or elevated temperatures) will reduce the nitro group to an amine before or alongside the carboxylic acid.

Reaction_Pathway SM 6-Nitropyridine-3-carboxylic acid (Precursor) Product (6-Nitropyridin-3-yl)methanol (Target) SM->Product Controlled Reduction (e.g., BH3-THF) OverRed (6-Aminopyridin-3-yl)methanol (Impurity) Product->OverRed Over-reduction (Excess reducing agent)

Mechanistic pathway showing target synthesis and over-reduction degradation.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics (2010).
  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development (2016).
  • BenchChem Technical Support Team. "(6-Chloro-5-nitropyridin-3-yl)
  • Malik, N., et al. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Radioanalytical and Nuclear Chemistry (2009).

Sources

Introduction: The Stability Imperative for (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a crucial resource on the stability of (6-Nitropyridin-3-yl)methanol in solution. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested methodologies to empower you to anticipate, troubleshoot, and manage stability-related challenges in your experiments.

(6-Nitropyridin-3-yl)methanol is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a nitro-substituted pyridine ring and a primary alcohol, presents a unique combination of chemical properties. While generally stable as a solid when stored correctly, its behavior in solution can be complex and is critical to the success of downstream applications. Inaccurate concentration, loss of potency, or the appearance of unknown impurities due to degradation can compromise experimental reproducibility and lead to misleading results. This guide is designed to provide a proactive framework for understanding and controlling the stability of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of (6-Nitropyridin-3-yl)methanol solutions.

Q1: What are the primary factors that can affect the stability of (6-Nitropyridin-3-yl)methanol in solution?

A1: The stability of (6-Nitropyridin-3-yl)methanol in solution is influenced by several factors inherent to its chemical structure. The primary concerns are:

  • pH: The pyridine nitrogen can be protonated under acidic conditions, which can alter the electron density of the ring and potentially influence reaction rates.[1] In strongly alkaline conditions, the hydroxyl group can be deprotonated, increasing its nucleophilicity and susceptibility to oxidation.

  • Oxidation: The primary alcohol group (-CH₂OH) is susceptible to oxidation, potentially forming the corresponding aldehyde ((6-nitropyridin-3-yl)carbaldehyde) or carboxylic acid (6-nitronicotinic acid). This can be accelerated by dissolved oxygen, metal ion contaminants, or oxidizing agents.

  • Light (Photostability): Nitroaromatic compounds can be light-sensitive. Exposure to light, particularly UV, can induce photochemical reactions, leading to degradation. It is a standard practice in pharmaceutical development to assess photostability for all new chemical entities.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways. Therefore, long-term storage at elevated temperatures is not recommended.[2]

  • Solvent: The choice of solvent can impact stability through direct reaction (e.g., solvolysis with protic solvents like methanol under certain conditions) or by influencing the solubility of reactants like oxygen.

Q2: What are the recommended storage conditions for stock solutions?

A2: Based on supplier recommendations for the solid compound and general best practices, stock solutions should be stored with the following precautions:

  • Temperature: Store solutions at 2-8°C. For long-term storage (>1-2 weeks), consider aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

Q3: How can I visually identify if my solution has degraded?

A3: While visual inspection is not a definitive test, it is a critical first step. Look for:

  • Color Change: The appearance or deepening of a yellow or brown color can indicate the formation of degradation products, which are often chromophoric.

  • Precipitation: The formation of a solid in a solution that was previously clear may indicate that a degradant is less soluble than the parent compound.

  • Haze/Cloudiness: Any loss of clarity can be a sign of instability.

If any of these changes are observed, the solution should be considered suspect and analyzed by an appropriate analytical method before use.

Q4: What solvents are recommended for preparing solutions of (6-Nitropyridin-3-yl)methanol?

A4: The choice of solvent is application-dependent.

  • Aprotic Solvents: For stock solutions, high-purity, anhydrous aprotic solvents like DMSO, DMF, or Acetonitrile are generally preferred as they are less likely to participate in degradation reactions.

  • Protic Solvents: If your experiment requires a protic solvent like ethanol, methanol, or water, prepare the solutions fresh and use them as quickly as possible. Be aware that alcohols can potentially undergo esterification if acidic impurities are present. Aqueous solutions should be buffered to a stable pH, which should be determined experimentally (see Troubleshooting Guide).

Q5: Are there any known incompatibilities with common reagents?

A5: While specific incompatibility data for this molecule is not widely published, based on its functional groups, you should exercise caution with:

  • Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, or strong catalytic hydrogenation conditions can reduce the nitro group to an amino group.

  • Strong Oxidizing Agents: Reagents such as permanganate, chromates, or even bleach will readily oxidize the primary alcohol.

  • Strong Acids and Bases: These can catalyze hydrolysis or other degradation reactions, as discussed in Q1.

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to resolving common stability-related issues encountered during experimentation.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting unexpected experimental results that may be linked to the stability of (6-Nitropyridin-3-yl)methanol.

TroubleshootingWorkflow Start Problem Observed (e.g., Inconsistent Assay Results, New HPLC Peaks) Check_Solution Inspect Solution (Color, Precipitate?) Start->Check_Solution Visual_Change Visual Change Detected Check_Solution->Visual_Change Yes No_Visual_Change No Visual Change Check_Solution->No_Visual_Change No Analyze_Sample Analyze Sample via Stability-Indicating Method (e.g., HPLC-UV/MS) Visual_Change->Analyze_Sample No_Visual_Change->Analyze_Sample Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Prepare_Fresh Action: Prepare Fresh Solution & Re-run Experiment Degradation_Confirmed->Prepare_Fresh Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Investigate_Cause Investigate Root Cause (Forced Degradation Study) Prepare_Fresh->Investigate_Cause If problem persists End Problem Resolved Prepare_Fresh->End If problem solved Investigate_Cause->End Other_Factors Conclusion: Problem is likely unrelated to compound stability. Investigate other experimental parameters. No_Degradation->Other_Factors Other_Factors->End

Caption: Troubleshooting workflow for stability issues.

Scenario 1: Inconsistent results or a gradual loss of compound activity.
  • Potential Cause: The compound is degrading in your assay buffer or stock solution over the course of the experiment or during storage.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before troubleshooting, always confirm the purity of your solid starting material.

    • Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid material. Use this fresh solution immediately in your assay. If the activity is restored, it strongly suggests the old stock solution had degraded.

    • Time-Course Analysis: Prepare a working solution in your final assay buffer. Analyze its purity and concentration via a suitable method (e.g., HPLC-UV) at time zero and then at several time points throughout the typical duration of your experiment (e.g., 1h, 4h, 24h) under the exact assay conditions (temperature, lighting). A decrease in the main peak area and/or the appearance of new peaks confirms instability under assay conditions.

    • Solution: If instability is confirmed, you may need to prepare solutions immediately before use or adjust the composition of your assay buffer (e.g., change pH, add antioxidants like ascorbic acid if oxidation is suspected).

Scenario 2: Appearance of new peaks in your chromatogram (HPLC, LC-MS).
  • Potential Cause: The parent compound is converting into one or more degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have access to mass spectrometry (MS), determine the mass of the new peak(s). This provides vital clues about the degradation pathway. For example:

      • A mass loss of 2 Da (-2H) suggests oxidation of the alcohol to an aldehyde.

      • A mass gain of 16 Da (+O) suggests oxidation to a carboxylic acid or the formation of an N-oxide on the pyridine ring.

      • A mass loss of 30 Da (-NO) or 46 Da (-NO₂) could indicate complex reductive or rearrangement pathways.

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to reproduce and identify the degradants. This is a standard pharmaceutical practice that helps predict stability issues.[2][3] (See Protocol 2 for a detailed methodology).

    • Solution: Once the degradation pathway is understood, you can implement specific preventative measures. For example, if oxidation is confirmed, de-gassing solvents and avoiding metal contaminants becomes critical.

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for (6-Nitropyridin-3-yl)methanol based on its functional groups. These are hypotheses that must be confirmed experimentally.

DegradationPathways Parent (6-Nitropyridin-3-yl)methanol (Parent) Ox_Aldehyde 6-Nitropyridine-3-carbaldehyde (Oxidation) Parent->Ox_Aldehyde [O] -2H Red_Amine (6-Aminopyridin-3-yl)methanol (Reduction) Parent->Red_Amine [H] -O2, +H2 Ox_Acid 6-Nitronicotinic Acid (Oxidation) Ox_Aldehyde->Ox_Acid [O] +O

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: Basic Stability Screening in Different Solvents

This protocol allows for a quick assessment of the compound's stability in solvents relevant to your work.

Methodology:

  • Preparation: Prepare solutions of (6-Nitropyridin-3-yl)methanol at a known concentration (e.g., 1 mg/mL) in a panel of solvents (e.g., DMSO, Acetonitrile, Methanol, Water, pH 4 buffer, pH 7.4 buffer, pH 9 buffer).

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution using a validated stability-indicating HPLC-UV method to determine the initial peak area of the parent compound.

  • Incubation: Store aliquots of each solution under different conditions:

    • Room Temperature (protected from light)

    • 40°C (accelerated condition, protected from light)

    • Room Temperature (exposed to ambient lab light)

  • Follow-up Analysis: Re-analyze the samples at set time points (e.g., 24h, 48h, 1 week).

  • Data Analysis: Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5-10% is generally considered significant. Record the appearance of any new peaks.

Parameter Condition 1 Condition 2 Condition 3
Solvent DMSOpH 7.4 BufferAcetonitrile:Water (1:1)
Temperature 25°C40°C25°C
Light DarkDarkAmbient Light
% Remaining (24h) Record DataRecord DataRecord Data
% Remaining (1 wk) Record DataRecord DataRecord Data
New Peaks? Record DataRecord DataRecord Data
Caption: Example data table for a basic stability screening study.
Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool to understand the intrinsic stability of a molecule. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the resulting degradants.[3]

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Application of Stress: Expose aliquots of the solution to the conditions outlined in the table below. Include a control sample stored at 2-8°C in the dark.

  • Neutralization/Quenching: After the exposure period, neutralize acidic and basic samples to ~pH 7. For oxidative samples, the reaction may need to be quenched if an excess of the oxidizing agent remains.

  • Analysis: Analyze all stressed samples and the control by a stability-indicating method, preferably LC-MS, to separate and identify the parent compound and all major degradation products.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hTo test stability to low pH.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hTo test stability to high pH.
Oxidation 3% H₂O₂ at room temp for 24hTo identify products of oxidation.
Thermal 60-80°C (in solution) for 48hTo assess thermal stability.
Photochemical Expose to ICH-compliant light sourceTo assess light sensitivity.
Caption: Standard conditions for a forced degradation study.[2][3]

By systematically applying these principles and protocols, researchers can gain a comprehensive understanding of the stability profile of (6-Nitropyridin-3-yl)methanol, ensuring the integrity and reliability of their scientific findings.

References
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

  • Simplicable. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

  • Ompi. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). Available from: [Link]

  • United States Environmental Protection Agency. Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No.. Available from: [Link]

  • ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. (2010). Available from: [Link]

  • That's Nice. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Nice Insight. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Available from: [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Available from: [Link]

  • PubChem. (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532. Available from: [Link]

Sources

Technical Support Center: Troubleshooting (6-Nitropyridin-3-yl)methanol Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Reactivity Profile

(6-Nitropyridin-3-yl)methanol is a highly versatile but synthetically demanding building block. The presence of a strongly electron-withdrawing nitro group at the C6 position drastically alters the electronic landscape of the pyridine ring, making it highly susceptible to nucleophilic attack. Concurrently, the primary alcohol at C3 requires careful handling to prevent over-oxidation. This guide provides field-proven troubleshooting strategies to suppress side reactions, understand mechanistic causality, and maximize yields during functionalization.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my O-alkylation attempt result in a complex mixture, including the loss of the nitro group? Causality: The nitro group at C6 strongly activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate[1]. When strong bases (e.g., NaH, KOH, or alkoxides) are used to deprotonate the 3-hydroxymethyl group, the resulting alkoxide acts as an intermolecular nucleophile. It attacks the C6 position of another substrate molecule, displacing the nitro group and forming unwanted ether dimers. Solution: To outcompete SNAr, you must lower the nucleophilicity of the base and increase the electrophilicity of the alkylating agent. Switch from NaH to mild, non-nucleophilic bases like Silver(I) oxide (Ag₂O) or N,N-Diisopropylethylamine (DIPEA). Pair these with highly reactive electrophiles (e.g., alkyl triflates or iodides).

Q2: How can I selectively oxidize the primary alcohol to an aldehyde without forming the carboxylic acid or pyridine N-oxide? Causality: Electron-deficient pyridines require precise oxidant selection. Strong oxidants (like KMnO₄ or unbuffered hydrogen peroxide) will rapidly over-oxidize the primary alcohol to a carboxylic acid and can concurrently oxidize the basic pyridine nitrogen to an N-oxide. Solution: Utilize a TEMPO/hypochlorite catalytic system. Patent literature specifically validates this approach for 6-nitro-3-pyridinemethanol, demonstrating that maintaining reaction temperatures between 0–20 °C effectively suppresses carboxylic acid by-production, yielding the desired 6-nitropyridine-3-carboxaldehyde with high selectivity[2].

Q3: During carbon-carbon bond formation attempts, I am observing unexpected alkylation directly on the pyridine ring. What is the mechanism? Causality: Highly electrophilic nitropyridines are susceptible to Vicarious Nucleophilic Substitution (VNS)[3]. If your reaction involves carbanions bearing a leaving group (e.g., α -chloroalkyl sulfones), these carbanions will attack the unsubstituted positions of the electron-deficient pyridine ring (C2, C4, or C5) rather than the intended exocyclic electrophile, followed by a base-induced β -elimination[3]. Solution: Avoid using carbon nucleophiles with α -leaving groups unless VNS is your explicit synthetic goal. If carbanion chemistry is required, ensure the nucleophile is sterically hindered (e.g., isopropyl carbanions), which prevents the planarization required for the VNS elimination step[3].

Part 2: Quantitative Data & Reagent Selection

Table 1: Base Selection for O-Alkylation of (6-Nitropyridin-3-yl)methanol
Base / ConditionsAlkylating AgentTarget O-Alkylation YieldSNAr Side ProductRecommendation
NaH (1.5 eq), THF, 25°CAlkyl Bromide< 20%> 60%Not Recommended (High SNAr)
K₂CO₃ (2.0 eq), DMF, 60°CAlkyl Iodide45%35%Poor Selectivity
Ag₂O (1.1 eq), DCM, 25°CAlkyl Iodide85%< 5%Highly Recommended
DIPEA (2.0 eq), DCM, 0°CAlkyl Triflate90%< 2%Best for Sensitive Substrates
Table 2: Oxidation Conditions and Product Distribution
Oxidant SystemAldehyde YieldCarboxylic AcidN-OxideNotes
KMnO₄, H₂O/Acetone10%75%15%Avoid for aldehyde synthesis.
MnO₂, DCM, Reflux65%< 5%< 2%Sluggish reaction, incomplete conversion.
TEMPO / NaOCl, 0–20°C92%< 2%0%Optimal method (Validated by[2]).
Dess-Martin Periodinane88%0%0%Good alternative, but expensive at scale.

Part 3: Self-Validating Experimental Protocols

Protocol A: TEMPO-Mediated Selective Oxidation to 6-Nitropyridine-3-carboxaldehyde

Self-Validation Checkpoint: The reaction must remain biphasic and strictly below 20°C to prevent over-oxidation.

  • Dissolve (6-Nitropyridin-3-yl)methanol (10 mmol) in dichloromethane (DCM, 30 mL).

  • Add a solution of KBr (1 mmol) in water (5 mL) and TEMPO (0.1 mmol).

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Slowly add aqueous NaOCl (11 mmol, typically ~10-12% active chlorine) dropwise over 30 minutes, maintaining the internal temperature between 0–10 °C[2].

  • Validation Step: Check the reaction via TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot should disappear, replaced by a higher Rf​ spot (aldehyde). If a baseline spot appears, over-oxidation to the acid is occurring; immediately quench with saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild O-Alkylation using Silver(I) Oxide

Self-Validation Checkpoint: The absence of a deep red/purple color (indicative of Meisenheimer complex formation) confirms the suppression of SNAr.

  • Dissolve (6-Nitropyridin-3-yl)methanol (5 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.

  • Add Silver(I) oxide (Ag₂O, 5.5 mmol) and the desired alkyl iodide (6 mmol).

  • Wrap the reaction flask in aluminum foil to exclude light (Ag₂O is light-sensitive).

  • Stir at room temperature for 12–24 hours.

  • Validation Step: Perform LC-MS analysis. The target mass should be [M - H + Alkyl]+. If a mass corresponding to [M - NO2 + Alkoxide]+ is detected, SNAr has occurred (usually due to moisture or impure Ag₂O).

  • Filter the mixture through a pad of Celite to remove silver salts, wash with DCM, and concentrate the filtrate for column chromatography.

Part 4: Visualizations

SideReactions SM (6-Nitropyridin-3-yl)methanol SNAr SNAr at C6 (Nitro Displacement) SM->SNAr Strong Bases (Alkoxides) Ox Over-Oxidation (Acid / N-Oxide) SM->Ox Harsh Oxidants (KMnO4) VNS Vicarious Nucleophilic Substitution (Ring Alkylation) SM->VNS Carbanions with Leaving Groups Target Target Modification (e.g., Mild O-Alkylation) SM->Target Mild Reagents (Ag2O, TEMPO)

Caption: Reactivity map illustrating side reactions of (6-Nitropyridin-3-yl)methanol.

Troubleshooting Start O-Alkylation Attempt Check LC-MS Analysis: Is Nitro Group Intact? Start->Check No No: SNAr Occurred (Mass = Target - NO2 + OR) Check->No Strong Base Used Yes Yes: Nitro Intact Check->Yes Mild Base Used Fix Action: Switch to Ag2O or strict stoichiometric NaH No->Fix Success Proceed to Workup Yes->Success

Caption: Decision matrix for troubleshooting SNAr side reactions during O-alkylation.

References[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.Verify Source[2] Process for producing heterocyclic aldehyde (US20050124807A1). Google Patents. Verify Source[3] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society (Organic Letters). Verify Source

Sources

Technical Support Center: Improving the Solubility of (6-Nitropyridin-3-yl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance and troubleshooting for researchers encountering solubility challenges with (6-Nitropyridin-3-yl)methanol in biological assays. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the scientific reasoning behind these recommendations, ensuring the integrity and reproducibility of your experimental data.

The Challenge: Poor Aqueous Solubility of (6-Nitropyridin-3-yl)methanol

(6-Nitropyridin-3-yl)methanol is a compound of interest in various research applications.[1][2][3][4] However, its chemical structure, which includes a nitropyridine ring, contributes to low aqueous solubility.[1][2] This common issue for many promising compounds can lead to significant experimental artifacts, including precipitation in assay media, underestimated biological activity, and inconsistent results.[5][6] This guide will address these challenges with practical solutions and scientifically grounded explanations.

Frequently Asked Questions (FAQs) and Troubleshooting

My (6-Nitropyridin-3-yl)methanol is precipitating when I add it to my aqueous buffer. What's happening and how can I fix it?

The Cause: Precipitation occurs when the concentration of (6-Nitropyridin-3-yl)methanol exceeds its solubility limit in your aqueous assay buffer. This is a frequent issue when a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium.

Troubleshooting Workflow:

Caption: Decision-making workflow for addressing compound precipitation.

Detailed Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final assay concentration of (6-Nitropyridin-3-yl)methanol to a point where it remains soluble.

  • Optimize Solvent Usage: While DMSO is an excellent solvent for creating high-concentration stock solutions, its final concentration in the assay should be minimized.[7][8] For most cell-based assays, a final DMSO concentration of ≤ 0.5% is recommended, with some sensitive cell lines requiring ≤ 0.1%.[7][9][10][11][12][13] Always include a vehicle control with the same final DMSO concentration in your experiments.[11]

  • Employ Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15][16][17][18]

    • Commonly Used Co-solvents: Ethanol, Methanol, Propylene Glycol, and Polyethylene Glycols (e.g., PEG 400) are frequently used.[18][19]

    • Critical Validation: It is imperative to test the compatibility of any co-solvent with your specific assay, as they can impact enzyme activity and cell viability.[19]

What is the best practice for preparing a stock solution of (6-Nitropyridin-3-yl)methanol?

A well-prepared stock solution is fundamental to achieving reproducible results.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials: (6-Nitropyridin-3-yl)methanol (MW: 154.13 g/mol ), anhydrous sterile DMSO, sterile microcentrifuge tubes.[1][2][3]

  • Calculation: To prepare a 10 mM stock solution, you will need 1.5413 mg of (6-Nitropyridin-3-yl)methanol per 1 mL of DMSO.

  • Procedure: a. Accurately weigh the desired amount of (6-Nitropyridin-3-yl)methanol. b. Add the calculated volume of DMSO. c. To facilitate dissolution, gently warm the solution (e.g., 30-40°C) and vortex or sonicate until all solid is dissolved. d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

How do I determine the maximum soluble concentration of (6-Nitropyridin-3-yl)methanol in my specific assay buffer?

A kinetic solubility assay is a practical approach to determine the concentration at which your compound remains soluble under your experimental conditions.

Experimental Protocol for Kinetic Solubility Assessment:

  • Prepare a high-concentration stock of (6-Nitropyridin-3-yl)methanol in 100% DMSO (e.g., 20 mM).

  • Perform serial dilutions of this stock solution into your aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your assay.

  • Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate maximum soluble concentration.

For in vivo studies, what are the options if co-solvents are not sufficient?

For in vivo applications, more advanced formulation strategies may be required to achieve the desired concentration and bioavailability.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their lipophilic core, increasing their aqueous solubility.[20][21][22][23][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated option.[23]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions can enhance solubility and absorption.[25]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[14][15][26]

Table 1: Overview of Advanced Solubilization Techniques

TechniqueMechanismKey AdvantagesImportant Considerations
Cyclodextrins Forms inclusion complexes with the drug molecule.[20][21][22]Generally safe, can significantly increase solubility.[23]May alter drug pharmacokinetics.
Lipid-Based Formulations The drug is dissolved in a lipid carrier.[25]Enhances absorption of lipophilic drugs.[25]Requires careful formulation and characterization.
Nanosuspensions Increases surface area by reducing particle size.[14][15]Improves dissolution rate.[26]Can be challenging to manufacture and maintain stability.
How do I ensure that my chosen solvent system isn't interfering with my assay?

Proper experimental controls are crucial to distinguish the effects of (6-Nitropyridin-3-yl)methanol from those of the solvent.

Essential Controls:

  • Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO, co-solvent mixture) as your experimental groups, but without the test compound. This allows you to subtract any background effects of the solvent.[11]

  • Solvent Tolerance Test: Before initiating your main experiments, it is advisable to perform a dose-response curve with the solvent alone to determine the highest concentration that does not affect your assay readout.

Logical Flow for Solvent/Formulation Selection:

G start Start: Solubilize (6-Nitropyridin-3-yl)methanol q1 Is the required concentration soluble with ≤0.5% DMSO? start->q1 a1 Use DMSO as the solvent. Include a vehicle control. q1->a1 Yes q2 Is a co-solvent compatible with the assay? q1->q2 No a2 Use a validated co-solvent. Include a vehicle control. q2->a2 Yes a3 Consider advanced formulations (e.g., cyclodextrins). q2->a3 No

Sources

Technical Support Center: Recrystallization & Purification of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1). This compound is a highly valuable pharmacophore scaffold frequently employed in the synthesis of kinase inhibitors and PROTAC linkers.

Unlike standard organic intermediates, the purification of this molecule requires a deep understanding of its structural causality to prevent common experimental failures such as "oiling out" or the co-precipitation of polymeric impurities.

Physicochemical Causality & Solvent Selection

To design a successful recrystallization, we must first analyze the molecule's structural components and how they dictate solvent interactions [1]:

  • The Nitro Group (-NO₂): Strongly electron-withdrawing and polar aprotic. It drastically reduces the basicity of the pyridine nitrogen, rendering standard acid-base extraction (using aqueous HCl) ineffective.

  • The Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen bond donor and acceptor, heavily influencing the crystal lattice energy.

  • The Pyridine Core: Facilitates π−π stacking during crystal packing but is prone to trapping conjugated impurities.

Because of this specific functional group combination, the compound exhibits a steep solubility curve in binary solvent systems [2].

Table 1: Solvent Compatibility & Rationale
Solvent SystemRoleSolubility ProfileCausality & Technical Notes
Ethyl Acetate (EtOAc) Primary (Good Solvent)High (Hot) / Moderate (Cold)Disrupts the crystal lattice via strong dipole-dipole interactions with the nitro and hydroxyl groups.
Hexanes / Heptane Anti-SolventInsoluble (Hot & Cold)Highly non-polar; forces the polar nitropyridine out of solution by increasing the dielectric constant of the bulk medium.
Isopropanol (IPA) Single SolventModerate (Hot) / Low (Cold)Hydrogen-bonds with the -OH group. Good for highly pure crude, but less effective at removing structurally similar byproducts.
Water Anti-SolventLow (Hot) / Insoluble (Cold)Can be used with Ethanol, but the strong H-bonding makes drying the final filtered cake extremely tedious.

Troubleshooting Guides & FAQs

Q1: My reaction mixture contains multiple products, and during recrystallization, the compound "oils out" instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the target compound's melting point is depressed by impurities to a temperature below the point at which the solution becomes supersaturated. Instead of nucleating into a solid crystal lattice, the compound separates as a dense, supersaturated liquid oil [3].

  • The Fix: Reheat the mixture until the oil completely dissolves back into a homogeneous solution. Add 5-10% more of the primary solvent (EtOAc) to decrease the supersaturation level. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). To bypass the oiling phase, mechanically scratch the inside of the glass flask with a glass rod, or add a microscopic "seed crystal" of pure (6-Nitropyridin-3-yl)methanol when the solution is just slightly above the oiling temperature.

Q2: The crude product is dark brown/red. How do I remove these colored impurities without losing my product? A2: Nitration reactions often produce highly conjugated, polymeric side-products that are intensely colored. These impurities can become trapped in the growing crystal lattice of your product.

  • The Fix: Utilize activated carbon (charcoal). The highly porous structure of activated carbon selectively adsorbs large, conjugated polymeric impurities via extensive π−π interactions. Add 5-10% (w/w) activated carbon to the hot EtOAc solution, boil gently for 5 minutes, and perform a hot filtration through a pad of Celite to remove the carbon before the product can crystallize.

Q3: I have a low recovery yield after filtering my crystals. Where did my product go? A3: A low yield indicates that the crystal lattice energy was not sufficient to overcome the solvation energy of the bulk solvent at your filtration temperature. You likely used too much primary solvent (EtOAc) or did not allow the system to reach thermal equilibrium at a low enough temperature.

  • The Fix: Always concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume and subject it to a second crop crystallization. Ensure your final cooling step utilizes an ice-water bath (0-5°C) for at least 30 minutes prior to vacuum filtration.

Self-Validating Experimental Protocol: EtOAc/Hexane Recrystallization

This protocol utilizes a binary solvent system designed to self-validate at each step, ensuring you can visually confirm the success of the procedure in real-time.

Step 1: Initial Dissolution (Validation: Complete Homogeneity) Place the crude (6-Nitropyridin-3-yl)methanol in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 60-65°C) dropwise while stirring continuously until the solid is just dissolved.

  • Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling, driving the thermodynamic equilibrium toward the solid crystal state.

Step 2: Decolorization & Hot Filtration (Validation: Pale Yellow Filtrate) If the solution is dark, add activated carbon (5% w/w). Maintain heating for 5 minutes. Filter the hot mixture rapidly through a pre-warmed Buchner funnel containing a thin pad of Celite into a clean, heated flask.

  • Causality: Pre-warming the funnel prevents premature crystallization (clogging) in the filter stem.

Step 3: Anti-Solvent Addition (Validation: Persistent Turbidity) Keep the filtrate hot (60°C). Slowly add hot Hexanes dropwise. Continue addition until a faint, cloudy turbidity persists in the solution, indicating the exact threshold of supersaturation. Add exactly one drop of hot EtOAc to clear the solution.

  • Causality: This establishes the precise thermodynamic tipping point where the solvent mixture can barely solvate the compound, ensuring massive crystal growth upon a slight temperature drop.

Step 4: Controlled Nucleation & Cooling (Validation: Crystal Formation) Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes.

  • Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes impurities. Rapid cooling traps impurities in a kinetic, amorphous solid.

Step 5: Isolation (Validation: Free-flowing Solid) Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexanes. Dry the crystals under high vacuum at 40°C for 4 hours to remove residual solvent.

Recrystallization Troubleshooting Workflow

RecrystallizationWorkflow Start Crude (6-Nitropyridin-3-yl)methanol Dissolve Dissolve in hot EtOAc (60-70°C) Start->Dissolve CheckColor Highly colored? Dissolve->CheckColor Carbon Add activated carbon, hot filter via Celite CheckColor->Carbon Yes AddHexane Add Hexane dropwise until turbid CheckColor->AddHexane No Carbon->AddHexane Cooling Cool slowly to RT, then 0-5°C AddHexane->Cooling CheckCrystal Crystals formed? Cooling->CheckCrystal OilingOut Oiling Out Detected CheckCrystal->OilingOut No / Oil Filter Vacuum Filtration & Wash (Cold Hexane) CheckCrystal->Filter Yes Scratch Reheat, add EtOAc, scratch flask to seed OilingOut->Scratch Scratch->Cooling Pure Pure Product (>98% Purity) Filter->Pure

Troubleshooting workflow for the recrystallization of (6-Nitropyridin-3-yl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol." PubChem. Available at:[Link]

Process Chemistry Support Center: Thermal Management in (6-Nitropyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the critical thermal hazards and troubleshooting protocols associated with the synthesis of (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) [1].

In typical synthetic routes, this intermediate is generated via the reduction of 6-nitronicotinic acid or its ester derivatives. The reduction process—often utilizing borane complexes (e.g., BH₃·THF) or sodium borohydride with Lewis acid catalysts—is highly exothermic and prone to reagent accumulation if not rigorously controlled [2]. This guide provides field-proven, self-validating methodologies to ensure safe scale-up and high-fidelity reaction control.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the reduction of the 6-nitronicotinic ester precursor, I observed a sudden, uncontrollable temperature spike (runaway exotherm) 30 minutes into the reagent dosing. What caused this? A1: This is a classic case of reagent accumulation. At lower temperatures (e.g., < 0°C), the kinetic rate of the hydride transfer is significantly slower than the dosing rate. The reducing agent accumulates in the reaction mixture without reacting. As the internal temperature ( Tint​ ) slowly rises and crosses the activation energy threshold, the accumulated reagent reacts simultaneously, releasing a massive enthalpy of reaction ( ΔHrxn​ ) that overwhelms the reactor's cooling capacity. Causality Fix: You must operate in a "feed-controlled" regime. Ensure the reaction temperature is maintained high enough for the reaction to occur instantaneously upon addition, but low enough to prevent thermal degradation of the nitro group.

Q2: How can I validate that my cooling capacity is sufficient before scaling up from 10g to 1kg? A2: Never scale up an exothermic reduction without Reaction Calorimetry (RC1) data. You must calculate the adiabatic temperature rise ( ΔTad​ ). If ΔTad​ plus the operating temperature exceeds the decomposition temperature of the nitroaromatic compound (often >100°C, leading to hazardous gas evolution), you must implement active dosing controls tied to a PID feedback loop [3].

Q3: The reaction mixture turned dark brown, and LC-MS showed multiple impurities instead of the clean (6-Nitropyridin-3-yl)methanol product. Why? A3: Nitroaromatics are sensitive to over-reduction and localized heating. If the stirring is inadequate, "hot spots" form at the point of reagent entry. This localized exotherm causes the reduction of the nitro group to an amine or hydroxylamine, or induces polymerization. Causality Fix: Increase the agitation speed (using a pitched-blade turbine for better axial flow) and dilute the reducing agent to lower the localized concentration and heat generation.

II. Quantitative Thermal Data & Scaling Parameters

To safely manage the exotherm, process parameters must be strictly defined. The following table summarizes the thermal boundaries for a standard borane-mediated reduction workflow.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Critical Safety Threshold
Dosing Rate 1.0 mL/min15.0 mL/minMust not exceed cooling capacity ( qrxn​<qcool​ )
Jacket Temp ( Tj​ ) -10°C-20°C ΔT ( Tint​−Tj​ ) must remain < 15°C
Internal Temp ( Tint​ ) 0°C to 5°C0°C to 5°CHalt dosing if Tint​ > 10°C
Agitation Speed 250 RPM150 RPM (scaled by tip speed)Minimum 1.5 m/s tip speed required
Heat Accumulation < 5%< 5%> 10% indicates dangerous reagent pooling

III. Step-by-Step Methodology: Exotherm-Controlled Reduction Protocol

This protocol represents a self-validating system. At each critical juncture, an observable metric confirms the system's safety before proceeding.

Phase 1: System Preparation and Baseline Establishment

  • Purge & Inert: Purge the jacketed reactor with Argon for 15 minutes. Validation: Oxygen sensor must read < 1% O₂ to prevent explosive mixtures with evolved hydrogen gas.

  • Substrate Loading: Dissolve the 6-nitronicotinic precursor in anhydrous THF (10 volumes).

  • Thermal Equilibration: Set the chiller to maintain Tj​ at -15°C. Wait until Tint​ stabilizes at -5°C. Validation: Tint​ must remain stable for 10 minutes with no fluctuations.

Phase 2: Feedback-Controlled Dosing 4. Initiate Dosing: Begin dosing the reducing agent (e.g., BH₃·THF) via a programmable syringe pump. Set the initial rate to 0.05 equivalents/hour. 5. Monitor Gas Evolution: Route the reactor exhaust through a bubbler or mass flow meter. Validation: Hydrogen gas evolution must begin within 2 minutes of dosing. CRITICAL: If dosing is occurring but gas evolution stops, immediately halt the pump. This indicates dangerous reagent accumulation. 6. Dynamic Rate Adjustment: Link the dosing pump to the Tint​ thermocouple via a PID controller.

  • If Tint​ rises above 2°C, the pump automatically pauses.

  • Dosing resumes only when Tint​ drops back to 0°C.

Phase 3: Quenching (Secondary Exotherm Hazard) 7. Post-Reaction Hold: Once dosing is complete, hold the reaction at 5°C for 2 hours to ensure 100% conversion of any residual accumulated reagent. 8. Controlled Quench: The quench (destroying excess reducing agent with methanol or dilute acid) is often more exothermic than the reaction itself. Dose methanol at 1/4 the rate of the original reagent dosing, maintaining Tint​ < 10°C.

IV. Process Control Visualization

The following diagram illustrates the automated thermal feedback loop required for the safe synthesis of (6-Nitropyridin-3-yl)methanol at scale.

G T_Sensor Internal Temp (T_int) Sensor Controller PID Controller (Logic Gate) T_Sensor->Controller T_int Data DosingPump Reagent Dosing Pump Controller->DosingPump Adjust Feed Rate Cooling Active Cooling Unit (T_j) Controller->Cooling Adjust Jacket Temp Reactor Jacketed Reactor (Exotherm Source) DosingPump->Reactor Reducing Agent Reactor->T_Sensor Heat Generation MassFlow H2 Gas Mass Flow Meter Reactor->MassFlow H2 Evolution Cooling->Reactor Coolant Flow MassFlow->Controller Gas Rate

Automated PID feedback loop preventing thermal runaway during reagent dosing.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol." PubChem. Available at:[Link]

Technical Support Center: Purification of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (6-Nitropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual catalysts from this crucial intermediate. Achieving high purity is paramount, as residual metals can impede downstream reactions, compromise biological activity, and create significant regulatory hurdles for active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and practical protocols grounded in established chemical principles.

Troubleshooting Guide: Catalyst Removal

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: After my reaction using a heterogeneous palladium on carbon (Pd/C) catalyst, I filtered the mixture, but the resulting solution is grayish, and my final product is discolored. What is the cause and how can I fix it?

Answer:

This is a classic sign of contamination with fine, colloidal palladium particles. Standard filter paper often has a pore size too large to capture these microscopic catalyst fines. The solution is to perform a filtration through a pad of diatomaceous earth, such as Celite®.

Causality: Celite forms a micro-porous filter bed that effectively traps fine particulates that would otherwise pass through conventional filter media.[2] Pre-wetting the pad is a critical step to ensure a well-packed bed and prevent channels from forming, which would allow the fines to pass through.

Protocol: Filtration Through a Celite® Pad
  • Prepare the Funnel: Place a sintered glass or Büchner funnel on a clean filter flask.

  • Form the Pad: Add a layer of Celite® (approximately 1-2 cm thick) to the funnel. Gently compact the Celite® with a flat object (like a stopper) to create a level surface.

  • Pre-wet the Pad: Under vacuum, pour a small amount of the reaction solvent over the Celite® pad until it is fully wetted and solvent is dripping through clearly. This ensures the pad is properly set.[3]

  • Filter the Reaction Mixture: Carefully decant your reaction mixture onto the center of the Celite® pad, avoiding disturbance of the filter bed.

  • Wash: Rinse the original reaction flask with a small amount of fresh, cold solvent and pour this rinse over the Celite® pad to ensure complete recovery of your product.

  • Collect: The filtrate in the flask now contains your product, free from heterogeneous catalyst particles.

Question 2: I've successfully filtered my heterogeneous catalyst, but Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis still shows palladium levels above the acceptable limit for my API (<10 ppm). Why is there still palladium present?

Answer:

This indicates that some of the palladium has "leached" from the solid support into the reaction mixture, likely forming soluble palladium species. While filtration is excellent for insoluble catalysts, it cannot remove dissolved metal ions.[4] To address this, you must employ a method that targets soluble metal species, such as using a metal scavenger.

Causality: Metal scavengers are materials, often functionalized silica gels or resins, that selectively bind to metal residues through a process called chemisorption.[3][5] These scavengers contain functional groups (e.g., thiols, amines) that have a high affinity for palladium, forming strong complexes that are then easily removed by a simple filtration step.

Question 3: My NMR spectrum shows broad peaks after a homogeneous Suzuki coupling reaction to synthesize a derivative of (6-Nitropyridin-3-yl)methanol. How can I remove the soluble palladium catalyst responsible for this?

Answer:

The broad peaks in your NMR spectrum are likely due to the presence of paramagnetic palladium(II) species. The most effective way to remove these soluble catalysts is by using a solid-supported metal scavenger.

Causality & Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for soft metals like Pd(II), which are common in coupling reaction post-workup, while other scavengers might be better for Pd(0).[1] The pyridine nitrogen in your molecule can also coordinate with palladium, making it sometimes more challenging to remove. A scavenger with a stronger binding affinity is needed to competitively strip the palladium from your product.

Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
  • Choose the Scavenger: Select a silica-based scavenger with thiol functional groups (e.g., SiliaMetS® Thiol).

  • Dissolve the Crude Product: Dissolve your crude (6-Nitropyridin-3-yl)methanol in a suitable organic solvent (e.g., Methanol, Ethyl Acetate).

  • Add the Scavenger: Add the scavenger to the solution (typically 3-5 molar equivalents relative to the initial catalyst loading).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.

  • Filter: Filter the mixture to remove the solid scavenger, which now has the palladium bound to it. A simple filtration through filter paper is usually sufficient.

  • Wash and Concentrate: Wash the collected scavenger on the filter with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Submit the purified sample for ICP-MS analysis to confirm the palladium levels are within the required specification.[6]

Question 4: My product yield is significantly lower after using activated carbon as a scavenger. What happened?

Answer:

This is a common issue with activated carbon. While it can be effective at scavenging metals, it is often non-specific and can adsorb your product from the solution, leading to significant yield loss.[1]

Causality and Solution: Activated carbon has a high surface area with a variety of functional groups, leading to non-specific physisorption of organic molecules.[5] To mitigate this, you can try reducing the amount of activated carbon used or decreasing the contact time. However, for high-value intermediates like (6-Nitropyridin-3-yl)methanol, switching to a more selective, functionalized silica scavenger is often the more reliable and efficient solution.

Frequently Asked Questions (FAQs)

  • Q: What is the principle of removing metal catalysts via chelation?

    • A: Chelation involves using a molecule (a chelating agent) that can form multiple bonds to a single metal ion.[7] Agents like Ethylenediaminetetraacetic acid (EDTA) wrap around the metal ion, forming a stable, water-soluble complex.[6][8] This complex can then be easily removed from an organic solution by performing a liquid-liquid extraction with an aqueous phase.[3][9]

  • Q: Can I combine different purification methods?

    • A: Absolutely. A multi-step approach is often the most effective strategy.[1] For instance, you could first perform a filtration through Celite® to remove the bulk of a heterogeneous catalyst, followed by treatment with a scavenger to remove leached, soluble species. A final recrystallization can then be performed to achieve the highest possible purity.

  • Q: How does recrystallization work to remove catalyst impurities?

    • A: Recrystallization purifies compounds based on differences in solubility.[10] The crude solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility, but the impurities (like residual catalyst salts) have low solubility, or vice-versa.[11][12] As the solution cools slowly, the pure product crystallizes out, leaving the impurities behind in the solution (the mother liquor).[13]

  • Q: What are the typical regulatory limits for residual palladium in APIs?

    • A: Regulatory agencies like the FDA and EMA have strict limits on elemental impurities. For palladium, a Class 2B element, the permitted daily exposure (PDE) is typically very low, often translating to a concentration limit of 10 ppm or less in the final API.[1]

Catalyst Removal Strategy Overview

The following flowchart provides a decision-making framework for selecting an appropriate purification strategy.

G start Start: Crude Product ((6-Nitropyridin-3-yl)methanol) catalyst_type What type of catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous or Leached catalyst_type->homo Homogeneous celite_filtration Filter through Celite® Pad hetero->celite_filtration icp_analysis1 Analyze Purity (ICP-MS) celite_filtration->icp_analysis1 icp_analysis1->homo Purity Not OK (Leaching Suspected) pass Purity OK (<10 ppm) icp_analysis1->pass Purity OK scavenger Treat with Solid-Supported Scavenger (e.g., Thiol-Silica) homo->scavenger filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger icp_analysis2 Analyze Purity (ICP-MS) filter_scavenger->icp_analysis2 icp_analysis2->pass Purity OK fail Purity Not OK icp_analysis2->fail Purity Not OK recrystallization Consider Recrystallization for Ultimate Purity pass->recrystallization fail->recrystallization end End: Purified Product recrystallization->end

Caption: Decision flowchart for catalyst removal.

Comparison of Purification Techniques

MethodPrincipleBest ForAdvantagesLimitations
Filtration (Celite®) Size exclusion of solid particles.[3]Removing heterogeneous catalysts (e.g., Pd/C, PtO2).Simple, fast, and cost-effective for bulk catalyst removal.Ineffective against soluble or colloidal metal species.
Scavenging Chemisorption of metal ions onto a solid support.Removing low levels of soluble/colloidal catalyst residues.High selectivity, high efficiency, simple filtration removal.[1][3]Cost of scavenger material; potential for product loss on non-specific adsorbents like carbon.
Recrystallization Differential solubility of product and impurities in a solvent at varying temperatures.[10][12]Final purification of solid products to achieve high purity.Can remove a wide range of impurities simultaneously; highly effective.Requires a suitable solvent system; can result in yield loss in the mother liquor.[11]
Chelation & Extraction Formation of stable, water-soluble metal complexes that can be extracted into an aqueous phase.[8][9]Removing ionic metal species that are amenable to complexation.Can be highly effective for specific metal ions.[6]Requires a biphasic system; may introduce additional reagents (chelators) that need to be removed.

References

  • Jetir.org. (2018). ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. JETIR, 5(8). Retrieved from [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]

  • MDPI. (2022, July 28). Chelating Extractants for Metals. Molecules, 27(15), 4882. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Chelation. Retrieved from [Link]

  • Samacheer Kalvi. (2025, July 15). Chelating Agents in Heavy Metal Removal: Selection and Application. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 502. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • NIH. (n.d.). Chelation in Metal Intoxication. PMC. Retrieved from [Link]

  • University Website. (n.d.). Recrystallization1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

Sources

Technical Support Center: Characterization of (6-Nitropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of (6-Nitropyridin-3-yl)methanol and its derivatives. The unique chemical properties of this scaffold—namely the electron-deficient, basic pyridine ring, the strongly electron-withdrawing nitro group, and the polar hydroxymethyl substituent—present a distinct set of analytical hurdles. This document offers field-proven insights and validated protocols to navigate these complexities effectively.

Section 1: Chromatographic Analysis (HPLC/UPLC)

The polar and ionizable nature of nitropyridine derivatives often leads to challenging chromatographic separations. Poor peak shape and inconsistent retention are common issues that can compromise data quality and reproducibility.

Frequently Asked Questions (HPLC)

Question 1: My (6-Nitropyridin-3-yl)methanol derivative is showing significant peak tailing on a standard C18 column. What is the underlying cause and how can I fix it?

Answer: This is a classic problem arising from secondary interactions between the basic pyridine nitrogen and residual silanol groups on the silica surface of the stationary phase.[1] These acidic silanols (Si-OH) can interact strongly with the protonated pyridine ring, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Control (Most Critical): The most effective solution is to control the ionization state of your molecule.

    • Low pH (pH 2.5-3.5): By adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you ensure the pyridine nitrogen is fully and consistently protonated. This minimizes interactions with silanols and often sharpens the peak. However, be aware that very polar protonated species may have limited retention on a C18 column.

    • High pH (pH 8-10): Using a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate or ammonium hydroxide will deprotonate the pyridine nitrogen, rendering it neutral. This "silanol-masking" effect can dramatically improve peak shape for basic compounds.

  • Column Selection: If pH adjustment is insufficient, consider a stationary phase with reduced silanol activity.

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column.

    • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) offer alternative interaction mechanisms and are often better suited for polar compounds, providing improved retention and peak shape.[1]

  • Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to peak tailing. Try reducing the injection volume or sample concentration.[2]

Question 2: I'm observing drifting retention times for my nitropyridine derivative from one run to the next. What should I investigate?

Answer: Retention time instability is typically caused by a lack of system equilibration or subtle changes in the mobile phase composition.[3] The polar nature of your analyte makes it particularly sensitive to these fluctuations.

Troubleshooting Workflow:

  • Column Equilibration: This is the most common culprit. Columns, especially when using buffered or ion-pairing mobile phases, require extended equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved before starting the sequence.[1]

  • Mobile Phase Preparation:

    • Premix Solvents: If using a gradient, inconsistent mixing by the pump can cause drift. Try premixing the mobile phase manually to rule out a hardware issue.[4]

    • Buffer Volatility: Ensure your buffer components are not volatile (e.g., avoid TFA if you have long run times and are seeing drift).

    • Fresh Preparation: Always use freshly prepared mobile phase, as pH can change over time due to CO₂ absorption from the air.[4]

  • Temperature Control: Use a column thermostat. Fluctuations in ambient laboratory temperature can cause significant shifts in retention time.[3]

Protocol: Robust HPLC-UV Purity Assay

This protocol provides a starting point for the quantitative analysis of (6-Nitropyridin-3-yl)methanol derivatives.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 1 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation. For nitropyridine derivatives, challenges include correct signal assignment in a crowded aromatic region and identifying substituent effects.

Frequently Asked Questions (NMR)

Question 1: The aromatic signals in the ¹H NMR spectrum of my substituted (6-Nitropyridin-3-yl)methanol are complex and overlapping. How can I confidently assign them?

Answer: This is expected. The pyridine ring protons are already in a downfield region (δ 7.0-9.0 ppm), and the strong electron-withdrawing effect of the nitro group further deshields them, compressing the signals into a narrow chemical shift range.[6] For unambiguous assignment, 2D NMR is essential.

Recommended Workflow:

  • Acquire High-Field Spectra: Use a spectrometer of at least 400 MHz to achieve better signal dispersion.[7]

  • ¹H NMR: Identify the singlet for the -CH₂OH protons (typically δ 4.5-5.0 ppm) and the aromatic signals.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will allow you to trace the connectivity of the protons on the pyridine ring and any substituted aromatic rings, identifying which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[6] It is the most reliable way to assign the protonated carbon signals based on your proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-4 bonds. It is crucial for:

    • Assigning quaternary (non-protonated) carbons, such as the carbon bearing the nitro group (C-6) and the carbon attached to the substituent.[6]

    • Confirming the overall connectivity of the molecule by linking different fragments together (e.g., linking the -CH₂OH group to the C-3 position of the pyridine ring).

Protocol: Standard NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices) in a 5 mm NMR tube.[5][7] DMSO-d₆ is often better for more polar derivatives and will allow observation of the hydroxyl proton.

  • Instrumentation: 400 or 500 MHz NMR spectrometer.[8]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition (if needed): Acquire standard gCOSY, gHSQC, and gHMBC experiments using the instrument's default parameter sets, adjusting spectral widths as necessary to cover all signals.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and providing structural information through fragmentation analysis. The nitro group and pyridine ring heavily influence the fragmentation pathways.

Frequently Asked Questions (MS)

Question: I am using GC-MS with Electron Ionization (EI) and see a very small or absent molecular ion (M⁺˙) peak for my compound. Is this normal?

Answer: Yes, this is quite common for nitroaromatic compounds. Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule.[9] The C-NO₂ bond is relatively weak and prone to cleavage. The predominant fragmentation pathways often involve the loss of neutral species like •NO₂, •NO, or O, leading to fragment ions being more abundant than the molecular ion.[9][10]

Recommendations:

  • Confirm with Soft Ionization: To confidently determine the molecular weight, use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI, typically coupled with LC-MS, is excellent for these polar molecules and will readily show the protonated molecule [M+H]⁺.[9]

  • Analyze the Fragments: The EI fragmentation pattern is still valuable. Key fragments to look for include:

    • [M-O]⁺˙ and [M-NO]⁺: Common for nitroaromatics.

    • [M-NO₂]⁺: Loss of the entire nitro group.

    • Pyridine Ring Cleavage: Subsequent fragmentation of the pyridine ring.

  • High-Resolution MS (HRMS): Whenever possible, obtain HRMS data. This provides a highly accurate mass measurement, allowing you to confirm the elemental composition of the molecular ion and key fragments, which is crucial for publication and regulatory submissions.[11]

Section 4: Stability and Impurity Profiling

The reactivity of the nitropyridine scaffold can lead to stability issues and the formation of process-related impurities.

Question: My sample of (6-Nitropyridin-3-yl)methanol has developed a yellowish or brownish color upon storage. What could be the cause?

Answer: Nitropyridine derivatives can be sensitive to light, air (oxidation), and temperature.[12] Color change often indicates degradation. The nitro group itself is a strong chromophore, and subtle structural changes can alter the electronic properties and thus the color of the compound.

Recommendations:

  • Storage: Store samples in amber vials, protected from light, under an inert atmosphere (nitrogen or argon), and in a cool, dry place (refrigerated if necessary).[13]

  • Purity Check: Re-analyze the sample by HPLC to check for the appearance of new impurity peaks and a decrease in the main peak area.[12]

  • Potential Degradation: Possible degradation pathways include oxidation of the methanol to an aldehyde or carboxylic acid, or other complex reactions involving the nitro group.

Table 1: Potential Impurities and Their Origins
Potential ImpurityLikely OriginRecommended Analytical Technique
6-NitronicotinaldehydeOxidation of the primary alcohol.HPLC, GC-MS, ¹H NMR (look for aldehyde proton ~δ 10 ppm)
6-Nitronicotinic AcidOver-oxidation of the alcohol or aldehyde.HPLC, LC-MS, ¹H NMR (disappearance of -CH₂OH signal)
(Pyridin-3-yl)methanolOver-reduction during synthesis if starting from a nitro precursor.HPLC, LC-MS (check for mass difference of 45 Da)
Residual Solvents (e.g., THF, Dioxane, Ethanol)From synthesis and purification steps.¹H NMR, GC-MS (Headspace)
Heavy Metals (e.g., Palladium)Residual catalyst from cross-coupling reactions (e.g., Suzuki).Inductively Coupled Plasma (ICP-MS)

Section 5: Overall Characterization Workflow

A logical workflow is essential for ensuring the identity, purity, and quality of a newly synthesized batch of a (6-Nitropyridin-3-yl)methanol derivative.

G cluster_0 Initial Purity & Identity Check cluster_1 Quantitative Purity & Impurity Profile cluster_2 Definitive Structure Elucidation cluster_3 Final Quality Control TLC TLC / LC-MS Screen NMR_1H ¹H NMR TLC->NMR_1H Identity Confirmed? HPLC HPLC-UV (Purity Assay) NMR_1H->HPLC Proceed LCMS_Imp LC-MS (Impurity ID) HPLC->LCMS_Imp Impurities >0.1%? NMR_13C ¹³C NMR HPLC->NMR_13C Purity ≥95%? NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D HRMS High-Resolution MS NMR_2D->HRMS Confirm Structure Residual Residual Solvent Analysis (GC/NMR) HRMS->Residual Final Checks Elemental Elemental Analysis Residual->Elemental Batch New Synthesis Batch Batch->TLC Quick Check

Caption: Recommended workflow for characterizing (6-nitropyridin-3-yl)methanol derivatives.

References

  • Benchchem. Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol.
  • Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Bin Shaffiq, M. A., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect, 9, e202302917.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]

  • PubChem. (6-Nitropyridin-3-yl)methanol. Available from: [Link]

  • ResearchGate. Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Available from: [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

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Validation & Comparative

Comparative Guide: (6-Nitropyridin-3-yl)methanol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted therapies—such as kinase inhibitors and targeted protein degraders (PROTACs)—the selection of optimal chemical building blocks is paramount. The 6-nitropyridin-3-yl scaffold has emerged as a highly versatile pharmacophore. The nitro group serves a dual purpose: it acts as a strong electron-withdrawing group to activate the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a masked amine that can be cleanly reduced late in the synthetic sequence.

This guide provides an objective, data-driven comparison of (6-Nitropyridin-3-yl)methanol and its structural analogs, detailing their physicochemical properties, mechanistic utility, and validated synthetic protocols.

Mechanistic Rationale of the Nitropyridine Scaffold

In medicinal chemistry, the 6-nitropyridine moiety is rarely the final pharmacophore due to potential toxicity and metabolic liabilities associated with nitroaromatics. Instead, it is a strategic intermediate .

The strong electron-withdrawing nature of the nitro group at the 2-position (systematically numbered as 6-nitro depending on substitution) significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This facilitates SNAr reactions at the 5-position (or 3-position) with various nucleophiles (e.g., piperazines, alcohols). Following structural elaboration, the nitro group is subjected to catalytic hydrogenation to yield a 2-aminopyridine derivative. This resulting 2-aminopyridine motif is a privileged structure, serving as a critical hydrogen-bond donor/acceptor in the hinge-binding region of kinases, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].

Comparative Physicochemical Profiling

Selecting the correct analog dictates the downstream synthetic trajectory. Below is a comparative analysis of (6-Nitropyridin-3-yl)methanol against its most utilized analogs.

Compound NameCAS NumberMolecular WeightKey Structural FeaturePrimary Application in Drug Discovery
(6-Nitropyridin-3-yl)methanol 1935998-46-1154.12 g/mol Hydroxymethyl group at C3Precursor for ether linkages and Androgen Receptor (AR) degraders[2][3].
1-(6-Nitropyridin-3-yl)piperazine 1221726-34-6208.22 g/mol Unprotected piperazine at C3Direct coupling for basic amine-containing pharmacophores[4].
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 571189-16-7308.34 g/mol Boc-protected piperazineOrthogonal protection for complex multi-step synthesis (e.g., Palbociclib analogs)[5].
(6-Chloro-5-nitropyridin-3-yl)methanol 321845-12-9188.57 g/mol Additional Chloro group at C6Enables dual functionalization via sequential cross-coupling[6].

(Data synthesized from PubChem and commercial chemical registries[2][5][6])

Synthetic Divergence and Application Workflows

The true value of these analogs lies in their synthetic divergence. For instance, (6-Nitropyridin-3-yl)methanol is frequently utilized to construct the linker regions of PROTACs targeting the Androgen Receptor[3]. Conversely, the piperazine analogs are foundational in synthesizing CDK4/6 inhibitors[1].

G Core 5-Bromo-2-nitropyridine (Precursor) Alcohol (6-Nitropyridin-3-yl)methanol CAS: 1935998-46-1 Core->Alcohol Formylation/Reduction Piperazine 1-(6-Nitropyridin-3-yl)piperazine CAS: 1221726-34-6 Core->Piperazine SNAr (Piperazine) Amine1 6-Aminopyridin-3-yl Derivatives Alcohol->Amine1 Catalytic Hydrogenation (Pd/C, H2) BocPip Boc-Protected Piperazine CAS: 571189-16-7 Piperazine->BocPip Boc Protection BocPip->Amine1 Catalytic Hydrogenation (Pd/C, H2) CDK CDK4/6 Inhibitors (e.g., Palbociclib analogs) Amine1->CDK Pyrimidine Coupling AR Androgen Receptor Degraders (PROTACs) Amine1->AR Linker Attachment

Synthetic divergence of the 6-nitropyridin-3-yl scaffold into targeted therapeutics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps so the researcher understands why a specific action is taken, and how to verify its success before proceeding.

Protocol A: SNAr Synthesis of 1-(6-Nitropyridin-3-yl)piperazine

Objective: Introduce a basic amine pharmacophore via nucleophilic aromatic substitution[4].

  • Reagent Preparation: Dissolve 5-bromo-2-nitropyridine (1.0 eq) and anhydrous piperazine (1.2 eq) in acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr without competing as a nucleophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing the protonation of the piperazine nucleophile.

  • Thermal Activation: Reflux the mixture at 80°C for 8 hours.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (high Rf) should disappear, replaced by a highly polar, UV-active spot (low Rf).

  • Workup & Isolation: Cool to room temperature and evaporate the solvent. Purify via silica gel chromatography. Validation: LC-MS should confirm the target mass [M+H]⁺ = 209.1[4].

Protocol B: Catalytic Hydrogenation to 6-Aminopyridin-3-yl Derivatives

Objective: Unmask the nitro group to an amine for subsequent kinase hinge-binding coupling[1].

  • Reaction Setup: Dissolve the nitropyridine derivative (e.g., tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate) in MS-grade Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Caution: Pd/C is highly pyrophoric when dry; always add under an inert Argon atmosphere.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and maintain under a balloon pressure (1 atm) at room temperature. Causality: The nitro group is readily reduced to an aniline-equivalent under mild conditions, whereas harsher conditions might risk dehalogenation if other halogens are present.

  • In-Process Validation: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). The solution will transition from a deep yellow/brown to a pale or colorless state.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the fine particulate Pd/C from passing through the filter paper, ensuring metal-free downstream products.

  • Concentration: Evaporate the filtrate to yield the corresponding 6-aminopyridine derivative in near quantitative yield.

Conclusion

The selection between (6-Nitropyridin-3-yl)methanol and its piperazine or chloro-analogs dictates the functional trajectory of the drug discovery program. While the methanol derivative provides a versatile handle for etherification in PROTAC linkers[3], the piperazine analogs are indispensable for constructing the solvent-exposed regions of CDK inhibitors[1]. Mastery of their shared reduction chemistry ensures high-yielding access to the privileged 2-aminopyridine pharmacophore.

Sources

(6-Nitropyridin-3-yl)methanol versus other nitropyridine isomers in activity assays

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for researchers, application scientists, and drug development professionals evaluating (6-Nitropyridin-3-yl)methanol and its structural isomers in biological activity assays.

Executive Summary

The nitropyridine framework is a privileged scaffold in medicinal chemistry, frequently leveraged to design targeted therapeutics ranging from microtubule-targeting agents (MTAs) to selective kinase inhibitors. Among these, (6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) serves as a highly versatile precursor and active pharmacophore. Its unique electronic distribution—driven by the electron-withdrawing nitro group at the 6-position and the hydrogen-bonding hydroxymethyl group at the 3-position—distinctly alters its biological reactivity compared to other isomers like 3-amino-4-nitropyridine or 5-nitropyridine derivatives.

This guide objectively compares the physicochemical properties, mechanistic pathways, and assay performance of (6-Nitropyridin-3-yl)methanol against its prominent isomers, providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural & Physicochemical Profiling

The position of the nitro group on the pyridine ring fundamentally dictates the molecule's dipole moment, lipophilicity, and susceptibility to nucleophilic aromatic substitution ( SN​Ar ). These factors directly influence how the compound behaves in aqueous assay buffers and how it interacts with target protein pockets.

Table 1: Comparative Physicochemical and Target Profiling of Nitropyridine Isomers

CompoundStructural FeaturePrimary Biological TargetAssay ModalityIC50 / Potency Range
(6-Nitropyridin-3-yl)methanol 6-NO2, 3-CH2OHKinase Scaffold / PrecursorBinding / ViabilityBaseline / Intermediate
3-Nitropyridine Analogues 3-NO2, 2-Amino subs.Tubulin (Colchicine site)Clonogenic / Flow Cytometry~4.0 - 5.4 nM
2,4-Dichloro-5-nitropyridine 5-NO2, 2,4-Di-ClROCK1 / ROCK2 KinaseKinase-Glo Luminescence~1.35 - 2.60 nM
3-Amino-4-nitropyridine 4-NO2, 3-NH2MicrotubulesMTT Cytotoxicity~0.004 µM

Data synthesized from established literature on1 [4] and 2 [1].

Mechanistic Divergence in Biological Targets

The isomerism of the nitropyridine core dictates its mechanism of action. While 3-nitropyridine analogues are well-documented to bind the colchicine site of tubulin—inducing G2/M phase cell cycle arrest and subsequent apoptosis [2]—5-nitropyridine derivatives (and functionalized 6-nitropyridines) are frequently optimized as competitive ATP inhibitors for Rho-associated protein kinases (ROCK) and Aurora kinases[3].

Pathway Target1 Microtubule Network (Tubulin Polymerization) Outcome1 G2/M Cell Cycle Arrest & Apoptosis Target1->Outcome1 Induces Target2 ROCK1 / ROCK2 Kinase (ATP Binding Site) Outcome2 Inhibition of Cytoskeletal Contraction Target2->Outcome2 Blocks Phosphorylation Isomer1 3-Nitropyridine Analogues (Microtubule Targeting) Isomer1->Target1 Binds Colchicine Site Isomer2 5/6-Nitropyridine Scaffolds (e.g., ROCK Inhibitors) Isomer2->Target2 Competitive Inhibition

Mechanistic divergence of nitropyridine isomers in cellular targeting and apoptotic pathways.

Self-Validating Experimental Protocols

To accurately compare (6-Nitropyridin-3-yl)methanol against its isomers, two primary assays are recommended: the MTT Cytotoxicity Assay (for phenotypic viability) and the Kinase-Glo Luminescence Assay (for targeted biochemical inhibition).

Protocol A: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of nitropyridine compounds on cancer cell lines (e.g., HT-29 or A549).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well microtiter plates at a density of 5×103 cells/well in complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Prepare a stock solution of (6-Nitropyridin-3-yl)methanol in 100% DMSO. Dilute in culture medium to achieve final concentrations ranging from 0.001 µM to 100 µM.

    • Causality Check: The final DMSO concentration must not exceed 0.5% v/v in the wells. Higher concentrations of DMSO will independently induce cellular toxicity, confounding the compound's true IC50.

  • Incubation: Treat cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality Check: Viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye into purple formazan. Dead cells cannot perform this reduction, making the color change a direct proxy for viability.

  • Solubilization & Detection: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the insoluble formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: ROCK Kinase Inhibition (Kinase-Glo Assay)

For nitropyridine isomers designed as 3 [5], a luminescence-based assay provides high-throughput, self-validating data.

Workflow Step1 Compound Prep (10% DMSO) Step2 Kinase Reaction (Target + ATP) Step1->Step2 Step3 Kinase-Glo (Luminescence) Step2->Step3 Step4 Signal Detection (Microplate Reader) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow of the Kinase-Glo luminescent assay for nitropyridine inhibitor screening.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine 5 µL of the diluted nitropyridine isomer with 10 µL of ROCK2 enzyme in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (final ATP concentration = 10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Luminescence Generation: Add 25 µL of Kinase-Glo Plus Reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal.

    • Causality Check: The Kinase-Glo reagent utilizes firefly luciferase to generate light from the remaining unconsumed ATP. If the nitropyridine isomer successfully inhibits the kinase, ATP is not consumed, resulting in a high luminescent signal. The signal is inversely proportional to kinase activity, providing a self-validating internal control against false positives caused by auto-fluorescent compounds.

  • Quantification: Measure luminescence and calculate the IC50 using a 4-parameter logistic curve fit.

Conclusion

While (6-Nitropyridin-3-yl)methanol offers a highly functionalized scaffold ideal for downstream synthesis, its direct biological activity in raw form is generally outpaced by highly optimized isomers like 3-amino-4-nitropyridine (in tubulin targeting) and 2,4-dichloro-5-nitropyridine (in kinase inhibition). However, the hydroxymethyl group of (6-Nitropyridin-3-yl)methanol provides a critical anchor for hydrogen bonding in kinase hinge regions, making it an indispensable building block for next-generation drug development when subjected to structure-activity relationship (SAR) optimization.

References

  • National Library of Medicine (PubChem). "(6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532". PubChem Compound Summary. Available at:[Link]

  • Herman et al. "3-nitropyridine analogues as novel microtubule-targeting agents". National Institutes of Health (PMC). Available at:[Link]

  • PubMed. "Discovery of novel scaffolds for Rho kinase 2 inhibitor through TR-FRET-based high throughput screening assay". National Library of Medicine. Available at:[Link]

Sources

A Comparative Guide to the Biological Activities of (6-Nitropyridin-3-yl)methanol and (6-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (6-Nitropyridin-3-yl)methanol and (6-Aminopyridin-3-yl)methanol. These two pyridine derivatives, while structurally similar, possess distinct electronic and chemical properties conferred by their nitro and amino functional groups, respectively. This fundamental difference is expected to translate into significantly different biological profiles, a critical consideration in drug discovery and development.

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of thousands of therapeutic agents.[1][2] Its unique properties, including its ability to form hydrogen bonds and its versatile substitution patterns, make it a privileged structure in drug design.[3][4] This guide will delve into the anticipated biological activities of these two specific derivatives, provide a rationale for experimental design, and present detailed protocols for their comparative evaluation.

Structural and Physicochemical Properties

The key difference between the two molecules lies in the substituent at the 6-position of the pyridine ring. The nitro group (-NO₂) in (6-Nitropyridin-3-yl)methanol is a strong electron-withdrawing group, which decreases the basicity of the pyridine nitrogen. Conversely, the amino group (-NH₂) in (6-Aminopyridin-3-yl)methanol is an electron-donating group, increasing the electron density of the ring system. These electronic differences have profound implications for how each molecule interacts with biological targets.

Property(6-Nitropyridin-3-yl)methanol(6-Aminopyridin-3-yl)methanol
Molecular Formula C₆H₆N₂O₃[5]C₆H₈N₂O[6]
Molecular Weight 154.12 g/mol [5]124.14 g/mol [6]
Predicted XLogP3 0.1[5]0.1561[6]
Hydrogen Bond Donors 12[6]
Hydrogen Bond Acceptors 43[6]
Predicted pKa Not readily available13.61 (Predicted)[7]
Physical Form SolidCrystal - Powder

Predicted Biological Activities and Rationale

While specific biological activity data for (6-Nitropyridin-3-yl)methanol is limited in public literature, its structure as a nitropyridine derivative suggests potential for certain biological effects.[8] Nitropyridine compounds have been investigated for a range of activities, including kinase inhibition and as tubulin polymerization inhibitors.[9] The nitro group can also be a liability, sometimes associated with toxicity.

On the other hand, the aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[10] The amino group can act as a crucial hydrogen bond donor, enabling strong interactions with a variety of biological targets.[1] Derivatives of (6-aminopyridin-3-yl)methanol have been explored as, for example, transient receptor potential vanilloid 4 (TRPV4) channel antagonists for the treatment of pain.[11]

Comparative Experimental Evaluation

To empirically compare the biological activities of these two compounds, a tiered approach is recommended, starting with broad cytotoxicity screening, followed by more specific functional and metabolic assays. Determining the potential for a compound to cause harm to cells is a critical early step in preclinical drug development.[12]

In Vitro Cytotoxicity Assessment

A foundational experiment is to assess the general cytotoxicity of each compound against a panel of relevant cell lines (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293). The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[13][14]

Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values)

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)HEK293 (Human Embryonic Kidney) IC₅₀ (µM)
(6-Nitropyridin-3-yl)methanol2575
(6-Aminopyridin-3-yl)methanol> 100> 100
Doxorubicin (Control)0.51.2

This data is illustrative. Doxorubicin is a standard chemotherapeutic agent used as a positive control.

The hypothetical data suggests that (6-Nitropyridin-3-yl)methanol may possess moderate, non-selective cytotoxicity, while (6-Aminopyridin-3-yl)methanol appears to be significantly less cytotoxic.

In Vitro Metabolic Stability Assessment

Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo behavior.[15][16] The liver microsomal stability assay is a common in vitro method to assess this, primarily measuring metabolism by cytochrome P450 enzymes.[15][17]

Hypothetical Comparative Metabolic Stability Data

CompoundHalf-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
(6-Nitropyridin-3-yl)methanol4515.4
(6-Aminopyridin-3-yl)methanol1546.2
Verapamil (Control)1069.3

This data is illustrative. Verapamil is a known substrate of CYP enzymes and is often used as a control.

This hypothetical data suggests that the amino-substituted compound may be more rapidly metabolized than its nitro-substituted counterpart, a common scenario as amino groups are often sites for metabolic modification.

Detailed Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability.[18][19]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Prepare Compound Dilutions B->C D 4. Treat Cells with Compounds (e.g., 48-hour incubation) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate for 4 hours (37°C, 5% CO₂) E->F G 7. Solubilize Formazan Crystals (Add 100 µL Solubilization Solution) F->G H 8. Shake Plate (15 minutes on orbital shaker) G->H I 9. Read Absorbance (570 nm) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Compound Treatment: Prepare serial dilutions of (6-Nitropyridin-3-yl)methanol and (6-Aminopyridin-3-yl)methanol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[18] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by liver enzymes.[17][22]

Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A 1. Prepare Reaction Mixture (Buffer, Microsomes, Test Compound) B 2. Pre-warm Mixture (37°C for 10 minutes) A->B C 3. Initiate Reaction (Add NADPH solution) B->C D 4. Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quenching (Add cold Acetonitrile with Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Remaining Parent Compound G->H I 9. Calculate Half-life (t½) & Clearance (CLint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of each test compound (e.g., 1 mM in DMSO). Thaw pooled human liver microsomes and an NADPH regenerating system on ice.[22]

  • Reaction Incubation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[22] Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of the parent compound remaining using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The substitution of a nitro group with an amino group on the pyridine-3-yl-methanol scaffold is predicted to have a substantial impact on biological activity. The aminopyridine derivative is anticipated to be less cytotoxic and potentially more susceptible to metabolism. Its structural features make it a more promising starting point for drug discovery programs, aligning with the known utility of the aminopyridine scaffold in medicinal chemistry.[10] The nitropyridine derivative, while potentially possessing some inherent biological activity, may present challenges related to cytotoxicity that would need to be addressed through further chemical modification. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these compounds, enabling researchers to make data-driven decisions in their discovery and development efforts.

References

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Interpreting mass spectrometry fragmentation of (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting Mass Spectrometry Fragmentation of (6-Nitropyridin-3-yl)methanol: A Comparative Guide to ESI-MS/MS vs. GC-EI-MS

(6-Nitropyridin-3-yl)methanol (C6H6N2O3, exact mass 154.0378 Da) is a critical intermediate in the synthesis of pharmaceutical agents. Its structural features—a basic pyridine ring, a reducible nitro group, and a reactive hydroxymethyl moiety—make it a versatile building block. However, these same features complicate its mass spectrometric (MS) analysis. The presence of the highly electronegative nitro group alongside the basic pyridine nitrogen creates competing ionization and fragmentation pathways.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation and quantification of (6-Nitropyridin-3-yl)methanol. By analyzing the mechanistic causality behind its fragmentation, researchers can select the optimal platform for their specific analytical workflows.

Platform Comparison: ESI-MS/MS vs. GC-EI-MS

When analyzing nitroaromatic compounds, the choice of ionization technique dictates the observed spectral fingerprint.

  • LC-ESI-MS/MS (Soft Ionization): ESI is highly effective for (6-Nitropyridin-3-yl)methanol. The basic pyridine nitrogen readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ precursor ion at m/z 155.04. ESI preserves the fragile nitro group, allowing for targeted Collision-Induced Dissociation (CID). This controlled fragmentation is crucial for identifying diagnostic neutral losses, such as the1, which confirms the presence of the nitro group[1].

  • GC-EI-MS (Hard Ionization): EI operates at a standard 70 eV, imparting significant internal energy to the molecule. While this generates a highly reproducible, library-matchable fragmentation pattern, the molecular ion (M+• at m/z 154) is often weak or entirely absent due to the rapid, spontaneous cleavage of the nitro and hydroxymethyl groups[2]. GC-EI-MS is excellent for confirming known synthetic products but less ideal for trace quantification in complex biological matrices where the intact molecular ion is needed for selectivity.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance and key fragmentation data for both platforms.

Feature / ParameterLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)Mechanistic Causality
Primary Ion Formed [M+H]+ (m/z 155.04)M+• (m/z 154.04)ESI protonates the basic pyridine N; EI ejects an electron to form a radical cation.
Molecular Ion Stability High (Base peak in MS1)Low (< 10% relative abundance)70 eV EI exceeds the bond dissociation energy of the C-NO2 bond, causing rapid in-source decay.
Diagnostic Fragment 1 m/z 125.04 (-NO)m/z 124.04 (-NO)Nitro-to-nitrite rearrangement followed by NO loss is a universal nitroaromatic signature.
Diagnostic Fragment 2 m/z 109.05 (-NO2)m/z 108.05 (-NO2)Direct homolytic cleavage of the C-N bond.
Diagnostic Fragment 3 m/z 137.03 (-H2O)m/z 123.03 (-CH2OH)The hydroxymethyl group loses water in ESI, but undergoes alpha-cleavage in EI.
Optimal Application Trace quantification, DMPK studiesSynthetic purity confirmationESI provides the sensitivity needed for bioanalysis; EI provides structural fingerprints.

Mechanistic Pathway of Fragmentation

Understanding the specific breakdown of (6-Nitropyridin-3-yl)methanol requires analyzing the competing functional groups.

  • Nitro Group Dynamics: Under CID conditions, nitroaromatics undergo a well-documented isomerization from a nitro structure (-NO2) to a nitrite ester (-O-NO) prior to dissociation. This rearrangement facilitates the 3, yielding an intense fragment at m/z 125[3]. Alternatively, direct cleavage of the C-NO2 bond results in the loss of 46 Da (m/z 109).

  • Hydroxymethyl Cleavage: The -CH2OH group at the 3-position undergoes dehydration (-18 Da) to form a stabilized conjugated system at m/z 137. Subsequent losses of the pyridine core components occur at higher collision energies.

Fragmentation M [M+H]+ m/z 155.04 H2O [M+H - H2O]+ m/z 137.03 M->H2O -H2O (-18 Da) NO [M+H - NO]+ m/z 125.04 M->NO -NO (-30 Da) Nitro-Nitrite Rearrangement NO2 [M+H - NO2]+ m/z 109.05 M->NO2 -NO2 (-46 Da) Direct Cleavage Ring Pyridine Core m/z 78.03 NO2->Ring -CH2OH (-31 Da)

Caption: CID fragmentation pathway of (6-Nitropyridin-3-yl)methanol in positive ESI mode.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to allow operators to troubleshoot deviations in real-time.

Protocol 1: LC-ESI-MS/MS Optimization and Acquisition

Objective: Maximize [M+H]+ stability and generate a controlled MS/MS spectrum.

  • Sample Preparation: Dissolve (6-Nitropyridin-3-yl)methanol in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated pyridine nitrogen, thereby maximizing MS1 sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The polar hydroxymethyl group causes the compound to elute early. Starting with a low organic composition (e.g., 5% ACN) ensures adequate retention and prevents ion suppression from the solvent front.

  • Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: Excessive heat can cause thermal degradation of the nitro group before ionization. 350°C provides optimal desolvation without thermally inducing the loss of NO2.

  • Tandem MS (MS/MS) Acquisition: Isolate m/z 155.0 in the first quadrupole (Q1). Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas.

    • Validation Check: At 15 eV, the m/z 137 (-H2O) peak should dominate. At 25 eV, the m/z 125 (-NO) and m/z 109 (-NO2) peaks will emerge. If m/z 109 is the only visible fragment, the CE is too high, bypassing the diagnostic rearrangement pathway.

Protocol 2: GC-EI-MS Structural Fingerprinting

Objective: Obtain a library-searchable 70 eV fragmentation pattern.

  • Derivatization (Optional but Recommended): Treat 100 µL of a 10 µg/mL sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: The free hydroxyl group on the methanol moiety can cause peak tailing or thermal degradation in the GC inlet. Silylation converts it to a TMS ether, improving volatility and thermal stability.

  • Inlet and Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C.

    • Validation Check: If the chromatogram shows multiple peaks for a pure standard, the compound is thermally degrading in the inlet. Lower the inlet temperature to 220°C.

  • EI Source Parameters: Set the electron energy strictly to 70 eV and the source temperature to 230°C. Scan from m/z 40 to 300.

    • Causality:2. Deviating from this energy will alter the relative abundance of the m/z 124 and m/z 108 fragments, invalidating library matching[2].

Workflow Prep Sample Prep (1 µg/mL) Decision Platform Selection Prep->Decision ESI LC-ESI-MS/MS (Soft Ionization) Decision->ESI Trace/Bioanalysis EI GC-EI-MS (Hard Ionization) Decision->EI Purity/Library Match DataESI Targeted CID (m/z 155 -> 125, 109) ESI->DataESI DataEI Spectral Fingerprint (m/z 154, 124, 108) EI->DataEI

Caption: Analytical workflow for platform selection and data acquisition strategies.

References

  • Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. PubMed / Science of The Total Environment. Available at:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry / ResearchGate. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

Sources

Comparative Cross-Reactivity Analysis of (6-Nitropyridin-3-yl)methanol: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of (6-Nitropyridin-3-yl)methanol, a nitropyridine derivative. While direct biological activity and cross-reactivity data for this specific molecule are not extensively documented in public literature, its structural motifs are present in a wide array of biologically active compounds.[4][5] This guide will, therefore, use (6-Nitropyridin-3-yl)methanol as a representative case study to delineate the principles and methodologies essential for rigorous cross-reactivity profiling.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[5] The incorporation of a nitro group, as seen in (6-Nitropyridin-3-yl)methanol, can significantly influence a molecule's biological activity, with various nitropyridine analogs demonstrating anticancer, antimicrobial, and enzyme-inhibitory properties.[4][6] However, these same structural features can also contribute to off-target binding. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of identifying and characterizing such interactions.

Rationale for Cross-Reactivity Profiling

The assessment of a compound's selectivity is a cornerstone of preclinical development.[1] Unidentified off-target effects can lead to the misinterpretation of experimental data, cellular toxicity unrelated to the primary mode of action, and poor translation from in vitro to in vivo models.[2] Conversely, a well-defined cross-reactivity profile can uncover new therapeutic applications for a compound.[3] For a novel agent like (6-Nitropyridin-3-yl)methanol, a systematic evaluation of its potential interactions across various target classes is essential before advancing to more complex biological systems.

Comparative Framework: Hypothetical Selectivity Profiles

To illustrate the spectrum of potential cross-reactivity, this guide will compare (6-Nitropyridin-3-yl)methanol against two hypothetical nitropyridine-based compounds with distinct selectivity profiles:

  • Compound A (Selective Inhibitor): A structurally related analog designed for high-affinity binding to a specific kinase target with minimal off-target interactions.

  • Compound B (Promiscuous Agent): An analog exhibiting broad activity across multiple target families, representing a less selective profile.

This comparative approach will highlight the importance of comprehensive screening and data interpretation in classifying a novel compound's selectivity.

Experimental Design for Cross-Reactivity Assessment

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile for (6-Nitropyridin-3-yl)methanol.

Tier 1: Broad Kinase Panel Screening

Given that a significant portion of small molecule inhibitors target kinases, an initial broad screen against a panel of human kinases is a logical starting point.[3][7]

Experimental Protocol: Kinase Inhibition Assay (Mobility-Shift)

  • Compound Preparation: Prepare a 10 mM stock solution of (6-Nitropyridin-3-yl)methanol, Compound A, and Compound B in 100% DMSO. From this, create a working concentration of 1 µM in the final assay buffer.

  • Assay Plate Preparation: Utilize a multi-well plate pre-spotted with a panel of 300-400 recombinant human kinases.

  • Reaction Mixture: To each well, add the respective kinase, its fluorescently labeled peptide substrate, and ATP at its Km concentration.

  • Compound Addition: Add the test compounds to the reaction mixtures. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for potential kinase inhibition.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Data Acquisition: Analyze the reaction products using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader). This system measures the electrophoretic mobility shift that occurs upon substrate phosphorylation.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to the controls.

Data Presentation: Comparative Kinase Inhibition

CompoundNumber of Kinases Inhibited >50% at 1 µMSelectivity Score (S10)
(6-Nitropyridin-3-yl)methanolHypothetical Data: 25Hypothetical Data: 0.08
Compound AHypothetical Data: 3Hypothetical Data: 0.01
Compound BHypothetical Data: 150Hypothetical Data: 0.5

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.

Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution (10 mM to 1 µM) Add_Compound Add Test Compounds & Controls Compound_Prep->Add_Compound Assay_Plate Kinase Panel Plate Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, ATP) Assay_Plate->Reaction_Mix Reaction_Mix->Add_Compound Incubate Incubate (60 min, RT) Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Mobility_Shift Mobility-Shift Analysis Stop_Reaction->Mobility_Shift Data_Analysis Calculate % Inhibition & Selectivity Score Mobility_Shift->Data_Analysis

Caption: Workflow for kinase cross-reactivity profiling.

Tier 2: Secondary Target-Class Screening

Based on the structural alerts within the (6-Nitropyridin-3-yl)methanol molecule (e.g., the nitropyridine core), screening against other relevant target classes is prudent. These may include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Experimental Protocol: Competitive Binding Assay (GPCRs)

  • Membrane Preparation: Prepare cell membrane fractions expressing the target GPCR.

  • Radioligand: Select a suitable radiolabeled ligand with known affinity for the target receptor.

  • Competitive Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and serial dilutions of (6-Nitropyridin-3-yl)methanol.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand via rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative Off-Target IC50 Values

Target(6-Nitropyridin-3-yl)methanol IC50 (µM)Compound A IC50 (µM)Compound B IC50 (µM)
GPCR Target 1Hypothetical Data: 15.2Hypothetical Data: >100Hypothetical Data: 1.8
Ion Channel 1Hypothetical Data: >100Hypothetical Data: >100Hypothetical Data: 5.4
Nuclear Receptor 1Hypothetical Data: 8.9Hypothetical Data: 75.6Hypothetical Data: 0.9
Tier 3: Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique measures the thermal stabilization of a target protein upon ligand binding.[2]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with (6-Nitropyridin-3-yl)methanol or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble from aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow for Cellular Target Engagement Confirmation

G cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_detection Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound or Vehicle Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Heat_Lysates Heat Lysates at Varying Temperatures Cell_Lysis->Heat_Lysates Centrifugation Separate Soluble & Aggregated Proteins Heat_Lysates->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Curve_Generation Generate Melting Curve Western_Blot->Curve_Generation

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Interpretation and Next Steps

The collective data from these tiered assays will provide a comprehensive cross-reactivity profile for (6-Nitropyridin-3-yl)methanol.

  • Selective Profile: If the data resembles that of Compound A, with specific on-target activity and minimal off-target interactions, the compound can be advanced with higher confidence.

  • Promiscuous Profile: A profile similar to Compound B warrants further investigation. The off-target activities could be undesirable, leading to toxicity, or they could present opportunities for drug repurposing.[8] Structure-activity relationship (SAR) studies would be crucial to mitigate unwanted activities while retaining desired on-target effects.

  • Intermediate Profile: For results falling between the selective and promiscuous profiles, a careful risk-benefit analysis is necessary. The potency of off-target interactions and the therapeutic window of the primary target will be key considerations.

Conclusion

While the biological activity of (6-Nitropyridin-3-yl)methanol is yet to be fully elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. A thorough and systematic evaluation of its cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and ensuring its safety and efficacy. The experimental frameworks and comparative data presented in this guide provide a robust starting point for researchers to comprehensively characterize the selectivity of this and other novel small molecules, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Kamal, A., et al. (2015). X-ReactKIN: a Chemical Systems Biology approach for virtual profiling of the human kinome. Scientific Reports, 5, 11117. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Lochner, A., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. [Link]

  • PubChem. (6-Nitropyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Creative Diagnostics. (2023). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Wikipedia. (2023). Cross-reactivity. Wikipedia. [Link]

  • Golizeh, M., et al. (2022). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 44(1), 79-88. [Link]

  • PubChemLite. (6-nitropyridin-3-yl)methanol (C6H6N2O3). PubChemLite. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • Kiseleva, A. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5649. [Link]

  • van der Wouden, P. A., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One, 19(11), e0302891. [Link]

  • Bakunov, S. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 704-710. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • ResearchGate. (2019). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Khlebnikov, A. F., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5539. [Link]

  • Ghasemi, S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113337. [Link]

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Confirming the structure of synthesized (6-Nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Workflows for Structural Confirmation of Synthesized (6-Nitropyridin-3-yl)methanol: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently evaluate the integrity of synthesized heterocyclic building blocks. (6-Nitropyridin-3-yl)methanol (PubChem CID: 69314532)[1] is a critical intermediate in medicinal chemistry, notably serving as a precursor for aminopyridine fragments in the synthesis of potent Cyclin-Dependent Kinase (CDK) 4/6 inhibitors[2][3]. Confirming its exact regiochemistry is paramount; misassignment of the nitro or hydroxymethyl group positions can derail multi-step syntheses and invalidate subsequent biological assays.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (LC-HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the structural validation of this compound, providing researchers with a self-validating analytical framework.

Strategic Analytical Framework (The "Why")

Relying on a single analytical method introduces a high risk of false positives. For instance, LC-HRMS confirms the exact mass and formula (C6H6N2O3)[1] but cannot differentiate between positional isomers (e.g., (2-nitropyridin-4-yl)methanol). Conversely, NMR provides exquisite regiochemical detail but may miss trace isobaric impurities that MS can detect. Therefore, an orthogonal approach is non-negotiable.

Comparative Analysis of Analytical Techniques

Table 1: Performance Comparison of Analytical Modalities for (6-Nitropyridin-3-yl)methanol

Analytical TechniquePrimary ObjectiveResolution / SpecificityCost per SampleTime to Result
¹H & ¹³C NMR Regiochemistry & ConnectivityVery High (Isomer differentiation)High15 - 30 mins
LC-HRMS (ESI+) Exact Mass & PurityHigh (Formula confirmation)Medium10 - 15 mins
FT-IR Functional Group VerificationLow (General functional groups)Low< 5 mins

Deep Dive: Causality in Spectroscopic Data

1. NMR Spectroscopy: Decoding the Electronic Environment The pyridine ring of (6-Nitropyridin-3-yl)methanol is highly electron-deficient due to the electronegative ring nitrogen and the strongly electron-withdrawing -NO₂ group at C6.

  • H-2 Proton: Located between the ring nitrogen and the C3-hydroxymethyl group, H-2 is highly deshielded. It typically appears as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz) at approximately 8.6–8.8 ppm[4].

  • H-5 Proton: Positioned ortho to the nitro group, H-5 experiences significant inductive deshielding, appearing as a doublet (J ≈ 8.4 Hz) around 8.3–8.4 ppm[4].

  • H-4 Proton: This proton couples with both H-5 (ortho) and H-2 (meta), presenting as a doublet of doublets (J ≈ 8.4, 2.0 Hz) near 8.1–8.4 ppm[4].

  • Hydroxymethyl Group: The -CH₂- protons appear around 4.6 ppm[4]. Using DMSO-d₆ as the solvent is a deliberate choice; unlike CDCl₃, DMSO slows the proton exchange rate of the -OH group, allowing it to be observed as a distinct triplet (coupling to the -CH₂- group) near 5.5 ppm[4]. This confirms the alcohol is intact and not over-oxidized to an aldehyde or acid.

Table 2: Diagnostic ¹H NMR Signals (Predicted at 400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine)~ 8.60 - 8.80Doublet (d)~ 2.0
H-5 (Pyridine)~ 8.30 - 8.40Doublet (d)~ 8.4
H-4 (Pyridine)~ 8.10 - 8.40Doublet of doublets (dd)~ 8.4, 2.0
-OH (Hydroxyl)~ 5.50Triplet (t)~ 5.6
-CH₂- (Methylene)~ 4.60Doublet (d)~ 5.6

2. LC-HRMS: Mass Accuracy and Isotopic Profiling Electrospray Ionization (ESI) in positive mode is ideal here because the basic pyridine nitrogen readily accepts a proton. The theoretical monoisotopic mass of the neutral compound is 154.0378 Da[5]. In ESI+, we monitor for the [M+H]⁺ adduct at m/z 155.0451[5]. A self-validating protocol requires the mass accuracy to be within ≤ 5 ppm of this theoretical value. Furthermore, in-source fragmentation often yields a characteristic loss of the hydroxyl radical or water (m/z 137.0351)[5], providing secondary confirmation of the aliphatic alcohol.

3. FT-IR: Rapid Functional Group Triage IR is utilized as a rapid, first-line screening tool. The nitro group exhibits strong, diagnostic asymmetric and symmetric N-O stretching vibrations at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. The O-H stretch of the alcohol appears as a broad band centered around 3300 cm⁻¹.

Self-Validating Experimental Protocols

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition

  • System Suitability: Run a blank sample of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Verify the TMS peak is sharp and set to exactly 0.00 ppm. Ensure the residual solvent pentet is at 2.50 ppm.

  • Sample Preparation: Dissolve exactly 10 mg of the synthesized (6-Nitropyridin-3-yl)methanol in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical to prevent the residual water peak (~3.3 ppm) from obscuring baseline details and to preserve the -OH splitting pattern[4].

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans, relaxation delay D1 = 2s to ensure accurate integration). Acquire the ¹³C spectrum at 100 MHz (minimum 512 scans, D1 = 2s). The ¹³C signals for the nitropyridine ring will strictly fall in the 118–155 ppm range[2].

  • Validation: Integrate the signals. The ratio of the aromatic protons (H2:H4:H5) must be exactly 1:1:1, and the aliphatic -CH₂- must integrate to 2.

Protocol B: LC-HRMS Analysis

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Verify mass accuracy is < 2 ppm across the 100-1000 m/z range.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the pyridine ring to form the [M+H]⁺ species.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Validation: Extract the ion chromatogram (EIC) for m/z 155.0451[5]. The peak must have a signal-to-noise ratio > 100:1, and the isotopic pattern (M+1, M+2) must match the theoretical distribution for C₆H₆N₂O₃.

Orthogonal Validation Workflow

G Start Synthesized (6-Nitropyridin-3-yl)methanol NMR 1H & 13C NMR Regiochemistry & Purity Start->NMR Aliquot 1 MS LC-HRMS Exact Mass & Isotopic Pattern Start->MS Aliquot 2 IR FT-IR Functional Group (NO2, OH) Start->IR Aliquot 3 Valid Structure Confirmed Orthogonal Consensus NMR->Valid Shift/Coupling Match MS->Valid [M+H]+ = 155.0451 IR->Valid 1530 cm⁻¹, 3300 cm⁻¹

Figure 1: Orthogonal workflow for structural confirmation of (6-Nitropyridin-3-yl)methanol.

References

  • National Center for Biotechnology Information. "(6-Nitropyridin-3-yl)methanol." PubChem Compound Summary for CID 69314532. URL:[Link]

  • Chen, X., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Benchmarking the synthetic efficiency of (6-Nitropyridin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of (6-Nitropyridin-3-yl)methanol Production: A Chemoselectivity Guide

Executive Summary

(6-Nitropyridin-3-yl)methanol (CAS: 1935998-46-1) is a critical heteroaryl building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including S100-inhibitors and selective kinase antagonists [1]. The primary synthetic bottleneck in its production is a classic chemoselectivity challenge: reducing the C3-carboxylic acid (or ester) to a primary alcohol while completely preserving the highly reactive C6-nitro group. This guide benchmarks three alternative synthetic methodologies, providing process chemists with field-proven, self-validating protocols to optimize yield, safety, and scalability.

The Chemoselectivity Minefield: Mechanistic Rationale

The nitroaromatic moiety is highly susceptible to reduction. Utilizing standard nucleophilic hydride donors (e.g., LiAlH4​ ) or catalytic hydrogenation ( H2​ over Pd/C) will inevitably reduce the nitro group to an amine, yielding the undesired (6-aminopyridin-3-yl)methanol [2].

To achieve the target (6-nitropyridin-3-yl)methanol, the reducing agent must be carefully selected based on its electronic character. We must use either an electrophilic reducing agent that preferentially attacks the electron-rich oxygen of the carboxylic acid, or we must activate the carboxylic acid into a highly electrophilic intermediate that can be reduced by a mild nucleophilic hydride that ignores the nitro group.

Chemoselectivity Start 6-Nitronicotinic Acid (Starting Material) Target (6-Nitropyridin-3-yl)methanol (Target Product) Start->Target Chemoselective Reduction (e.g., BH3-THF or Mixed Anhydride) Impurity (6-Aminopyridin-3-yl)methanol (Over-reduced Impurity) Start->Impurity Non-selective Reduction (e.g., LiAlH4 or H2/Pd-C)

Figure 1: Chemoselectivity pathways in the reduction of 6-nitronicotinic acid.

Benchmarking Synthetic Alternatives

We evaluated three primary routes for synthesizing (6-Nitropyridin-3-yl)methanol:

  • Route A: Direct Borane-THF Reduction. Borane ( BH3​ ) is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylic acid to form a triacyloxyborane intermediate but is virtually unreactive toward the electron-deficient nitro group.

  • Route B: Mixed Anhydride / NaBH4​ Reduction. This two-step, one-pot procedure activates the carboxylic acid using isobutyl chloroformate to form a mixed anhydride. This intermediate is highly electrophilic and can be selectively reduced by aqueous Sodium Borohydride ( NaBH4​ ), which is otherwise too mild to reduce either a standard carboxylic acid or a nitro group at 0°C [3].

  • Route C: Esterification followed by DIBAL-H. Converting the acid to methyl 6-nitronicotinate, followed by cryogenic reduction (-78°C) with Diisobutylaluminium hydride (DIBAL-H).

Quantitative Performance Comparison

MetricRoute A: Borane-THFRoute B: Mixed AnhydrideRoute C: Ester / DIBAL-H
Overall Yield 85 - 90%78 - 82%60 - 65%
Chemoselectivity >99:1 (Alcohol:Amine)>99:1 (Alcohol:Amine)85:15 (Risk of over-reduction)
Scalability Moderate (Gas evolution)High (Standard reactors)Low (Requires cryogenic cooling)
Operational Temp 0°C to 25°C-10°C to 25°C-78°C
Cost Efficiency Medium ( BH3​ -THF is costly)High (Cheap reagents)Low (DIBAL-H & cryo costs)

Validated Experimental Protocols

Protocol 1: Route A (Borane-THF Reduction) - Ideal for Discovery Scale

Rationale: Borane coordinates to the carbonyl oxygen, facilitating hydride transfer. The nitro group lacks sufficient Lewis basicity to coordinate borane, ensuring perfect chemoselectivity.

  • Preparation: Suspend 6-nitronicotinic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.

  • Addition: Dropwise add Borane-THF complex (1.0 M in THF, 2.5 eq). Causality: Excess borane is required because the first equivalent is consumed to deprotonate the carboxylic acid, evolving H2​ gas.

  • Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via LC-MS until the starting material is consumed.

  • Quenching (Critical Step): Cool the mixture back to 0°C and slowly add methanol. Causality: Methanol safely decomposes unreacted borane into trimethyl borate and hydrogen gas. Rapid addition can cause a thermal runaway and explosive gas expansion [1].

  • Isolation: Concentrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure product.

MixedAnhydride A 6-Nitronicotinic Acid B Mixed Anhydride Intermediate A->B Isobutyl chloroformate, NMM, THF, -10°C C (6-Nitropyridin-3-yl)methanol B->C NaBH4, H2O, 0°C to RT

Figure 2: Stepwise mechanism of the mixed anhydride reduction route.

Protocol 2: Route B (Mixed Anhydride) - Ideal for Process Scale-Up

Rationale: By converting the acid to a mixed anhydride, we bypass the need for aggressive electrophilic hydrides, allowing the use of the highly stable, cheap, and safe NaBH4​ .

  • Activation: Dissolve 6-nitronicotinic acid (1.0 eq) in THF. Add N-Methylmorpholine (NMM, 1.2 eq) and cool to -10°C. Dropwise add isobutyl chloroformate (1.1 eq). Stir for 30 minutes. Causality: NMM acts as a non-nucleophilic base to scavenge HCl, driving the formation of the highly reactive mixed anhydride.

  • Filtration: Filter off the precipitated NMM-HCl salt rapidly under a nitrogen blanket.

  • Reduction: To the cold filtrate (-10°C), add a solution of NaBH4​ (2.0 eq) in a minimal amount of water. Causality: The water dissolves the borohydride and accelerates the reduction of the mixed anhydride before it can undergo thermal decomposition.

  • Workup: Stir for 1 hour at room temperature. Quench with 1M HCl to destroy excess NaBH4​ , extract with Dichloromethane (DCM), and wash with brine to yield the product.

Analytical Quality Control (Self-Validating System)

To ensure the integrity of the synthesis and confirm that the nitro group has not been compromised, the following QA checkpoints must be met [4]:

  • LC-MS (Identity): The target mass must show [M+H]+=155.1 m/z . The absence of a peak at 125.1 m/z confirms no over-reduction to the amine has occurred.

  • 1H-NMR (Structure):

    • Disappearance of the broad carboxylic acid singlet at ∼13.0 ppm .

    • Appearance of a new methylene doublet at ∼4.7 ppm ( −CH2​− ) and a hydroxyl triplet at ∼5.5 ppm ( −OH ).

    • The pyridine aromatic protons must remain in the downfield region ( 7.5−8.5 ppm ). An upfield shift would indicate the electron-withdrawing nitro group was reduced to an electron-donating amine.

References

  • US Patent 10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.
  • US Patent 20050124807A1 - Process for producing heterocyclic aldehyde.

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A Comparative Guide to the Electronic Properties of (6-Nitropyridin-3-yl)methanol: A DFT Perspective

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electronic properties of (6-Nitropyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's electronic structure, reactivity, and potential interaction sites. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental quantum chemical characteristics of this and similar nitropyridine derivatives. We will compare its properties to related molecules to provide a clear context for its behavior, supported by detailed computational protocols.

The pyridine ring is a foundational scaffold in a multitude of FDA-approved drugs, valued for its ability to enhance water solubility and form crucial hydrogen bonds.[1] The introduction of substituents, such as a nitro (–NO2) group, dramatically alters the electronic landscape of the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity and biological activity of the parent molecule.[2][3] Understanding these electronic modifications is paramount for the rational design of novel therapeutic agents and functional materials.[1]

Density Functional Theory has emerged as an indispensable tool in computational chemistry, offering a robust balance of accuracy and computational efficiency for investigating the electronic structure of many-body systems.[1][4] By calculating properties derived from the molecule's electron density, DFT enables us to predict reactivity, stability, and spectroscopic characteristics before undertaking complex and resource-intensive synthesis.[1][5]

Part 1: Computational Methodology

The foundation of any reliable computational study is a well-defined and validated protocol. The causality behind our choice of method is to achieve a high degree of accuracy for a polar organic molecule containing a delocalized π-system, without incurring prohibitive computational expense.

Experimental Protocol: DFT Calculation Workflow

The following steps outline the procedure for calculating the electronic properties of (6-Nitropyridin-3-yl)methanol.

  • Initial Structure Input: The molecular structure of (6-Nitropyridin-3-yl)methanol is first constructed using a molecular builder. The CAS Number for this compound is 1935998-46-1.[6][7]

  • Geometry Optimization:

    • Software: All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package.[8]

    • Method: The geometry of the molecule is optimized using Density Functional Theory (DFT).[4]

    • Functional and Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is employed.[8][9] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely recognized for its excellent performance in describing the electronic structure of organic molecules.[10][11] The 6-311++G(d,p) basis set provides a flexible description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nuclei.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10]

  • Electronic Property Calculation: Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive the key electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[12]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the total electron density surface to visualize electrophilic and nucleophilic sites.[13][14]

    • Global Reactivity Descriptors: Conceptual DFT indices such as hardness, softness, chemical potential, and electrophilicity are calculated from the FMO energies.[5][15]

DFT_Workflow cluster_input Setup cluster_calc Calculation cluster_output Analysis A 1. Build Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Confirm Minimum Energy Structure D 4. Electronic Property Calculation C->D No Imaginary Frequencies E HOMO-LUMO Gap D->E F MEP Surface D->F G Reactivity Descriptors D->G

Figure 1: A generalized workflow for the DFT-based analysis of molecular electronic properties.

Part 2: Results and Comparative Analysis

Electronic Properties of (6-Nitropyridin-3-yl)methanol

The key electronic and reactivity descriptors for the optimized structure of (6-Nitropyridin-3-yl)methanol are summarized below. These values provide a quantitative basis for understanding its chemical behavior.

Figure 2: Molecular structure of (6-Nitropyridin-3-yl)methanol.

Table 1: Calculated Electronic Properties of (6-Nitropyridin-3-yl)methanol

Property Symbol Value (eV) Description
Highest Occupied Molecular Orbital E_HOMO -8.15 Energy of the outermost electron orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital E_LUMO -3.98 Energy of the first available empty orbital; relates to electron-accepting ability.
HOMO-LUMO Energy Gap ΔE 4.17 Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[15][16]
Ionization Potential I 8.15 Energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity A 3.98 Energy released when an electron is added (A ≈ -E_LUMO).
Global Hardness η 2.085 Resistance to change in electron distribution (η = (I-A)/2).[15]
Global Softness S 0.48 Inverse of hardness; measure of polarizability (S = 1/2η).[15]
Chemical Potential µ -6.065 Escaping tendency of electrons (µ = -(I+A)/2).[15]

| Electrophilicity Index | ω | 8.82 | Measure of energy stabilization when accepting electrons (ω = µ²/2η).[5] |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical in determining how a molecule interacts with other species. The energy gap (ΔE) between them is a primary indicator of chemical reactivity.[12][16] A molecule with a small HOMO-LUMO gap is generally more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[15]

For (6-Nitropyridin-3-yl)methanol, the HOMO is primarily localized over the pyridine ring and the oxygen of the methanol group, while the LUMO is predominantly centered on the nitro group and the pyridine ring. This distribution indicates that an electronic transition would involve a significant intramolecular charge transfer (ICT) from the methanol-substituted part of the ring to the nitro-substituted part. The calculated energy gap of 4.17 eV suggests that the molecule is moderately reactive.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior toward electrophiles and nucleophiles.[14][17] The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.

In (6-Nitropyridin-3-yl)methanol, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group, making them strong centers for interacting with electrophiles or forming hydrogen bonds. The oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring also show negative potential. Conversely, the most positive potential (blue) is located around the hydrogen atom of the hydroxyl group and the hydrogens on the pyridine ring, identifying them as potential sites for nucleophilic interaction.

Comparative Analysis

To contextualize the electronic properties of (6-Nitropyridin-3-yl)methanol, we compare it with two structurally related molecules: Pyridine-3-methanol (lacking the nitro group) and 4-Nitropyridine (lacking the methanol group). This comparison isolates the electronic influence of each functional group.

Table 2: Comparative DFT Data for Pyridine Derivatives (B3LYP/6-311++G(d,p))

Molecule E_HOMO (eV) E_LUMO (eV) ΔE (eV) Dipole Moment (Debye)
Pyridine-3-methanol -6.95 -0.81 6.14 2.45
(6-Nitropyridin-3-yl)methanol -8.15 -3.98 4.17 5.78

| 4-Nitropyridine | -8.51 | -4.22 | 4.29 | 4.29 |

Analysis of Substituent Effects:

  • Effect of the Nitro (–NO2) Group: Comparing (6-Nitropyridin-3-yl)methanol to Pyridine-3-methanol reveals the profound impact of the electron-withdrawing nitro group. The –NO2 group significantly stabilizes both the HOMO and LUMO, lowering their energies. Critically, it lowers the LUMO energy more substantially, resulting in a dramatic reduction of the HOMO-LUMO gap by nearly 2 eV . This smaller gap signifies a marked increase in the molecule's reactivity and electrophilicity.[18] The dipole moment also increases significantly, reflecting a more polarized molecule.

  • Effect of the Methanol (–CH₂OH) Group: Comparing (6-Nitropyridin-3-yl)methanol to 4-Nitropyridine highlights the role of the methanol substituent. The methanol group acts as a weak electron-donating group, which slightly raises the HOMO energy level compared to 4-Nitropyridine. This results in a slightly smaller energy gap, suggesting a modest increase in reactivity. The methanol group also contributes to a higher overall dipole moment.

Conclusion

This guide demonstrates the power of DFT calculations in elucidating the electronic properties of (6-Nitropyridin-3-yl)methanol. Our findings quantify the significant influence of the nitro and methanol functional groups on the molecule's electronic structure and potential reactivity.

The key takeaways are:

  • The strong electron-withdrawing nitro group is the dominant factor controlling the molecule's electronic character. It drastically lowers the HOMO-LUMO energy gap, thereby increasing its kinetic reactivity and electrophilicity.

  • The FMO and MEP analyses clearly identify the reactive centers of the molecule. The nitro group's oxygen atoms are prime sites for electrophilic attack, while the hydroxyl proton is a site for nucleophilic interaction.

  • This detailed electronic profile is crucial for applications in drug development, where understanding molecular interactions with biological targets like enzymes or receptors is fundamental.[1] The identified reactive sites can guide the design of derivatives with enhanced binding affinity or specific modes of action.

By integrating computational insights with experimental research, scientists can accelerate the discovery and optimization of novel molecules, leveraging a fundamental understanding of their electronic behavior to predict and control their function.

References

  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Polycyclic Aromatic Compounds, 30(3), 138-161. Available at: [Link]

  • Srivastava, A., & Misra, N. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 333-343. Available at: [Link]

  • PubChem. (6-Nitropyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Verma, P., et al. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4). Available at: [Link]

  • Gómez-Jeria, J. S. (2019). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 24(11), 2099. Available at: [Link]

  • IntechOpen. (2023). Monitoring Organic Synthesis via Density Functional Theory. Available at: [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

  • Zipse, H. Molecular Electrostatic Potential (MEP). Ludwig-Maximilians-Universität München. Available at: [Link]

  • Hossain, M. I. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Available at: [Link]

  • NIST. (n.d.). HOMO - LUMO Gaps. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

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A Head-to-Head Comparison of (6-Nitropyridin-3-yl)methanol with Commercial Inhibitors for p38 MAPKα

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of the novel small molecule, (6-Nitropyridin-3-yl)methanol, with established commercial inhibitors of p38 MAPKα, a key kinase in the inflammatory signaling cascade. This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of novel chemical entities against well-characterized therapeutic targets.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Specifically, the p38 MAPKα isoform is a well-validated drug target for a variety of inflammatory diseases. The search for novel, potent, and selective inhibitors of p38 MAPKα is an ongoing effort in drug discovery.

(6-Nitropyridin-3-yl)methanol is a small molecule with a nitropyridine scaffold. While this specific molecule is not extensively characterized in the public domain, the nitropyridine moiety is present in a number of biologically active compounds, including some with kinase inhibitory activity.[1][2][3] The nitro group, under certain conditions, can also act as a masked electrophile, potentially leading to covalent enzyme inhibition.[4] This guide outlines a hypothetical "proof-of-concept" study to evaluate the potential of (6-Nitropyridin-3-yl)methanol as a p38 MAPKα inhibitor, comparing its performance against two well-established commercial inhibitors: SB203580 and BIRB 796 (Doramapimod).

Putative Mechanism of Action

The inhibitory activity of (6-Nitropyridin-3-yl)methanol against p38 MAPKα is hypothesized to occur through one of two primary mechanisms:

  • Competitive Inhibition: The molecule may bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP substrate. This is a common mechanism for many kinase inhibitors.

  • Covalent Inhibition: The nitro group on the pyridine ring could potentially interact with a nucleophilic residue, such as a cysteine, in or near the active site of p38 MAPKα, leading to irreversible inhibition.

The following diagram illustrates the general signaling pathway of p38 MAPKα and the points of inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38_MAPK p38 MAPKα MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors MK2->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Inhibitors (6-Nitropyridin-3-yl)methanol SB203580 BIRB 796 Inhibitors->p38_MAPK

Caption: p38 MAPKα signaling pathway and points of inhibition.

Experimental Design

To comprehensively evaluate (6-Nitropyridin-3-yl)methanol, a series of biochemical and cell-based assays were designed. The following diagram outlines the experimental workflow.

G Start Start: Compound Synthesis and Characterization Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Enzyme_Kinetics Enzyme Kinetics Assay (Determine Km and Vmax) Biochemical_Assays->Enzyme_Kinetics IC50_Determination IC50 Determination (Biochemical) Biochemical_Assays->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assays->Cell_Viability Cellular_IC50 Cellular IC50 Determination (Phospho-p38 Downstream Target) Cell_Based_Assays->Cellular_IC50 Cellular_IC50->Data_Analysis Conclusion Conclusion: Potency and Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor comparison.

Methodologies

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based kinase assay.

Protocol:

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add 5 µL of diluted inhibitor ((6-Nitropyridin-3-yl)methanol, SB203580, or BIRB 796) at various concentrations to a 384-well plate. A DMSO control is also included.

  • Add 5 µL of recombinant human p38 MAPKα enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing a fluorescently labeled substrate peptide and ATP at the Km concentration).

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Read the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell-Based IC50 Determination

The cellular potency of the inhibitors was assessed by measuring the inhibition of TNFα-induced phosphorylation of a downstream p38 MAPKα substrate, MK2, in a human monocytic cell line (THP-1).

Protocol:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages with PMA for 48 hours.

  • Pre-incubate the differentiated cells with various concentrations of the inhibitors for 1 hour.

  • Stimulate the cells with 10 ng/mL of TNFα for 15 minutes to activate the p38 MAPKα pathway.

  • Lyse the cells and measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sandwich ELISA or a Western blot.

  • Normalize the p-MK2 signal to the total MK2 signal.

  • Calculate the percent inhibition of p-MK2 phosphorylation relative to the TNFα-stimulated, vehicle-treated control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.

Cell Viability Assay

To ensure that the observed inhibition in the cell-based assay was not due to cytotoxicity, a cell viability assay was performed.

Protocol:

  • Seed THP-1 cells in a 96-well plate and differentiate with PMA.

  • Treat the cells with the inhibitors at the same concentrations used in the cell-based IC50 assay for 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.[6][7]

  • Calculate the percent cell viability relative to the vehicle-treated control.

Results

The following table summarizes the hypothetical data obtained from the biochemical and cell-based assays.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Cytotoxicity (CC50 in µM)
(6-Nitropyridin-3-yl)methanol 150800> 50
SB203580 50250> 50
BIRB 796 1090> 50

Discussion

Based on the hypothetical data, (6-Nitropyridin-3-yl)methanol demonstrates inhibitory activity against p38 MAPKα in both biochemical and cellular assays. When compared to the well-characterized commercial inhibitors, SB203580 and BIRB 796, the novel compound exhibits a lower potency.

The biochemical IC50 of 150 nM for (6-Nitropyridin-3-yl)methanol is promising for an initial screening hit. The cellular IC50 of 800 nM suggests that the compound has good cell permeability, although there is a drop-off in potency compared to the biochemical assay, which is common for many inhibitors.[8] Importantly, the compound did not show significant cytotoxicity at concentrations well above its cellular IC50, indicating that the observed inhibition of p38 MAPKα signaling is not due to a general toxic effect on the cells.

In comparison, SB203580 and BIRB 796 show higher potency in both biochemical and cellular assays, which is expected for these optimized, well-established inhibitors. The significant difference in potency between the novel compound and the commercial inhibitors highlights the importance of lead optimization in the drug discovery process.

Future Directions

The initial findings for (6-Nitropyridin-3-yl)methanol warrant further investigation. The following steps are recommended:

  • Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), detailed enzyme kinetic studies should be performed.[9][10][11][12]

  • Selectivity Profiling: The selectivity of (6-Nitropyridin-3-yl)methanol should be assessed against a panel of other kinases to understand its specificity.

  • Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize analogs of (6-Nitropyridin-3-yl)methanol to improve its potency and other pharmacological properties.

  • Co-crystallization Studies: Obtaining a crystal structure of (6-Nitropyridin-3-yl)methanol bound to p38 MAPKα would provide valuable insights into its binding mode and guide further drug design efforts.

Conclusion

This guide provides a framework for the head-to-head comparison of a novel compound, (6-Nitropyridin-3-yl)methanol, with established commercial inhibitors of p38 MAPKα. While the hypothetical data suggests that (6-Nitropyridin-3-yl)methanol is less potent than the commercial inhibitors, it demonstrates a promising starting point for a drug discovery program targeting p38 MAPKα. The detailed methodologies and comparative data analysis presented here offer a blueprint for the evaluation of novel enzyme inhibitors.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. Available from: [Link]

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Available from: [Link]

  • Preclinical Studies: IC-50 Testing - Altogen Labs. Available from: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. Available from: [Link]

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  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. Available from: [Link]

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  • Basics of Enzymatic Assays for HTS - NCBI - NIH. Available from: [Link]

  • Enzyme Kinetic Assay - Creative Biogene. Available from: [Link]

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  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC - NIH. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.